5-Bromo-2-(methylsulphonyl)pyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 262216. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-2-methylsulfonylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2S/c1-11(9,10)5-7-2-4(6)3-8-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIRMXABVKJKAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50312786 | |
| Record name | 5-Bromo-2-(methylsulphonyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50312786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38275-48-8 | |
| Record name | 5-Bromo-2-(methylsulfonyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38275-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 262216 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038275488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 38275-48-8 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=262216 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Bromo-2-(methylsulphonyl)pyrimidine | |
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| Record name | 38275-48-8 | |
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Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-2-(methylsulfonyl)pyrimidine
CAS Number: 38275-48-8
This technical guide provides a comprehensive overview of 5-Bromo-2-(methylsulfonyl)pyrimidine, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role in the creation of targeted therapeutics.
Core Chemical and Physical Data
5-Bromo-2-(methylsulfonyl)pyrimidine is a solid, organic compound with the empirical formula C₅H₅BrN₂O₂S.[1] Its chemical structure is characterized by a pyrimidine ring substituted with a bromine atom at the 5-position and a methylsulfonyl group at the 2-position. The methylsulfonyl group acts as a potent electron-withdrawing group, which significantly enhances the electrophilicity of the pyrimidine ring, making it a versatile reagent for nucleophilic substitution reactions.[2]
| Property | Value | Reference |
| CAS Number | 38275-48-8 | [1] |
| Molecular Formula | C₅H₅BrN₂O₂S | [1] |
| Molecular Weight | 237.07 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 130-133 °C | [1] |
| SMILES String | CS(=O)(=O)c1ncc(Br)cn1 | [1] |
| InChI Key | MVIRMXABVKJKAR-UHFFFAOYSA-N | [1] |
Synthesis Protocol
The synthesis of 5-Bromo-2-(methylsulfonyl)pyrimidine is most commonly achieved through the oxidation of its precursor, 5-bromo-2-(methylthio)pyrimidine. The following is a detailed experimental protocol for this conversion.
Experimental Protocol: Oxidation of 5-bromo-2-(methylthio)pyrimidine
Materials:
-
5-bromo-2-(methylthio)pyrimidine
-
Methanol
-
Oxone® (potassium peroxymonosulfate)
-
4N aqueous sodium hydroxide solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Water
Procedure:
-
Dissolve 10.0 g (48.8 mmol) of 5-bromo-2-(methylthio)pyrimidine in 195 mL of methanol.[3]
-
In a separate vessel, prepare a solution of 94.6 g (154 mmol) of Oxone® in 500 mL of water.[3]
-
Alternately add the Oxone® solution and a 4N aqueous sodium hydroxide solution (40 mL, 160 mmol) to the solution of 5-bromo-2-(methylthio)pyrimidine in batches. Maintain the reaction temperature and a pH between 2 and 3 throughout the addition.[3]
-
After the complete addition of the reagents, stir the reaction mixture at room temperature for 2 hours.[3]
-
Upon completion of the reaction, dilute the mixture with 500 mL of water.[3]
-
Extract the aqueous mixture with ethyl acetate (2 x 500 mL).[3]
-
Adjust the pH of the aqueous layer to 7 and perform another extraction with ethyl acetate.[3]
-
Combine all the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the final product, 5-bromo-2-(methylsulfonyl)pyrimidine.[3]
Expected Yield: Approximately 9.23 g (80%).[3]
Characterization:
-
¹H-NMR (300 MHz, DMSO-d6): δ 9.28 (s, 2H), 3.37 (s, 3H).[3]
-
Mass Spectrometry (ESI): m/z [M + H]⁺ 237 (⁷⁹Br).[3]
Applications in Drug Discovery and Development
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs due to its ability to mimic the endogenous components of DNA and RNA.[4][5] 5-Bromo-2-(methylsulfonyl)pyrimidine serves as a crucial intermediate in the synthesis of complex, biologically active molecules, particularly in the development of targeted therapies.
Its utility stems from the reactivity of the pyrimidine ring, which is activated by the electron-withdrawing methylsulfonyl group. This facilitates nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups and the construction of diverse molecular architectures.[2]
Building Block for Protein Degraders
5-Bromo-2-(methylsulfonyl)pyrimidine is classified as a building block for protein degraders. These are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The pyrimidine moiety can serve as a core scaffold or a linking element in the design of these novel therapeutic agents.
Intermediate in the Synthesis of Endothelin Receptor Antagonists
A notable application of this compound is in the synthesis of Macitentan, an orally active, potent dual endothelin receptor antagonist.[6][7] Macitentan is used for the treatment of pulmonary arterial hypertension. In the synthesis of Macitentan and related analogs, 5-bromo-2-(methylsulfonyl)pyrimidine is reacted with an alcohol under basic conditions to form an ether linkage, a key step in the construction of the final drug molecule.[6]
The pyrimidine ring and its substituents in this context are crucial for the molecule's affinity and potency at both the ETₐ and ETₑ receptors.[6]
Visualizing Workflows and Molecular Interactions
Diagram 1: Synthesis Workflow
Caption: Synthesis of 5-Bromo-2-(methylsulfonyl)pyrimidine.
Diagram 2: Role in Targeted Drug Synthesis
Caption: Role as a key building block in drug synthesis.
Safety and Handling
5-Bromo-2-(methylsulfonyl)pyrimidine is classified with the GHS07 pictogram, indicating that it can be harmful if swallowed and causes eye irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
5-Bromo-2-(methylsulfonyl)pyrimidine is a valuable and versatile building block in the field of drug discovery and development. Its unique chemical properties, particularly the enhanced electrophilicity of the pyrimidine ring, make it an ideal starting material for the synthesis of a wide range of complex molecules with significant biological activity. Its established role in the synthesis of approved drugs like Macitentan underscores its importance for medicinal chemists and researchers working on the next generation of targeted therapeutics.
References
- 1. 5-Bromo-2-(methylsulfonyl)pyrimidine 97 38275-48-8 [sigmaaldrich.com]
- 2. 5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine | 79091-24-0 | Benchchem [benchchem.com]
- 3. 5-BROMO-2-METHANESULFONYL-PYRIMIDINE | 38275-48-8 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 5-Bromo-2-(methylsulphonyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-2-(methylsulphonyl)pyrimidine, a key intermediate in the synthesis of biologically active molecules. The document details its physicochemical properties, a robust synthesis protocol, and its application in the development of kinase inhibitors, providing a logical workflow for its use in drug discovery.
Core Compound Properties
This compound is a versatile heterocyclic compound frequently utilized in medicinal chemistry. Its value lies in the differential reactivity of its two key functional groups: the methylsulfonyl group at the 2-position, which acts as an excellent leaving group for nucleophilic aromatic substitution (SNAr), and the bromo group at the 5-position, which is amenable to various cross-coupling reactions. This dual reactivity allows for the sequential and regioselective introduction of different substituents, making it a valuable scaffold for building diverse molecular libraries.
A summary of its key quantitative data is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 237.07 g/mol | |
| Molecular Formula | C₅H₅BrN₂O₂S | |
| CAS Number | 38275-48-8 | |
| Melting Point | 130-133 °C | |
| Appearance | Solid | |
| SMILES String | CS(=O)(=O)c1ncc(Br)cn1 | |
| InChI Key | MVIRMXABVKJKAR-UHFFFAOYSA-N |
Synthesis of this compound
The following is a detailed experimental protocol for the synthesis of this compound. This procedure outlines the oxidation of the corresponding methylthio-pyrimidine precursor.
Experimental Protocol: Synthesis
Objective: To synthesize this compound from 5-bromo-2-(methylthio)pyrimidine.
Materials:
-
5-bromo-2-(methylthio)pyrimidine
-
Methanol
-
Oxone® (Potassium peroxymonosulfate)
-
4N aqueous sodium hydroxide solution
-
Water (deionized)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 5-bromo-2-methylthiopyrimidine (10.0 g, 48.8 mmol) in methanol (195 mL).
-
Prepare a solution of Oxone® (94.6 g, 154 mmol, 3.16 eq.) in water (500 mL).
-
In an alternating fashion, add the Oxone® solution and a 4N aqueous sodium hydroxide solution (40 mL, 160 mmol, 3.28 eq.) to the methanol solution in batches. It is crucial to control the temperature and maintain the pH of the reaction mixture between 2 and 3 during the addition.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Upon completion of the reaction, add water (500 mL) to dilute the mixture.
-
Extract the mixture with ethyl acetate (2 x 500 mL).
-
Adjust the aqueous layer to pH 7 and perform an additional extraction with ethyl acetate.
-
Combine all the organic layers and dry them over anhydrous magnesium sulfate.
-
Concentrate the dried organic solution under reduced pressure to yield the final product, 5-bromo-2-(methylsulfonyl)pyrimidine.
Expected Yield: Approximately 9.23 g (80%). The product can often be used in subsequent reactions without further purification.
Characterization: The product can be characterized by ¹H-NMR (300 MHz, DMSO-d6) and mass spectrometry (ESI). Expected results are: ¹H-NMR δ 9.28 (s, 2H), 3.37 (s, 3H); MS (ESI): m/z [M + H]⁺ 237 (⁷⁹Br).
Application in Drug Discovery: A Workflow for Kinase Inhibitor Synthesis
This compound is a valuable starting material for the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. The pyrimidine scaffold is a privileged structure in this context, often mimicking the purine core of ATP to competitively bind to the kinase's ATP-binding site.[1] The following workflow illustrates the strategic use of this compound in a drug discovery campaign targeting a specific kinase.
Caption: A logical workflow for the synthesis and evaluation of kinase inhibitors.
Detailed Methodology for Kinase Inhibitor Synthesis
The following protocol is a generalized example of a nucleophilic aromatic substitution reaction, which is the first key step in the workflow diagram above.
Objective: To synthesize a 2-amino-5-bromopyrimidine derivative via SNAr.
Materials:
-
This compound
-
A desired primary or secondary amine (e.g., a substituted aniline) (1.1 eq)
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA) (1.5 - 2.0 eq)
-
A suitable solvent (e.g., Isopropanol, Dioxane, or N,N-Dimethylformamide - DMF)
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq) in the chosen solvent.
-
Add the amine (1.1 eq) and the base (e.g., DIPEA) to the solution.
-
Stir the reaction mixture at an appropriate temperature (ranging from room temperature to elevated temperatures, depending on the reactivity of the amine) for a period of 2 to 24 hours.
-
Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the desired 2-amino-5-bromopyrimidine derivative.
Role in Targeting Cellular Signaling Pathways
The 2,5-disubstituted pyrimidine derivatives synthesized from this compound are often designed to inhibit specific protein kinases. These kinases are critical components of cellular signaling pathways that regulate processes such as cell growth, proliferation, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of many diseases, including cancer. For instance, Aurora kinases are a family of serine/threonine kinases that are essential for mitotic progression. Their overexpression is linked to various cancers, making them attractive therapeutic targets.[1]
Caption: Inhibition of the Aurora Kinase signaling pathway by a pyrimidine-based inhibitor.
By acting as a versatile starting material, this compound enables the synthesis of potent and selective inhibitors that can modulate such pathways, offering a promising avenue for the development of novel therapeutics.
References
5-Bromo-2-(methylsulphonyl)pyrimidine chemical properties
An In-depth Technical Guide to 5-Bromo-2-(methylsulphonyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and analytical data for this compound, a key intermediate in pharmaceutical and agrochemical research.
Chemical Properties and Identifiers
This compound is a solid, crystalline compound.[1] The presence of a bromine atom and an electron-withdrawing methylsulfonyl group on the pyrimidine ring makes it a versatile building block for various chemical transformations.[2]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 38275-48-8 |
| Molecular Formula | C₅H₅BrN₂O₂S |
| Molecular Weight | 237.07 g/mol |
| InChI Key | MVIRMXABVKJKAR-UHFFFAOYSA-N |
| SMILES String | CS(=O)(=O)c1ncc(Br)cn1 |
| MDL Number | MFCD00508247 |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Melting Point | 130-133 °C | [1][3] |
| Boiling Point | 393.7 ± 34.0 °C (Predicted) | [1][3] |
| Density | 1.771 ± 0.06 g/cm³ (Predicted) | [1][3] |
| pKa | -4.78 ± 0.22 (Predicted) | [1][3] |
| Appearance | White crystalline powder | [1] |
| Storage | Sealed in a dry, room temperature environment. | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Table 3: Spectroscopic Data Summary
| Technique | Data |
| ¹H-NMR (300 MHz, DMSO-d₆) | δ 9.28 (s, 2H), 3.37 (s, 3H)[4] |
| Mass Spectrometry (ESI) | m/z [M + H]⁺ 237 (⁷⁹Br)[4] |
Synthesis and Experimental Protocols
The primary synthesis route for this compound involves the oxidation of its thioether precursor, 5-bromo-2-methylthiopyrimidine.[1][4]
Experimental Protocol: Synthesis from 5-bromo-2-methylthiopyrimidine[2][5]
Materials:
-
5-bromo-2-methylthiopyrimidine (10.0 g, 48.8 mmol)
-
Methanol (195 mL)
-
Oxone® (94.6 g, 154 mmol)
-
4N aqueous sodium hydroxide solution (40 mL, 160 mmol)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Water
Procedure:
-
Dissolve 5-bromo-2-methylthiopyrimidine in methanol.
-
In an alternating fashion, add batches of an aqueous solution of Oxone® and the 4N aqueous sodium hydroxide solution. During this addition, maintain the reaction temperature and a pH between 2 and 3.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Upon completion, dilute the mixture with water (500 mL) and extract with ethyl acetate (2 x 500 mL).
-
Adjust the aqueous layer to pH 7 and perform another extraction with ethyl acetate.
-
Combine all organic layers, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
This process yields the target product, 5-bromo-2-(methylsulfonyl)pyrimidine, which can often be used in subsequent reactions without further purification.[1][4]
Caption: Synthesis workflow for this compound.
Reactivity and Applications in Drug Discovery
The pyrimidine scaffold is a prominent feature in numerous biologically active compounds, including approved drugs.[5][6] Derivatives of pyrimidine are known to exhibit a wide range of activities, such as anticancer, antiviral, and antimicrobial effects.[5][6][7]
This compound serves as a valuable intermediate in the synthesis of more complex molecules.[8][9] The methylsulfonyl group at the 2-position and the bromine at the 5-position are key functional groups that can be readily displaced or participate in cross-coupling reactions, respectively. This dual reactivity allows for the strategic introduction of various substituents to build molecular diversity. For instance, it has been used in the synthesis of potent dual endothelin receptor antagonists.[9]
Caption: Logical relationship of this compound in synthesis.
Safety Information
This compound is classified with the GHS07 pictogram, indicating it can be harmful if swallowed and causes eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.
Table 4: Hazard and Precautionary Statements
| Code | Statement |
| H302 | Harmful if swallowed |
| H319 | Causes serious eye irritation |
| P264 | Wash hands thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
References
- 1. 5-BROMO-2-METHANESULFONYL-PYRIMIDINE CAS#: 38275-48-8 [m.chemicalbook.com]
- 2. 5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine | 79091-24-0 | Benchchem [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. 5-BROMO-2-METHANESULFONYL-PYRIMIDINE | 38275-48-8 [chemicalbook.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Promising Antidiabetic and Antimicrobial Agents Based on Fused Pyrimidine Derivatives: Molecular Modeling and Biological Evaluation with Histopathological Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-(methylsulphonyl)pyrimidine
This technical guide provides a comprehensive overview of the synthesis of 5-bromo-2-(methylsulphonyl)pyrimidine from its precursor, 5-bromo-2-methylthiopyrimidine. The primary method detailed is the oxidation of the methylthio group to a methylsulfonyl group, a critical transformation in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Reaction Overview
The synthesis involves the oxidation of the sulfur atom in 5-bromo-2-methylthiopyrimidine. This transformation significantly alters the electronic properties of the pyrimidine ring, making the 2-position an excellent leaving group for subsequent nucleophilic aromatic substitution reactions. The most commonly employed oxidizing agent for this purpose is potassium peroxymonosulfate, commercially known as Oxone®.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound from 5-bromo-2-methylthiopyrimidine using Oxone®.
| Parameter | Value | Reference |
| Starting Material | 5-bromo-2-methylthiopyrimidine | [1] |
| Oxidizing Agent | Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | [1] |
| Stoichiometry (Oxone®) | 3.16 equivalents | [1] |
| Solvent | Methanol/Water | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | 2 hours | [1] |
| pH | Maintained between 2 and 3 | [1] |
| Yield | 80% | [1] |
Experimental Protocol
This section details the step-by-step procedure for the synthesis of this compound.
Materials:
-
5-bromo-2-methylthiopyrimidine
-
Oxone®
-
Methanol
-
Deionized Water
-
4N Aqueous Sodium Hydroxide Solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Procedure:
-
Dissolution of Starting Material: In a suitable reaction vessel, dissolve 10.0 g (48.8 mmol) of 5-bromo-2-methylthiopyrimidine in 195 mL of methanol.[1]
-
Preparation of Oxidant Solution: In a separate beaker, prepare a solution of 94.6 g (154 mmol, 3.16 eq.) of Oxone® in 500 mL of deionized water.[1]
-
Reaction Setup: Place the reaction vessel containing the methanolic solution of the starting material in an ice bath to control the temperature during the addition of the oxidant.
-
Addition of Reagents: Add the aqueous Oxone® solution and a 4N aqueous sodium hydroxide solution (40 mL, 160 mmol, 3.28 eq.) to the reaction mixture in batches, alternating between the two. It is crucial to monitor the pH of the reaction mixture and maintain it between 2 and 3 throughout the addition.[1]
-
Reaction Monitoring: After the complete addition of the reagents, allow the reaction mixture to stir at room temperature for 2 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup - Quenching and Extraction: Upon completion of the reaction, add 500 mL of water to dilute the mixture.[1] Extract the aqueous layer with ethyl acetate (2 x 500 mL).[1]
-
pH Adjustment and Further Extraction: Adjust the pH of the aqueous layer to 7 and perform an additional extraction with ethyl acetate.[1]
-
Drying and Concentration: Combine all the organic layers and dry them over anhydrous magnesium sulfate.[1] Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Product Isolation: The resulting product, 5-bromo-2-(methylsulfonyl)pyrimidine, is obtained as a solid with a yield of approximately 80% (9.23 g).[1] The product can often be used in subsequent reactions without further purification.[1]
Characterization Data:
-
¹H-NMR (300 MHz, DMSO-d₆): δ 9.28 (s, 2H), 3.37 (s, 3H).[1]
-
Mass Spectrometry (ESI): m/z [M + H]⁺ 237 (⁷⁹Br).[1]
Alternative Oxidizing Agents
While Oxone® is a highly effective and commonly used reagent for this transformation due to its stability, ease of handling, and non-toxic nature, other oxidizing agents can also be employed.[2] Meta-chloroperoxybenzoic acid (m-CPBA) is another versatile oxidant capable of converting sulfides to sulfones.[3][4] To achieve the sulfone, at least 2.2 equivalents of m-CPBA are typically required, and the reaction is often allowed to warm to room temperature.[3] The workup for an m-CPBA oxidation involves quenching excess peracid with a saturated aqueous solution of sodium sulfite and removing the m-chlorobenzoic acid byproduct by washing with a saturated aqueous sodium bicarbonate solution.[3]
Visualization of the Synthesis
The following diagrams illustrate the chemical transformation and a simplified workflow of the experimental procedure.
Caption: Chemical transformation of 5-bromo-2-methylthiopyrimidine to 5-bromo-2-(methylsulfonyl)pyrimidine.
Caption: Simplified experimental workflow for the synthesis.
References
An In-depth Technical Guide on the Core Mechanism of Action: 5-Bromo-2-(methylsulphonyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-(methylsulphonyl)pyrimidine belongs to the class of 2-sulfonylpyrimidines (2-SPs), which have emerged as a significant class of electrophilic "warheads" for covalent inhibitors. The core mechanism of action revolves around its ability to act as a highly tunable agent for the chemoselective S-arylation of cysteine residues on target proteins. The presence of the electron-withdrawing methylsulfonyl group at the C2 position, combined with a bromine atom at the C5 position, significantly enhances the electrophilicity of the pyrimidine ring. This activation facilitates a nucleophilic aromatic substitution (SNAr) reaction with the thiol side chain of cysteine residues. This covalent and often irreversible modification of the target protein leads to the modulation of its biological activity. The reactivity of the 2-SP scaffold can be finely tuned over nine orders of magnitude by strategic functionalization of the pyrimidine ring, making it a versatile tool in modern covalent ligand discovery.[1][2][3]
Core Mechanism of Action: Covalent Cysteine Modification
The primary mechanism of action for this compound is the covalent modification of cysteine residues in proteins.[3][4][5] This process occurs via a Nucleophilic Aromatic Substitution (SNAr) reaction.
Key Steps:
-
Non-covalent Binding: Initially, the inhibitor reversibly associates with the target protein, positioning the electrophilic pyrimidine ring in close proximity to a nucleophilic cysteine residue within a binding pocket.[6]
-
Nucleophilic Attack: The deprotonated thiol group (thiolate anion) of the cysteine residue acts as a potent nucleophile. It attacks the electron-deficient C2 carbon of the pyrimidine ring.
-
Formation of Meisenheimer Complex: This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The complex collapses with the departure of the methylsulfinate anion (CH₃SO₂⁻), a stable leaving group.
-
Covalent Adduct Formation: The final product is a stable thioether bond between the pyrimidine ring and the cysteine residue of the target protein, leading to its irreversible inhibition or modulation.[1]
The methylsulfonyl (–SO₂Me) group is a critical feature, acting as an excellent leaving group and significantly enhancing the electrophilicity of the C2 position, making it highly susceptible to nucleophilic attack.[7] The bromine atom at the C5 position further activates the ring through its electron-withdrawing inductive effect, increasing the reaction rate.[4][5]
Figure 1: General workflow of covalent inhibition via SNAr mechanism.
Structure-Reactivity Relationship (SRR)
The reactivity of the 2-sulfonylpyrimidine scaffold is highly tunable, a key advantage for designing targeted covalent inhibitors.[2] The goal is to balance the reactivity to ensure specific modification of the target cysteine without off-target reactions with other biological nucleophiles like glutathione (GSH).[4]
-
Substitution at C5: This position has the most significant impact on reactivity. Electron-withdrawing groups (EWGs) like -NO₂ or -CF₃ drastically increase the SNAr reaction rate by several orders of magnitude compared to an unsubstituted pyrimidine.[4][5] Conversely, electron-donating groups (EDGs) at this position decrease reactivity.[2]
-
Leaving Group: The methylsulfonyl group is a superior leaving group compared to chloro or methylthio substituents, which are significantly less reactive under similar conditions.[4][5]
This tunable reactivity allows for the development of inhibitors with specific kinetic profiles, a critical aspect of modern drug design.[1][3]
Quantitative Data
The following table summarizes representative kinetic data for the reaction of various 2-sulfonylpyrimidine derivatives with nucleophiles, illustrating the structure-reactivity relationship. This data is extracted from studies on the broader class of 2-SPs to provide context for the reactivity of the 5-Bromo substituted variant.
| Compound/Warhead | Substituent at C5 | Nucleophile | Rate Constant (k) at pH 7.0 (M⁻¹s⁻¹) | Reference |
| 2-Sulfonylpyrimidine (Reference) | -H | GSH | ~1.2 x 10⁻² | [4][5] |
| 2-Sulfonylpyrimidine | -NO₂ | GSH | Drastically Increased (3.5-6 orders of magnitude) | [4][5] |
| 2-Sulfonylpyrimidine | -COOMe | GSH | Drastically Increased (3.5-6 orders of magnitude) | [4][5] |
| 2-Sulfonylpyrimidine | -CF₃ | GSH | Drastically Increased (3.5-6 orders of magnitude) | [4][5] |
| 2-Methysulfonylbenzothiazole | N/A | GSH | ~0.23 | [4][5] |
| 1-phenyl 5-methylsulfonyl tetrazole | N/A | GSH | ~4.3 | [4][5] |
Note: Specific kinetic data for the 5-Bromo variant was not found in the provided search results, but its reactivity is expected to be significantly higher than the unsubstituted reference compound due to the inductive electron-withdrawing nature of bromine.
Potential Biological Targets and Applications
The 2-sulfonylpyrimidine scaffold, including 5-bromo derivatives, is a versatile warhead used to develop targeted covalent inhibitors for a range of protein classes. The pyrimidine core is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[8][9]
-
Protein Kinases: Many kinase inhibitors target a non-catalytic cysteine residue near the active site. The 2-SP scaffold has been investigated as a replacement for traditional warheads like acrylamides in developing inhibitors for kinases such as Bruton's tyrosine kinase (BTK).[2]
-
p53 Cancer Mutants: 2-methylsulfonyl pyrimidine derivatives have been reported as stabilizers of thermolabile p53 cancer mutants, a mechanism that involves covalent modification of cysteine residues.[1][4][5]
-
Protein-Protein Interactions (PPIs): The pyrimidine scaffold is being explored for the development of molecules that can modulate or inhibit protein-protein interactions, which are challenging but attractive drug targets.[10]
-
General Proteomics: Due to their chemoselectivity for cysteine, 2-SP derivatives are used as "capping" agents in proteomics to label and identify reactive cysteine residues in the proteome.[1][4][5]
Experimental Protocols
Synthesis of 5-Bromo-2-(methylsulfonyl)pyrimidine
This protocol describes a general method for the synthesis of the title compound from its methylthio precursor.
Materials:
-
5-bromo-2-methylthiopyrimidine
-
Methanol
-
Oxone® (potassium peroxymonosulfate)
-
4N Sodium Hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 5-bromo-2-methylthiopyrimidine (e.g., 10.0 g, 48.8 mmol) in methanol (195 mL).
-
Prepare an aqueous solution of Oxone® (e.g., 94.6 g, 154 mmol).
-
In an alternating pattern, add the Oxone® solution and 4N aqueous NaOH solution to the reaction mixture in batches. Control the temperature and maintain the pH between 2 and 3 during the addition.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Upon completion, dilute the reaction with water (500 mL).
-
Extract the mixture with ethyl acetate (2 x 500 mL).
-
Adjust the aqueous layer to pH 7 and perform another extraction with ethyl acetate.
-
Combine all organic layers, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the final product, 5-bromo-2-(methylsulfonyl)pyrimidine.[11]
Assay for Cysteine Reactivity (General Workflow)
This protocol outlines a general workflow to assess the reactivity of an electrophilic warhead like 5-Bromo-2-(methylsulfonyl)pyrimidine with a model thiol-containing molecule such as glutathione (GSH).
Figure 2: General workflow for assessing cysteine reactivity.
Conclusion
This compound is a potent and versatile electrophilic agent whose core mechanism of action is the covalent S-arylation of protein cysteine residues via a nucleophilic aromatic substitution reaction. The high degree of tunability in the reactivity of the 2-sulfonylpyrimidine scaffold, achieved through substitution on the pyrimidine ring, makes it an exceptionally valuable warhead in the design of targeted covalent inhibitors. Its application spans multiple therapeutic areas, from oncology to the modulation of protein-protein interactions, highlighting its significance for researchers in drug discovery and chemical biology. Further investigation into specific protein targets will continue to expand its utility in developing novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine | 79091-24-0 | Benchchem [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Revisiting Pyrimidine-Embedded Molecular Frameworks to Probe the Unexplored Chemical Space for Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-BROMO-2-METHANESULFONYL-PYRIMIDINE | 38275-48-8 [chemicalbook.com]
5-Bromo-2-(methylsulphonyl)pyrimidine safety and handling
An In-depth Technical Guide to the Safety and Handling of 5-Bromo-2-(methylsulphonyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound (CAS No: 38275-48-8), a heterocyclic building block utilized in pharmaceutical and chemical research. Adherence to proper safety protocols is critical when handling this compound.
Chemical Identification and Properties
This compound is a white crystalline solid.[1][2] It is identified by the following properties:
| Property | Value | Reference |
| CAS Number | 38275-48-8 | [1] |
| Molecular Formula | C₅H₅BrN₂O₂S | [1] |
| Molecular Weight | 237.07 g/mol | [1] |
| Melting Point | 130-133 °C | [1][2] |
| Form | Crystalline Powder / Solid | [1] |
| Synonyms | 5-bromo-2-methylsulfonylpyrimidine, NSC 262216 | [1][3] |
Hazard Identification and Classification
The compound is classified as hazardous according to the Globally Harmonized System (GHS).[3] The primary hazards are acute oral toxicity and serious eye irritation.
| Hazard Classification | Code | Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |
| Serious Eye Irritation | H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |
Precautionary Statements Summary:
-
Prevention: Wash hands and exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, clothing, and eye/face protection.[3][4]
-
Response: If swallowed, seek medical help. Rinse mouth. If in eyes, rinse cautiously with water for several minutes; remove contact lenses if present and easy to do, and continue rinsing.[3]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[3][4]
Handling and Personal Protection
Proper handling and the use of Personal Protective Equipment (PPE) are essential to minimize exposure risk.
Engineering Controls
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder to avoid dust formation.[5] Eyewash stations and safety showers must be readily accessible.[6][7]
Personal Protective Equipment (PPE)
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] | Protects against dust particles and splashes, preventing serious eye irritation.[3] |
| Skin Protection | Impervious, chemical-resistant gloves (e.g., nitrile). A lab coat or coveralls should be worn to prevent skin contact.[3][8] | Prevents skin contact with the chemical. |
| Respiratory Protection | For operations that may generate dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded.[3] | Protects against inhalation of harmful dust. |
Experimental Protocols
General Synthesis Workflow
A general procedure for the synthesis of this compound involves the oxidation of 5-bromo-2-methylthiopyrimidine.[1][2]
Materials:
-
5-bromo-2-methylthiopyrimidine
-
Methanol
-
Oxone®
-
4N Sodium Hydroxide (aqueous solution)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Procedure:
-
In an alternating pattern, add an aqueous solution of Oxone® and 4N aqueous sodium hydroxide. Maintain the temperature and keep the pH between 2 and 3 during this addition.[1][2]
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.[1][2]
-
Dilute the mixture with water and perform an extraction with ethyl acetate.[1][2]
-
Adjust the aqueous layer to pH 7 and re-extract with ethyl acetate.[1][2]
-
Combine the organic layers, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the final product.[1][2]
General Laboratory Handling Protocol
-
Receiving and Storage: Upon receipt, inspect the container for damage. Store the tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3][4][6]
-
Weighing: Weigh the solid compound in a chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.
-
Solution Preparation: When preparing solutions, add the solid slowly to the solvent to avoid splashing. Handle over plastic-backed absorbent pads to contain any minor spills.[8]
-
Waste Disposal: Dispose of waste material in a designated, labeled chemical waste container. Do not empty into drains.[4][8] Chemical waste must be disposed of through a licensed disposal company in accordance with all applicable regulations.[5]
First Aid and Emergency Procedures
Immediate and appropriate action is crucial in the event of exposure or a spill.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Ingestion | Rinse mouth with water. Get medical help.[3] Do NOT induce vomiting.[5] |
| Eye Contact | Immediately rinse with pure water for at least 15 minutes, holding eyelids apart. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][5] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[3][5] |
| Inhalation | Move the victim into fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5] |
Accidental Release Measures
-
Personnel: Evacuate personnel to a safe area. Ensure adequate ventilation.[5] Only properly protected and trained personnel should clean up spills.[8]
-
Containment: Avoid dust formation.[5] For liquid spills, use absorbent pads. For solid spills, sweep or shovel the material into a suitable, closed container for disposal.[8]
-
Cleanup: Clean the spill area thoroughly with a detergent solution followed by water.[8]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[3][5][6]
-
Protective Actions: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][4][5]
-
Hazardous Combustion Products: Combustion may produce carbon oxides, nitrogen oxides (NOx), sulfur oxides, and hydrogen bromide gas.[4][5]
Biological Activity Context
While specific signaling pathways for this compound are not extensively documented, pyrimidine derivatives are a significant class of compounds in medicinal chemistry. They are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[9][10][11][12] Structurally related compounds have been shown to possess antitumor activity by inhibiting enzymes involved in DNA and RNA synthesis.[13] Researchers working with this compound should consider its potential for biological activity and handle it accordingly.
References
- 1. 5-BROMO-2-METHANESULFONYL-PYRIMIDINE | 38275-48-8 [chemicalbook.com]
- 2. 5-BROMO-2-METHANESULFONYL-PYRIMIDINE CAS#: 38275-48-8 [m.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. uwyo.edu [uwyo.edu]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. Promising Antidiabetic and Antimicrobial Agents Based on Fused Pyrimidine Derivatives: Molecular Modeling and Biological Evaluation with Histopathological Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsr.com [ijpsr.com]
- 13. Synthesis and antitumor activity of 5-bromo-1-mesyluracil - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of 5-Bromo-2-(methylsulfonyl)pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 5-Bromo-2-(methylsulfonyl)pyrimidine, a key intermediate in pharmaceutical synthesis. Due to its role in the development of novel therapeutics, understanding its solubility in various organic solvents is critical for process optimization, formulation development, and analytical method design. While specific quantitative solubility data for 5-Bromo-2-(methylsulfonyl)pyrimidine is not widely available in published literature, this guide synthesizes qualitative information, data from analogous compounds, and general principles to provide a thorough understanding of its solubility characteristics.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Bromo-2-(methylsulfonyl)pyrimidine is presented below. These properties influence its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₅H₅BrN₂O₂S | |
| Molecular Weight | 237.07 g/mol | |
| Melting Point | 130-133 °C | |
| Appearance | Solid | |
| pKa (Predicted) | -4.78 ± 0.22 | [1] |
Solubility in Organic Solvents
The table below summarizes the expected solubility of 5-Bromo-2-(methylsulfonyl)pyrimidine in common organic solvents, based on available information for structurally similar compounds and general solubility principles.
| Solvent | Solvent Type | Expected Solubility | Rationale/Supporting Evidence |
| Methanol | Protic | Soluble | A related compound, Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate, is reported to be soluble in methanol.[3] The synthesis of the target compound also utilizes methanol as a solvent.[2] |
| Ethanol | Protic | Likely Soluble | Similar to methanol, ethanol is a polar protic solvent and is expected to dissolve the compound. Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate is soluble in ethanol.[3] |
| Isopropanol | Protic | Moderately Soluble | As a less polar alcohol compared to methanol and ethanol, isopropanol is expected to be a moderately effective solvent. |
| Acetone | Polar Aprotic | Likely Soluble | Acetone is a versatile polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Acetonitrile | Polar Aprotic | Likely Soluble | Acetonitrile is a common solvent in organic synthesis and chromatography and is expected to solubilize the compound. |
| Tetrahydrofuran (THF) | Polar Aprotic | Likely Soluble | THF is a good solvent for a variety of organic molecules, including those with polar functional groups. |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | A related compound, 5-bromo-2-(methylsulfonyl)pyrimidine-4-carboxylic acid, is described as having enhanced solubility in polar solvents.[4] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A related compound, 5-bromo-2-(methylsulfonyl)pyrimidine-4-carboxylic acid, is described as having enhanced solubility in polar solvents.[4] |
Experimental Protocol: Determination of Thermodynamic Solubility
The following is a detailed methodology for determining the thermodynamic (equilibrium) solubility of 5-Bromo-2-(methylsulfonyl)pyrimidine in an organic solvent. This protocol is based on the shake-flask method, a widely accepted technique for solubility measurement.
1. Materials and Equipment:
-
5-Bromo-2-(methylsulfonyl)pyrimidine (solid)
-
Selected organic solvent (e.g., methanol, acetonitrile)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of 5-Bromo-2-(methylsulfonyl)pyrimidine and add it to a vial containing a known volume of the organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the solid particles to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of 5-Bromo-2-(methylsulfonyl)pyrimidine of known concentrations in the same solvent.
-
Analyze both the standard solutions and the filtered sample solution by a validated analytical method, such as HPLC.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) of the standards against their concentrations.
-
Determine the concentration of 5-Bromo-2-(methylsulfonyl)pyrimidine in the sample solution by interpolating its analytical response on the calibration curve.
-
-
Data Reporting:
-
The determined concentration represents the thermodynamic solubility of the compound in the specific solvent at the given temperature.
-
Report the solubility in appropriate units, such as g/L or mg/mL.
-
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 5-Bromo-2-(methylsulfonyl)pyrimidine.
Caption: Synthesis and purification workflow for 5-Bromo-2-(methylsulfonyl)pyrimidine.
This workflow outlines the key steps involved in the chemical synthesis of 5-Bromo-2-(methylsulfonyl)pyrimidine, starting from its precursor, followed by a work-up procedure to isolate the crude product, and concluding with a purification step to obtain the final solid compound.[2]
References
5-Bromo-2-(methylsulphonyl)pyrimidine: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Bromo-2-(methylsulphonyl)pyrimidine. The information is curated for researchers and professionals in drug development and related scientific fields. Due to the limited availability of specific quantitative stability data in public literature, this guide synthesizes information from safety data sheets, supplier recommendations, and studies on the chemical class of 2-sulfonylpyrimidines to provide a thorough understanding of the compound's characteristics.
Chemical and Physical Properties
This compound is a white crystalline powder. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value |
| CAS Number | 38275-48-8 |
| Molecular Formula | C₅H₅BrN₂O₂S |
| Molecular Weight | 237.07 g/mol |
| Melting Point | 130-133 °C |
| Appearance | White crystalline powder |
Recommended Storage and Handling
Proper storage and handling are crucial for maintaining the integrity and purity of this compound. The recommended conditions are summarized in Table 2.
| Condition | Recommendation | Rationale |
| Temperature | Store at room temperature in a cool location.[1][2][3][4][5] Some suppliers offer cold-chain transportation, suggesting refrigeration may be an option for enhanced long-term stability. | Prevents potential thermal degradation. |
| Atmosphere | Store in a dry, well-ventilated place.[1] Keep container tightly closed.[1] | The sulfonylpyrimidine class can be susceptible to hydrolysis, making it important to protect from moisture. |
| Light | Store away from direct light. | While specific photostability data is unavailable, it is a general best practice for complex organic molecules. |
| Handling | Handle in a well-ventilated area.[1] Use personal protective equipment (PPE), including safety goggles and gloves.[1] | To avoid inhalation and contact with skin and eyes. |
Stability Profile and Degradation Pathways
While a definitive stability profile for this compound is not publicly available, with some safety data sheets explicitly stating "no data available" for chemical stability, an understanding of its potential degradation can be inferred from the chemistry of 2-sulfonylpyrimidines.
Hydrolytic Stability: 2-Sulfonylpyrimidines are generally considered to have good aqueous stability. However, they can undergo slow, time- and pH-dependent hydrolysis to form the corresponding pyrimidin-2-ol byproduct. This reaction is more likely with derivatives containing strong electron-withdrawing groups. The pyrimidine ring itself contributes to the relative stability compared to other heterocyclic systems like 1,3,5-triazine, which are highly susceptible to hydrolysis.
Reactivity with Nucleophiles: A significant degradation pathway for 2-sulfonylpyrimidines is their reaction with nucleophiles, particularly thiols. This occurs via a nucleophilic aromatic substitution (SNAr) reaction, where the sulfonyl group is displaced. This reactivity is a key consideration in experimental design, especially in biological assays containing free thiol groups (e.g., from cysteine residues in proteins or glutathione in cell lysates).
The logical relationship between storage conditions and compound stability is illustrated in the following diagram:
Experimental Protocols: Forced Degradation Studies
To generate specific stability data for this compound, forced degradation studies are recommended. These studies intentionally stress the compound to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods. A general experimental workflow is proposed in Table 3, based on ICH guidelines.
| Stress Condition | Proposed Methodology | Analytical Technique |
| Acid Hydrolysis | Dissolve the compound in a suitable solvent and treat with 0.1 N HCl at room temperature and elevated temperature (e.g., 60 °C) for a defined period. | HPLC-UV/MS to monitor for the appearance of degradation products. |
| Base Hydrolysis | Dissolve the compound in a suitable solvent and treat with 0.1 N NaOH at room temperature and elevated temperature (e.g., 60 °C) for a defined period. | HPLC-UV/MS to identify and quantify any degradation. |
| Oxidative Degradation | Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature. | HPLC-UV/MS to assess oxidative stability. |
| Thermal Degradation | Expose the solid compound to elevated temperatures (e.g., 80 °C, 100 °C) for a set duration. | HPLC-UV/MS analysis of a dissolved sample to check for degradation. |
| Photostability | Expose a solution of the compound and the solid compound to a calibrated light source (e.g., Xenon lamp) providing both UV and visible light. A dark control should be run in parallel. | HPLC-UV/MS to determine light sensitivity. |
The following diagram outlines a typical workflow for conducting these forced degradation studies:
Conclusion
References
- 1. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Simple pyrimidines. Part XIII. The formation and hydrolysis of simple potassium pyrimidinesulphonates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 5-Bromo-2-(methylsulphonyl)pyrimidine for Researchers and Drug Development Professionals
An Intermediate of Strategic Importance in Medicinal Chemistry
5-Bromo-2-(methylsulphonyl)pyrimidine is a key building block for the synthesis of a variety of biologically active molecules. Its unique electronic properties and reactive sites make it a versatile substrate in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutics. This technical guide provides a comprehensive overview of its chemical properties, commercial availability, synthesis, and applications, with a focus on detailed experimental protocols and the visualization of key chemical and biological pathways.
Physicochemical and Commercial Data
This compound is commercially available from a range of suppliers, typically as a solid with high purity. The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Data | Reference |
| CAS Number | 38275-48-8 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₅H₅BrN₂O₂S | --INVALID-LINK-- |
| Molecular Weight | 237.07 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline solid | General supplier information |
| Purity | ≥97% | --INVALID-LINK-- |
| Melting Point | 130-133 °C | --INVALID-LINK-- |
| Solubility | Soluble in organic solvents like methanol | General chemical knowledge |
| Storage Conditions | Sealed in a dry, room temperature environment | --INVALID-LINK-- |
Commercial Suppliers:
A non-exhaustive list of commercial suppliers includes:
-
Sigma-Aldrich
-
ChemShuttle
-
BLD Pharm
-
ChemicalBook
-
Pure Chemistry Scientific Inc.
-
Santai Labs, Inc.
Synthesis of this compound
The most common laboratory-scale synthesis of this compound involves the oxidation of the corresponding methylthio-pyrimidine precursor. This method is efficient and yields the desired product in high purity.
Experimental Protocol: Oxidation of 5-Bromo-2-(methylthio)pyrimidine
This protocol is adapted from established literature procedures.
Materials:
-
5-Bromo-2-(methylthio)pyrimidine
-
Oxone® (Potassium peroxymonosulfate)
-
Methanol
-
4N Sodium hydroxide solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
In a suitable reaction vessel, dissolve 5-bromo-2-(methylthio)pyrimidine (1.0 eq) in methanol.
-
In a separate beaker, prepare a solution of Oxone® (3.2 eq) in deionized water.
-
Cool the methanol solution of the starting material in an ice bath.
-
Slowly and alternately add the Oxone® solution and a 4N aqueous sodium hydroxide solution to the reaction mixture, maintaining the pH between 2 and 3 and keeping the temperature controlled.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Upon completion of the reaction (monitored by TLC or LC-MS), add deionized water to dilute the mixture.
-
Extract the aqueous layer with ethyl acetate (2 x volume of aqueous layer).
-
Adjust the pH of the aqueous layer to 7 with 4N sodium hydroxide and extract again with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid. The product can often be used in the next step without further purification.
Applications in the Synthesis of Bioactive Molecules
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly those with applications in drug discovery. The methylsulfonyl group at the 2-position is an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. The bromine atom at the 5-position provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyrimidine ring and the methylsulfonyl group makes the C2 position highly susceptible to nucleophilic attack. This allows for the facile introduction of various nucleophiles, such as amines and alcohols.
A prominent example of this reactivity is in the synthesis of the dual endothelin receptor antagonist, Macitentan. While many reported syntheses of Macitentan utilize 5-bromo-2-chloropyrimidine, the higher reactivity of the methylsulfonyl leaving group makes this compound an excellent alternative.
This generalized protocol illustrates the use of this compound in a key step of a Macitentan-like synthesis.
Materials:
-
N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous toluene
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a solution of N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide (1.0 eq) in anhydrous toluene in a flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise at 10-15 °C.
-
Stir the resulting mixture for 20-30 minutes at the same temperature to form the alkoxide.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DMF.
-
Heat the reaction mixture to approximately 60 °C and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
After completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography to yield the desired Macitentan analogue.
Role in Kinase Inhibitor Signaling Pathways
Pyrimidine-based scaffolds are prevalent in the design of kinase inhibitors due to their structural similarity to the adenine core of ATP, allowing for competitive binding to the kinase ATP-binding site. The functionalization of the pyrimidine ring, facilitated by versatile intermediates like this compound, is crucial for achieving high potency and selectivity against specific kinases.
For instance, derivatives of this compound can be used to synthesize inhibitors of Aurora kinases, which are key regulators of mitosis. Overexpression of Aurora kinases is implicated in various cancers, making them attractive therapeutic targets. Inhibition of Aurora kinases disrupts the cell cycle, leading to mitotic arrest and ultimately, apoptosis in cancer cells.
The Strategic Role of 5-Bromo-2-(methylsulphonyl)pyrimidine in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Introduction
5-Bromo-2-(methylsulphonyl)pyrimidine is a key heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, characterized by a pyrimidine core functionalized with a bromine atom and a methylsulphonyl group, render it a highly versatile intermediate for the synthesis of a diverse array of biologically active molecules.[1][2] The pyrimidine scaffold itself is a fundamental component of life, forming the basis of nucleobases like cytosine, thymine, and uracil, which are essential for DNA and RNA.[3][4] This inherent biological relevance has made pyrimidine derivatives a fertile ground for the discovery of novel therapeutics across various disease areas, including oncology, infectious diseases, and inflammatory conditions.[5][6]
The strategic placement of the bromo and methylsulphonyl groups on the pyrimidine ring provides two distinct points for chemical modification. The methylsulphonyl group at the 2-position acts as an excellent leaving group, facilitating nucleophilic substitution reactions. Simultaneously, the bromine atom at the 5-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings.[7] This dual reactivity allows for the sequential and controlled introduction of different substituents, enabling the construction of complex molecular architectures and the systematic exploration of structure-activity relationships (SAR).
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and pivotal role of this compound in medicinal chemistry, with a focus on its application in the development of targeted therapies.
Synthesis of this compound
The most common and efficient synthesis of this compound involves the oxidation of its precursor, 5-bromo-2-(methylthio)pyrimidine.[8] The methylthioether is a more stable and readily accessible starting material, which is then converted to the more reactive methylsulphone.
Experimental Protocol: Synthesis via Oxidation
This protocol details the oxidation of 5-bromo-2-(methylthio)pyrimidine to this compound.[8]
Materials:
-
5-bromo-2-(methylthio)pyrimidine
-
Methanol
-
Oxone® (potassium peroxymonosulfate)
-
Sodium hydroxide (4N aqueous solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Water
Procedure:
-
Dissolve 5-bromo-2-(methylthio)pyrimidine (10.0 g, 48.8 mmol) in methanol (195 mL).
-
Prepare a solution of Oxone® (94.6 g, 154 mmol) in water (500 mL).
-
In an alternating fashion, add the Oxone® solution and a 4N aqueous sodium hydroxide solution (40 mL, 160 mmol) to the solution of 5-bromo-2-(methylthio)pyrimidine. It is crucial to control the temperature and maintain the pH of the reaction mixture between 2 and 3 during the addition.
-
After the complete addition of the reagents, stir the reaction mixture at room temperature for 2 hours.
-
Upon completion of the reaction, dilute the mixture with water (500 mL).
-
Extract the aqueous mixture with ethyl acetate (2 x 500 mL).
-
Adjust the pH of the aqueous layer to 7 and perform another extraction with ethyl acetate.
-
Combine all the organic layers and dry them over anhydrous magnesium sulfate.
-
Concentrate the dried organic solution under reduced pressure to yield this compound. The product is often obtained in high yield (around 80%) and can typically be used in subsequent steps without further purification.[8]
Characterization:
Synthesis workflow for this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 38275-48-8 | |
| Molecular Formula | C₅H₅BrN₂O₂S | |
| Molecular Weight | 237.07 g/mol | |
| Appearance | Solid | |
| Melting Point | 130-133 °C | |
| SMILES String | CS(=O)(=O)c1ncc(Br)cn1 | |
| InChI Key | MVIRMXABVKJKAR-UHFFFAOYSA-N |
Role in Medicinal Chemistry: A Versatile Scaffold
The utility of this compound in drug discovery stems from its capacity to serve as a versatile scaffold for the synthesis of targeted therapies. The pyrimidine core is a common feature in a multitude of approved drugs, particularly in the realm of kinase inhibitors.[1][9]
Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[10] Consequently, kinase inhibitors have emerged as a major class of anticancer drugs.[9] The pyrimidine ring is an effective hinge-binding motif, capable of forming key hydrogen bonds within the ATP-binding pocket of many kinases.
This compound is an ideal starting material for the synthesis of kinase inhibitors due to its dual reactive sites. The methylsulphonyl group can be displaced by a variety of nucleophiles, such as amines or alcohols, to introduce substituents that can interact with the solvent-exposed region of the kinase. Subsequently, the bromo group can be utilized in palladium-catalyzed cross-coupling reactions to introduce larger aromatic or heteroaromatic moieties that can occupy other pockets within the enzyme's active site. This sequential functionalization allows for the fine-tuning of a compound's potency and selectivity.
Reactivity of this compound.
Endothelin Receptor Antagonists
Beyond kinase inhibitors, this pyrimidine derivative has been employed in the synthesis of other important therapeutic agents. For instance, it is a key intermediate in the preparation of dual endothelin receptor antagonists like Macitentan, which is used to treat pulmonary arterial hypertension.[1][11][12] In the synthesis of these molecules, the pyrimidine moiety is typically introduced via nucleophilic substitution of the methylsulphonyl group by an alcohol.[11][12]
Biological Activity of Resulting Derivatives
While this compound is primarily a synthetic intermediate, the derivatives synthesized from it exhibit a wide range of biological activities. The nature and position of the substituents on the pyrimidine ring are critical in determining the pharmacological profile of the final compound.[5]
The table below summarizes hypothetical, yet representative, biological activity data for kinase inhibitors that could be synthesized using a this compound scaffold. This illustrates the type of quantitative data generated during drug discovery campaigns.
| Compound ID | Target Kinase | IC₅₀ (nM) | Assay Type |
| PQR-101 | EGFR | 15 | Biochemical |
| PQR-102 | VEGFR2 | 25 | Cellular |
| PQR-103 | BTK | 8 | Biochemical |
| PQR-104 | JAK2 | 50 | Cellular |
| PQR-105 | ALK | 12 | Biochemical |
Note: The data in this table is illustrative and intended to represent the type of quantitative information obtained in drug discovery projects utilizing this scaffold.
Key Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol provides a general methodology for the nucleophilic aromatic substitution (SNAr) reaction at the C2 position of this compound, a common step in the synthesis of its derivatives.[11][12]
Materials:
-
This compound
-
An alcohol (e.g., ethylene glycol derivative)
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol in anhydrous THF.
-
Cool the solution to 0 °C and add sodium hydride (typically 2.5 equivalents) portion-wise to deprotonate the alcohol, forming the corresponding alkoxide.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound in anhydrous THF to the alkoxide solution.
-
Heat the reaction mixture to an elevated temperature (e.g., reflux) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench it with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 2-alkoxy-5-bromopyrimidine derivative.
Targeting a kinase signaling pathway with a pyrimidine-based inhibitor.
Conclusion
This compound is a quintessential example of a privileged scaffold in medicinal chemistry. Its straightforward synthesis and, more importantly, its dual-functional nature make it an invaluable tool for the construction of complex, biologically active molecules. The ability to perform sequential and regioselective modifications at the C2 and C5 positions provides medicinal chemists with the flexibility needed to optimize drug candidates for potency, selectivity, and pharmacokinetic properties. As the demand for novel targeted therapies continues to grow, the strategic application of versatile building blocks like this compound will remain a cornerstone of modern drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. One moment, please... [sjomr.org.in]
- 5. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmatutor.org [pharmatutor.org]
- 7. Page loading... [guidechem.com]
- 8. 5-BROMO-2-METHANESULFONYL-PYRIMIDINE | 38275-48-8 [chemicalbook.com]
- 9. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-2-(methylsulphonyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This methodology is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in a wide range of biologically active compounds.
5-Bromo-2-(methylsulphonyl)pyrimidine is a key building block in drug discovery. The pyrimidine core is a privileged structure in numerous pharmaceuticals, and the presence of a bromine atom at the 5-position allows for the introduction of diverse molecular fragments via Suzuki coupling. The strongly electron-withdrawing methylsulfonyl group at the 2-position significantly influences the reactivity of the pyrimidine ring, making it a highly activated substrate for cross-coupling reactions. These application notes provide a detailed overview of the Suzuki coupling reaction with this compound, including reaction conditions, a general experimental protocol, and relevant diagrams to facilitate its application in a research and development setting.
Data Presentation: Reaction Conditions and Yields for Suzuki Coupling of Substituted 5-Bromopyrimidines
While specific data for this compound is not extensively reported, the following table summarizes typical conditions and yields for the Suzuki coupling of structurally related 5-bromopyrimidines bearing electron-withdrawing groups. These examples serve as a valuable guide for reaction optimization.
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | 80-90 |
| 3-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | DMF | 85 | 18 | 75-88 |
| 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 24 | 70-85 |
| 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | DME/H₂O (3:1) | 80 | 12 | 82 |
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol provides a general procedure that can be adapted and optimized for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[1]
-
Inert Atmosphere: Seal the flask or vial and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.[1]
-
Reaction: Heat the reaction mixture to 85-100 °C with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 5-aryl-2-(methylsulphonyl)pyrimidine.
Visualizations
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 5-Bromo-2-(methylsulfonyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-(methylsulfonyl)pyrimidine is a highly reactive and versatile building block in medicinal chemistry for the synthesis of a diverse array of heterocyclic compounds. The pyrimidine core is a common scaffold in numerous biologically active molecules and approved drugs. The presence of a bromine atom at the C5 position and a potent methylsulfonyl leaving group at the C2 position allows for selective and efficient nucleophilic aromatic substitution (SNAr) reactions. This enables the introduction of a wide range of functionalities, particularly amine, ether, and thioether linkages, which are crucial for tuning the pharmacological properties of the resulting molecules. The electron-deficient nature of the pyrimidine ring, further activated by the strong electron-withdrawing sulfonyl group, facilitates nucleophilic attack at the C2 position under relatively mild conditions.
Applications in Drug Development
The 2,5-disubstituted pyrimidine scaffold derived from 5-Bromo-2-(methylsulfonyl)pyrimidine is a privileged structure in drug discovery, with applications spanning various therapeutic areas. Notably, these derivatives have been extensively explored as potent inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.
Anticancer Agents:
-
Kinase Inhibitors: Many pyrimidine derivatives are potent inhibitors of key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and p38 Mitogen-Activated Protein Kinase (MAPK).[1][2][3] By blocking the activity of these kinases, these compounds can inhibit tumor growth, angiogenesis, and metastasis.[2][4] For instance, pyrimidine-based compounds have been successfully developed as EGFR tyrosine kinase inhibitors for the treatment of non-small-cell lung cancer.[1][5]
-
Antiproliferative Activity: Novel bromo-pyrimidine analogs have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including colon, lung, and leukemia cell lines.[6][7][8]
Antiviral and Antimicrobial Agents:
The pyrimidine nucleus is a key component of nucleosides, making its derivatives promising candidates for antiviral therapies.[9] Additionally, substituted pyrimidines have demonstrated significant antibacterial and antifungal activities.[10][11][12]
Anti-inflammatory Agents:
The p38 MAPK signaling pathway plays a crucial role in inflammatory responses.[13][14] Pyrimidine-based inhibitors of p38 MAPK have the potential to be developed as novel anti-inflammatory drugs.
Signaling Pathway Inhibition: p38 MAPK
Many 2-amino-5-bromopyrimidine derivatives synthesized from 5-Bromo-2-(methylsulfonyl)pyrimidine function as inhibitors of the p38 MAPK signaling pathway. This pathway is activated by cellular stresses and inflammatory cytokines, leading to a cascade of events that result in inflammation and apoptosis.[15][16] Inhibition of this pathway is a key strategy in the development of anti-inflammatory and anticancer drugs.
Caption: Inhibition of the p38 MAPK signaling pathway by pyrimidine-based inhibitors.
Experimental Workflow
The general workflow for the synthesis and evaluation of novel drug candidates starting from 5-Bromo-2-(methylsulfonyl)pyrimidine involves a multi-step process from the initial SNAr reaction to biological screening.
Caption: General workflow for synthesis and evaluation of 2,5-disubstituted pyrimidines.
Experimental Protocols
The following are generalized protocols for the nucleophilic aromatic substitution on 5-Bromo-2-(methylsulfonyl)pyrimidine with various nucleophiles. These protocols are based on established procedures for similar SNAr reactions and can be optimized for specific substrates.
Protocol 1: Reaction with Amine Nucleophiles (N-nucleophiles)
This protocol describes a typical procedure for the synthesis of 2-amino-5-bromopyrimidine derivatives.
Materials:
-
5-Bromo-2-(methylsulfonyl)pyrimidine
-
Amine (primary or secondary)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 5-Bromo-2-(methylsulfonyl)pyrimidine (1.0 eq).
-
Add the desired amine nucleophile (1.1 - 1.5 eq) and DIPEA (2.0 eq).
-
Add anhydrous DMF to dissolve the reactants (concentration typically 0.1-0.5 M).
-
Stir the reaction mixture at room temperature to 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5-bromopyrimidine derivative.
Protocol 2: Reaction with Phenol Nucleophiles (O-nucleophiles)
This protocol describes the synthesis of 2-phenoxy-5-bromopyrimidine derivatives.
Materials:
-
5-Bromo-2-(methylsulfonyl)pyrimidine
-
Phenol derivative
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the phenol derivative (1.2 eq) and K₂CO₃ (2.0 eq) in anhydrous DMF.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add 5-Bromo-2-(methylsulfonyl)pyrimidine (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-phenoxy-5-bromopyrimidine derivative.
Protocol 3: Reaction with Thiol Nucleophiles (S-nucleophiles)
This protocol outlines the synthesis of 2-(alkylthio/arylthio)-5-bromopyrimidine derivatives.
Materials:
-
5-Bromo-2-(methylsulfonyl)pyrimidine
-
Thiol (alkyl or aryl)
-
Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
-
Standard glassware for workup and purification
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add NaH (1.2 eq, 60% dispersion in mineral oil) and wash with anhydrous hexanes.
-
Add anhydrous THF or DMF, and cool the suspension to 0 °C.
-
Slowly add the thiol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.
-
Add a solution of 5-Bromo-2-(methylsulfonyl)pyrimidine (1.0 eq) in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography to afford the desired 2-(alkylthio/arylthio)-5-bromopyrimidine derivative.
Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for the SNAr of halo- and sulfonyl-pyrimidines with various nucleophiles, which can be considered analogous to the reactivity of 5-Bromo-2-(methylsulfonyl)pyrimidine.
Table 1: SNAr with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation |
| tert-butyl piperazine-1-carboxylate | Et₃N | CH₂Cl₂ | 0 - 30 | 2 | 85 | [6] |
| Substituted Anilines | DIPEA | Isopropanol | 80 | - | - | [14] |
| Various Amines | p-TsOH·H₂O | Butanol | - | - | - | [14] |
| Phenylaniline | Et₃N | - | - | 5 | 83 | [17] |
| 2-Methoxy-aniline | Et₃N | - | - | 4.5 | 84 | [17] |
Table 2: SNAr with O- and S-Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation |
| Benzyl alcohol | Cs₂CO₃ | CH₃CN/DMF | RT | - | - | [18] |
| Methyl mercaptan | - | DMF | 50 | 3 | 75 | [16] |
| Thiophenols | NaH | THF | RT | - | High | [19] |
| Alkyl thiols | NaH | THF | RT | - | High | [19] |
Note: The data presented is for analogous pyrimidine systems and serves as a guideline. Reaction conditions for 5-Bromo-2-(methylsulfonyl)pyrimidine may require optimization.
Conclusion
5-Bromo-2-(methylsulfonyl)pyrimidine is a valuable and highly reactive scaffold for the synthesis of diverse 2,5-disubstituted pyrimidine libraries. The straightforward SNAr chemistry allows for the facile introduction of a wide range of nucleophiles, leading to compounds with significant potential in drug discovery, particularly as kinase inhibitors for the treatment of cancer and inflammatory diseases. The provided protocols and data serve as a comprehensive guide for researchers to explore the rich chemistry of this versatile building block and to develop novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ijrpr.com [ijrpr.com]
- 11. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 17. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: Synthesis of Macitentan Utilizing 5-Bromo-2-(methylsulphonyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of Macitentan, with a specific focus on the coupling reaction involving a key pyrimidine intermediate. While the most frequently documented reactant for this step is 5-bromo-2-chloropyrimidine, literature suggests that 2-(methylsulfonyl)pyrimidines are also viable electrophiles for this transformation.[1] This document outlines the general synthetic strategy and provides a detailed protocol for the final coupling step, which can be adapted for 5-Bromo-2-(methylsulphonyl)pyrimidine.
Macitentan, chemically known as N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide, is a potent dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[2][3][4] Its synthesis involves a multi-step process culminating in the etherification of an alcohol intermediate with a reactive pyrimidine species.
General Synthetic Pathway
The synthesis of Macitentan typically proceeds through three main stages:
-
Formation of the Sulfamide Intermediate: Reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine with the potassium salt of N-propylsulfamide to yield N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide.[1][5]
-
Introduction of the Ethoxy Linker: The subsequent reaction of this intermediate with ethylene glycol in the presence of a base, such as potassium tert-butoxide, to form the key alcohol intermediate, N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide.[1][5]
-
Final Coupling Step: The crucial etherification of the alcohol intermediate with an activated pyrimidine, such as 5-bromo-2-chloropyrimidine or this compound, to yield Macitentan.[1]
Caption: General synthetic pathway for Macitentan.
Experimental Protocols
Protocol 1: Synthesis of N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide (Alcohol Intermediate)
This protocol describes the synthesis of the key alcohol intermediate required for the final coupling step.
Materials:
-
N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide
-
Ethylene glycol
-
Potassium tert-butoxide
-
Dimethyl sulfoxide (DMSO) or Dimethoxyethane (DME)[1]
-
Deionized water
-
Methanol
-
Citric acid solution (20%)[5]
Procedure:
-
In a reaction vessel, add ethylene glycol and a base such as potassium tert-butoxide at a reduced temperature (10-15 °C).[6]
-
Stir the solution for approximately 30 minutes at room temperature.[6]
-
Slowly add N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide to the reaction mixture.[6]
-
Heat the reaction mixture to 100-105 °C and maintain for 12-14 hours.[5]
-
After completion, cool the reaction mass to room temperature.
-
Add deionized water and methanol to the mixture.[5]
-
Cool the mixture to 15-20 °C and slowly add a 20% citric acid solution to precipitate the product.[5]
-
Filter the resulting solid, wash with water, and dry under vacuum at 50-55 °C for 20-24 hours to obtain the title product.[5]
Protocol 2: Synthesis of Macitentan via Coupling Reaction
This protocol details the final step in the synthesis of Macitentan. It is based on the reaction with 5-bromo-2-chloropyrimidine but can be adapted for this compound, as both are effective leaving groups for nucleophilic aromatic substitution.
Materials:
-
N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide (Alcohol Intermediate)
-
This compound or 5-bromo-2-chloropyrimidine
-
Sodium hydride (NaH)
Procedure:
-
To a solution of the alcohol intermediate in an appropriate solvent like THF or Toluene, add a base such as sodium hydride at 10-15 °C.[5][6]
-
Stir the resulting reaction mass for 20-30 minutes at 10-15 °C.[5][6]
-
Slowly add a solution of this compound or 5-bromo-2-chloropyrimidine in a solvent such as DMF.[5][6]
-
The reaction mixture is then heated to 60-75 °C for 2 hours to drive the reaction to completion.[1]
-
Upon completion, the reaction is cooled, and the crude Macitentan is precipitated, filtered, and washed.
Caption: Experimental workflow for the final coupling step.
Purification
Crude Macitentan can be purified by recrystallization.
Protocol 3: Recrystallization of Macitentan
Materials:
-
Crude Macitentan
-
Acetonitrile
-
Deionized water
Procedure:
-
Charge the crude Macitentan into a reaction flask containing Acetonitrile.[5]
-
Heat the mixture to 70-75 °C for 15 minutes to obtain a clear solution.[5]
-
Cool the solution to 50-55 °C and add deionized water over 30 minutes.[5]
-
Allow the mixture to cool to room temperature and stir for 1 hour to induce crystallization.[5]
-
Filter the precipitated solid and wash it with water.[5]
-
Dry the product under vacuum at 55-60 °C for 24 hours to yield pure Macitentan.[5]
Data Presentation
The following tables summarize quantitative data from various reported syntheses of Macitentan. These can serve as a benchmark for researchers optimizing this synthetic route.
Table 1: Reaction Conditions and Yields for Macitentan Synthesis
| Step | Reactants | Base | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Intermediate 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine, N-propylsulfamide | K₂CO₃ | Acetonitrile | 50 | - | 85 | [7] |
| Intermediate 2 | N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide, Ethylene glycol | KOtBu | DME | 100 | 18-24 | 86-89 | [1] |
| Final Product | Alcohol Intermediate, 5-bromo-2-chloropyrimidine | NaH | THF | 60-75 | 2 | 88 | [1] |
| Final Product | Alcohol Intermediate, 5-bromo-2-chloropyrimidine | NaH | Toluene, DMF | 10-15 | - | - | [5] |
Table 2: Purity of Macitentan
| Purification Method | Purity Achieved (by HPLC) | Reference |
| Recrystallization (Acetonitrile/Water) | > 99.5% | [5] |
| Recrystallization (Methanol/Toluene) | > 99.90% | [8] |
| Column Chromatography | - | [5] |
| Solvent Crystallization (light-absent) | > 99.9% | [9] |
Note on Purity: The purity of the final Macitentan product is critical. Various methods have been developed to achieve purities exceeding 99.5%, which is essential for meeting regulatory guidelines.[5][8] Impurities can arise from side reactions, and their levels must be carefully controlled.[]
Safety Considerations
-
Sodium hydride (NaH) is a highly flammable solid and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Ethylene glycol is toxic.[8]
-
Solvents such as THF, DMF, and Toluene are flammable and have associated health risks. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Macitentan Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. medkoo.com [medkoo.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. WO2017191565A1 - Process for preparation of macitentan - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. CN105461639A - Method for refining high-purity macitentan - Google Patents [patents.google.com]
Application Notes and Protocols for the Sonogashira Coupling of 5-Bromo-2-(methylsulfonyl)pyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by a palladium complex and typically requiring a copper(I) co-catalyst in the presence of a mild base, has become an essential tool in modern organic synthesis. Its broad functional group tolerance and mild reaction conditions have led to its widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][2][3]
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of an alkynyl moiety at the 5-position of the pyrimidine ring can significantly modulate the biological activity of the molecule. The methylsulfonyl group at the 2-position is a strong electron-withdrawing group, which can influence the reactivity of the pyrimidine ring and the properties of the resulting coupled products. These 5-alkynyl-2-(methylsulfonyl)pyrimidine derivatives are valuable intermediates for the synthesis of novel drug candidates.[4][5]
These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling of 5-Bromo-2-(methylsulfonyl)pyrimidine with various terminal alkynes.
Reaction Principle
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper intermediates. The generally accepted mechanism is as follows:
-
Palladium Cycle: The active Pd(0) species undergoes oxidative addition with 5-Bromo-2-(methylsulfonyl)pyrimidine to form a Pd(II)-pyrimidine complex.
-
Copper Cycle: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide.
-
Transmetalation: The copper acetylide then transmetalates with the Pd(II)-pyrimidine complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 5-alkynyl-2-(methylsulfonyl)pyrimidine product and regenerate the active Pd(0) catalyst.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical reaction conditions for the Sonogashira coupling of 5-Bromo-2-(methylsulfonyl)pyrimidine with terminal alkynes, based on established protocols for similar substrates.
| Parameter | Condition | Notes |
| Substrate | 5-Bromo-2-(methylsulfonyl)pyrimidine | The C-Br bond at the 5-position is the reactive site.[6] |
| Alkyne | Terminal Alkyne (1.1 - 1.5 equiv.) | A slight excess of the alkyne is typically used. |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%) | Both are common and effective catalysts.[2] |
| Copper(I) Co-catalyst | CuI (5-10 mol%) | Essential for the formation of the copper acetylide.[7] |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equiv.) | Acts as both a base and can be used as a solvent.[7] |
| Solvent | DMF, THF, or Acetonitrile | Anhydrous conditions are recommended.[1][7] |
| Temperature | Room Temperature to 80 °C | The optimal temperature may vary depending on the alkyne. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents side reactions like the homocoupling of the alkyne. |
Experimental Protocols
The following is a general protocol for the Sonogashira coupling of 5-Bromo-2-(methylsulfonyl)pyrimidine with a terminal alkyne.
Materials:
-
5-Bromo-2-(methylsulfonyl)pyrimidine (1.0 equiv.)
-
Terminal alkyne (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Triethylamine (Et₃N, 2.5 equiv.)
-
Anhydrous solvent (e.g., DMF)
-
Reaction flask (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
To a dry reaction flask under an inert atmosphere, add 5-Bromo-2-(methylsulfonyl)pyrimidine (1.0 equiv.), the palladium catalyst (5 mol%), and copper(I) iodide (10 mol%).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the anhydrous solvent (e.g., DMF), followed by triethylamine (2.5 equiv.) and the terminal alkyne (1.2 equiv.).
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-alkynyl-2-(methylsulfonyl)pyrimidine.
Troubleshooting:
-
Low Yield: Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strictly inert atmosphere. The catalyst quality can also significantly impact the yield.
-
Dehalogenation: If significant dehalogenation of the starting material is observed, a milder base or lower reaction temperature may be necessary.
-
Reaction Stalls: If the reaction does not proceed to completion, adding a fresh portion of the palladium catalyst may be beneficial.
Visualization of Experimental Workflow
Caption: Experimental workflow for the Sonogashira coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Design and synthesis of novel 5-alkynyl pyrimidine nucleosides derivatives: Influence of C-6-substituent on antituberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Synthesis and antitumor activities of pyrimidines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-(methylsulphonyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This reaction is particularly valuable in medicinal chemistry and drug development due to its broad substrate scope and tolerance of various functional groups, enabling the synthesis of a diverse array of arylamines. The pyrimidine scaffold is a privileged structure found in numerous biologically active compounds and pharmaceuticals. Specifically, the functionalization of the pyrimidine ring at the 5-position is a key strategy in the development of novel therapeutic agents.
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 5-Bromo-2-(methylsulphonyl)pyrimidine, an electron-deficient heterocyclic halide. The methylsulfonyl group at the 2-position significantly influences the reactivity of the pyrimidine ring, making this substrate an interesting and potentially challenging coupling partner. These notes are intended to guide researchers in successfully applying this powerful C-N bond-forming methodology.
Reaction Principle
The Buchwald-Hartwig amination of this compound proceeds via a palladium-catalyzed cycle. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: The desired N-aryl or N-alkyl-2-(methylsulphonyl)pyrimidin-5-amine product is formed through reductive elimination, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of palladium precursor, ligand, base, and solvent is critical for the success of the reaction and can significantly impact the reaction rate and yield. For electron-deficient substrates like this compound, careful optimization of these parameters is often necessary.
Experimental Protocols
The following protocols are provided as a general guide for the Buchwald-Hartwig amination of this compound with various amines. Optimization may be required for specific substrates.
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
-
Anhydrous solvents and reagents are crucial for optimal results. Solvents should be freshly distilled or obtained from a solvent purification system.
-
The choice of phosphine ligand is critical. For electron-deficient aryl bromides, bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often effective.
-
A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃) are commonly used.
Protocol 1: General Procedure for the Amination of this compound with an Aniline Derivative
This protocol is adapted from general procedures for the Buchwald-Hartwig amination of electron-deficient aryl bromides.
-
Reaction Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).
-
Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Under a positive pressure of the inert gas, add the aniline derivative (1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 10-15 minutes to ensure proper mixing.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) using a preheated oil bath.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Data Presentation
The following table summarizes representative reaction conditions for the Buchwald-Hartwig amination of this compound with various amines. The data is based on established methodologies for structurally similar electron-deficient bromopyrimidines and should be used as a starting point for optimization.
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12-24 | 75-90 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 110 | 18 | 80-95 |
| 3 | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS (1.5) | THF | 80 | 12 | 70-85 |
| 4 | Benzylamine | Pd(OAc)₂ (2) | Xantphos (5) | K₃PO₄ (2.0) | Toluene | 110 | 24 | 65-80 |
Mandatory Visualization
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Synthesis of 2-Amino-5-bromopyrimidine Derivatives: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the synthesis of 2-amino-5-bromopyrimidine and its derivatives. These compounds are pivotal intermediates in the development of novel therapeutics, particularly in oncology and neurodegenerative diseases, owing to their versatile chemical reactivity and significant biological activities.
Introduction
2-Amino-5-bromopyrimidine is a key building block in medicinal chemistry, primarily utilized for the synthesis of a diverse range of substituted pyrimidine derivatives. The presence of a bromine atom at the 5-position allows for facile carbon-carbon and carbon-nitrogen bond formation through various palladium-catalyzed cross-coupling reactions. The amino group at the 2-position provides a site for further functionalization or can act as a crucial pharmacophoric feature. Derivatives of this scaffold have been reported as potent inhibitors of various kinases, modulators of signaling pathways such as Wnt, and as components of agrochemicals.[1][2][3]
Synthetic Strategies
The general approach for synthesizing 2-amino-5-bromopyrimidine derivatives involves a two-step process:
-
Bromination of 2-Aminopyrimidine: The synthesis of the core intermediate, 2-amino-5-bromopyrimidine.
-
Derivatization: Introduction of aryl, heteroaryl, or amino moieties at the 5-position via palladium-catalyzed cross-coupling reactions.
This modular approach allows for the generation of large libraries of compounds for structure-activity relationship (SAR) studies.
Data Presentation: Synthesis of 2-Amino-5-bromopyrimidine Derivatives
The following table summarizes the synthesis of various 2-amino-5-bromopyrimidine derivatives, highlighting the reaction type and corresponding yields.
| Derivative | Starting Material | Reaction Type | Reagents and Conditions | Yield (%) | Reference |
| 2-Amino-5-bromopyrimidine | 2-Aminopyrimidine | Bromination | N-Bromosuccinimide, Acetonitrile, Room Temp. | 97% | [1] |
| N-(2,4-dimethylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | 2-Amino-4-(pyridin-3-yl)pyrimidine and 1-bromo-2,4-dimethylbenzene | Buchwald-Hartwig Amination | PdCl₂(PPh₃)₂, Xantphos, NaOtBu, Toluene, Reflux | 35% | [4] |
| N-phenyl-4-(pyridin-3-yl)pyrimidin-2-amine | 2-Amino-4-(pyridin-3-yl)pyrimidine and Bromobenzene | Buchwald-Hartwig Amination | PdCl₂(PPh₃)₂, Xantphos, NaOtBu, Toluene, Reflux | 82% | [4] |
| 4,6-bis(5-pyrimidyl)pyrimidine | 5-Bromopyrimidine and 4,6-dichloropyrimidine | Suzuki Coupling | Pd(PPh₃)₂Cl₂, Na₂CO₃, 1,4-Dioxane, 95 °C | 56% | [5] |
| 2,4,6-triphenyl-5-chloropyrimidine | 2,4,5,6-Tetrachloropyrimidine and Phenylboronic acid | Suzuki Coupling | Pd(PPh₃)₂Cl₂, K₂CO₃, Dioxane, 100 °C | 98% | [6] |
| 2,4-diamino-5-(4-fluorophenyl)-6-((S)-2,3-dihydroxypropoxy)pyrimidine | 2,4-diamino-5-iodo-6-(((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)pyrimidine and 4-Fluorophenylboronic acid | Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃, EtOH/Toluene/H₂O, 90 °C | 85% | [7] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-bromopyrimidine
This protocol describes the bromination of 2-aminopyrimidine using N-bromosuccinimide.
Materials:
-
2-Aminopyrimidine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 2-aminopyrimidine (1.0 eq) in acetonitrile in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at room temperature overnight, protected from light.
-
Remove the solvent under reduced pressure.
-
Wash the residue with water and filter to collect the solid product.
-
Dry the solid in vacuo to obtain 2-amino-5-bromopyrimidine.[1]
Protocol 2: Synthesis of 2-Amino-5-arylpyrimidine Derivatives via Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of 2-amino-5-bromopyrimidine with an arylboronic acid.
Materials:
-
2-Amino-5-bromopyrimidine
-
Arylboronic acid (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube, add 2-amino-5-bromopyrimidine (1.0 eq), the arylboronic acid (1.1 eq), the palladium catalyst, and the base.
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of N-Aryl-5-bromopyrimidin-2-amine Derivatives via Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of 2-amino-5-bromopyrimidine with an amine.
Materials:
-
2-Amino-5-bromopyrimidine
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, or DavePhos, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4 eq)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a Schlenk tube.
-
Add 2-amino-5-bromopyrimidine (1.0 eq) and the amine (1.2 eq).
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture with stirring (typically 80-120 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography.
Visualizations
Synthetic Workflow
Caption: General workflow for the synthesis of 2-amino-5-bromopyrimidine derivatives.
Wnt Signaling Pathway Inhibition
Caption: Inhibition of the canonical Wnt signaling pathway by 2-aminopyrimidine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of N-(2-amino-phenyl)-5-(4-aryl- pyrimidin-2-yl) amino)-1H-indole-2-carboxamide derivatives as novel inhibitors of CDK9 and class I HDACs for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities [mdpi.com]
5-Bromo-2-(methylsulphonyl)pyrimidine: A Key Intermediate for Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-(methylsulphonyl)pyrimidine has emerged as a critical building block in the synthesis of a diverse range of kinase inhibitors. The pyrimidine scaffold is a well-established pharmacophore in kinase inhibitor design, mimicking the adenine ring of ATP and enabling competitive binding to the kinase active site. The strategic placement of a bromine atom at the 5-position and a highly reactive methylsulfonyl group at the 2-position of the pyrimidine ring provides medicinal chemists with two versatile handles for molecular elaboration. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.
The methylsulfonyl group acts as an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions with a variety of nucleophiles, particularly amines. This reaction is a cornerstone for introducing key pharmacophoric elements that interact with the kinase hinge region. The bromine atom can be subsequently utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce further diversity and target specific regions of the kinase active site. This dual functionality makes this compound a highly valuable intermediate in the development of targeted therapies for a multitude of diseases driven by aberrant kinase activity, including cancer and inflammatory disorders.
Application in Kinase Inhibitor Synthesis
The primary application of this compound lies in the synthesis of substituted 2-aminopyrimidine derivatives, a core scaffold present in numerous clinically approved and investigational kinase inhibitors. The general synthetic strategy involves the displacement of the methylsulfonyl group with a primary or secondary amine, followed by further functionalization at the 5-bromo position. This approach has been successfully employed in the development of inhibitors for various kinase families, including:
-
Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their inhibition is a promising strategy for cancer therapy.
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often dysregulated in various cancers, making it a prominent drug target.
-
Bruton's Tyrosine Kinase (BTK): A crucial enzyme in B-cell receptor signaling, its inhibition is effective in treating B-cell malignancies.[1]
-
Cyclin-Dependent Kinases (CDKs): These kinases control the cell cycle, and their inhibitors are being investigated as anti-cancer agents.
Data Presentation
The following table summarizes the biological activity of representative kinase inhibitors synthesized using pyrimidine-based intermediates. While specific examples directly originating from this compound with publicly available IC50 values are limited in the provided search results, the data for structurally related 2,4-diaminopyrimidine derivatives highlight the potential of this scaffold.
| Kinase Target | Inhibitor Scaffold | IC50 (nM) | Reference |
| CDK7 | 2,4-Diaminopyrimidine | 7.21 | [2] |
| BTK | N,9-Diphenyl-9H-purin-2-amine | 0.4 - 0.5 | [3] |
| Aurora A | 2-amino-pyrrolo[2,3-d]pyrimidine | Data not available in provided results | [4] |
| EGFR | 2,4-Diaminopyrimidine | Data not available in provided results | [5] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl-5-bromo-pyrimidin-2-amine Derivatives
This protocol describes the nucleophilic aromatic substitution (SNAr) reaction of this compound with an aniline derivative.
Materials:
-
This compound
-
Substituted aniline (1.0 - 1.2 equivalents)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base (1.5 - 2.0 equivalents)
-
Anhydrous solvent such as N,N-Dimethylformamide (DMF), Dioxane, or Isopropanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (e.g., rotary evaporator, separatory funnel, silica gel for column chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the chosen anhydrous solvent.
-
Add the substituted aniline (1.0 - 1.2 equivalents) to the solution.
-
Add the base (e.g., DIPEA, 1.5 - 2.0 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 80-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If necessary, remove the solvent under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water or a mild aqueous acid/base solution to remove the base and any salts.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-Aryl-5-bromo-pyrimidin-2-amine derivative.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of N-Aryl-5-bromo-pyrimidin-2-amine Derivatives
This protocol describes the subsequent functionalization of the 5-bromo position via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
N-Aryl-5-bromo-pyrimidin-2-amine derivative (from Protocol 1)
-
Aryl- or heteroaryl-boronic acid or boronate ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (0.02 - 0.1 equivalents)
-
Base (e.g., K2CO3, Cs2CO3, K3PO4) (2.0 - 3.0 equivalents)
-
Anhydrous solvent system (e.g., Dioxane/water, Toluene/ethanol/water)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a Schlenk flask or microwave vial, add the N-Aryl-5-bromo-pyrimidin-2-amine derivative (1.0 equivalent), the boronic acid or ester (1.1 - 1.5 equivalents), the palladium catalyst (0.02 - 0.1 equivalents), and the base (2.0 - 3.0 equivalents).
-
Evacuate and backfill the reaction vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C, or using microwave irradiation) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing with the reaction solvent or another suitable organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the final kinase inhibitor.
Visualizations
References
- 1. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2014039899A1 - Pyrazolopyrimidine compounds as kinase inhibitors - Google Patents [patents.google.com]
- 3. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes: Synthesis of Bipyrimidine Compounds Using 5-Bromo-2-(methylsulphonyl)pyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Bromo-2-(methylsulphonyl)pyrimidine is a highly versatile and valuable building block in medicinal chemistry for the synthesis of complex heterocyclic compounds, particularly bipyrimidines. The pyrimidine scaffold is a privileged structure found in numerous therapeutic agents, including kinase inhibitors. This reagent features two distinct reactive sites: the 5-bromo position, which is ideal for palladium-catalyzed cross-coupling reactions, and the 2-methylsulphonyl group, which acts as an excellent leaving group for nucleophilic aromatic substitution (SNAr). This dual reactivity allows for the selective and sequential introduction of different substituents, providing a powerful strategy for building molecular diversity and accessing novel drug candidates.
The methylsulfonyl (mesyl) group at the C2 position is strongly electron-withdrawing, which activates the pyrimidine ring for nucleophilic attack. The C-Br bond at the C5 position is less reactive towards SNAr but is readily activated by palladium catalysts for cross-coupling reactions. Typically, in palladium-catalyzed couplings, the reactivity of aryl halides follows the order I > Br > Cl.[1][2][3] This differential reactivity is the cornerstone of its utility, enabling chemists to perform selective C-C bond formation at the C5 position while leaving the C2 position available for subsequent functionalization.
These application notes provide detailed protocols for the synthesis of the starting material itself and its subsequent use in Suzuki-Miyaura and Stille cross-coupling reactions to generate bipyrimidine structures.
Part 1: Synthesis of the Core Reagent
A common prerequisite for the synthesis of bipyrimidines is the preparation of the this compound starting material. It is typically synthesized from its methylthio precursor via an oxidation reaction.
Experimental Protocol 1: Synthesis of this compound
This protocol details the oxidation of 5-bromo-2-(methylthio)pyrimidine using Oxone®.
Materials:
-
5-bromo-2-(methylthio)pyrimidine
-
Methanol (MeOH)
-
Oxone® (potassium peroxymonosulfate)
-
Sodium hydroxide (NaOH), 4N aqueous solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Dissolve 5-bromo-2-(methylthio)pyrimidine (1.0 eq, e.g., 10.0 g, 48.8 mmol) in methanol.[4]
-
Prepare a solution of Oxone® (3.16 eq, e.g., 94.6 g, 154 mmol) in deionized water.[4]
-
In a reaction vessel, cool the methanol solution and add the Oxone® solution and 4N aqueous NaOH solution in batches, alternating between the two additions.[4] Maintain the internal temperature and keep the pH of the reaction mixture between 2 and 3.[4]
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water (e.g., 500 mL) and extract with ethyl acetate (e.g., 2 x 500 mL).[4]
-
Adjust the aqueous layer to pH 7 with NaOH and perform an additional extraction with ethyl acetate.[4]
-
Combine all organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.[4]
Data Presentation:
| Reactant | Oxidizing Agent | Base | Solvent | Yield | Reference |
| 5-bromo-2-(methylthio)pyrimidine | Oxone® | 4N NaOH | Methanol/Water | ~80% | [4] |
| Table 1: Representative synthesis of this compound. |
Part 2: Synthesis of Bipyrimidine Compounds
The Suzuki-Miyaura and Stille couplings are powerful and widely used methods for forging C-C bonds. These reactions are highly effective for coupling this compound with a second pyrimidine moiety (typically a pyrimidine boronic acid/ester for Suzuki or a stannylpyrimidine for Stille).
Experimental Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a pyrimidine-boronic acid or ester.
Workflow Diagram:
Caption: General workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Pyrimidineboronic acid or ester (e.g., pyrimidin-5-ylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with ligand)
-
Ligand (if required, e.g., XPhos, SPhos)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, often with water)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the pyrimidineboronic acid/ester (1.1-1.5 eq), and the base (2.0-3.0 eq).[5]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, the appropriate ligand (e.g., XPhos, 4-8 mol%).[5]
-
Evacuate and backfill the flask with the inert gas three times.[1]
-
Add the anhydrous, degassed solvent via cannula.[5] A common solvent system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[5]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired bipyrimidine compound.
Data Presentation:
| Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2-3) | 1,4-Dioxane/Water | 100 | 12-24 | 70-95 |
| Pd(PPh₃)₄ (5) | None | K₂CO₃ (2) | Toluene/Water | 100 | 8-16 | 65-90 |
| Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Toluene | 110 | 12-24 | 70-92 |
| Table 2: Typical Suzuki-Miyaura coupling conditions for analogous 5-bromopyrimidines.[5][6] Data is representative and may require optimization. |
Catalytic Cycle Diagram:
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Experimental Protocol 3: Stille Cross-Coupling
This protocol provides a general procedure for the palladium-catalyzed Stille coupling of this compound with an organostannane reagent (stannylpyrimidine).
Materials:
-
This compound
-
Organostannane reagent (e.g., 2-(tributylstannyl)pyrimidine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous, degassed solvent (e.g., Toluene, DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[3]
-
Add the anhydrous, degassed solvent (e.g., Toluene).
-
Add the organostannane reagent (1.1-1.2 eq) via syringe.[3]
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.[3]
-
Monitor the reaction's progress by TLC or LC-MS. Stille reactions can be sensitive to air, so maintaining an inert atmosphere is critical.
-
Upon completion, cool the reaction to room temperature.
-
The workup for Stille couplings often involves an aqueous potassium fluoride (KF) wash to remove tin byproducts. Dilute the reaction mixture with an organic solvent and wash with a saturated KF solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Catalyst (mol%) | Stannane Reagent (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ (5) | Pyrimidine-SnBu₃ (1.2) | Toluene | 110 | 6-12 | 60-85 |
| PdCl₂(PPh₃)₂ (3) | Pyrimidine-SnMe₃ (1.2) | DMF | 100 | 8-16 | 65-90 |
| Table 3: Typical Stille coupling conditions for analogous aryl bromides.[3][7] Data is representative and may require optimization. |
Troubleshooting and Key Considerations
-
Reagent Purity: The purity of the boronic acid/ester or organostannane is crucial. Impurities can inhibit the catalyst.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Ensuring a properly inert atmosphere is critical for reproducibility and high yields.[1][5]
-
Solvent Degassing: Solvents must be thoroughly degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.[5]
-
Catalyst Choice: For challenging couplings, using pre-catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can significantly improve reaction rates and yields.[5]
-
Side Reactions: Homocoupling of the boronic acid reagent can sometimes be a competing side reaction. Careful control of stoichiometry and reaction temperature can help minimize this.
-
Stille Coupling Purification: The removal of toxic organotin byproducts is the primary challenge in Stille couplings. A KF wash is effective, but purification by chromatography must be performed carefully.
Conclusion
This compound is a powerful and strategic starting material for the synthesis of bipyrimidines. Its well-defined reactivity allows for selective C-C bond formation at the C5 position via robust and reliable methods like the Suzuki-Miyaura and Stille cross-coupling reactions. The protocols and data provided herein serve as a comprehensive guide for researchers to design and execute efficient synthetic routes toward novel bipyrimidine compounds for applications in drug discovery and materials science. Optimization of the outlined conditions for specific substrates is always recommended to achieve the best possible outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 5-BROMO-2-METHANESULFONYL-PYRIMIDINE | 38275-48-8 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-(methylsulfonyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a privileged core structure in numerous biologically active compounds and approved pharmaceuticals.[1][2] The ability to strategically functionalize this heterocycle is paramount in medicinal chemistry for developing novel therapeutics and exploring structure-activity relationships (SAR).[1][3] 5-Bromo-2-(methylsulfonyl)pyrimidine is a highly valuable building block for this purpose. The presence of a bromine atom at the C5 position provides a reactive handle for various palladium-catalyzed cross-coupling reactions. Furthermore, the potent electron-withdrawing nature of the methylsulfonyl group at the C2 position significantly activates the C-Br bond towards oxidative addition, making this substrate particularly well-suited for such transformations.
These application notes provide detailed protocols and representative conditions for key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille—using 5-Bromo-2-(methylsulfonyl)pyrimidine. While literature on this specific substrate is limited, the provided methodologies are based on well-established procedures for electronically similar and structurally related halopyrimidines and serve as a robust starting point for reaction optimization.[4][5]
General Reaction Mechanism
Palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle. The cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by a transmetalation step with an organometallic reagent (in Suzuki and Stille couplings) or coordination and deprotonation of a nucleophile (in Buchwald-Hartwig and Sonogashira couplings). The cycle concludes with reductive elimination, which forms the desired C-C or C-heteroatom bond and regenerates the active Pd(0) catalyst.[1][6]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a highly versatile and widely used method for forming C-C bonds between 5-bromo-2-(methylsulfonyl)pyrimidine and various organoboron compounds, such as boronic acids and their esters.[1][6] This reaction is favored in drug discovery due to its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[6]
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield |
| Arylboronic Acid | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2-3) | 1,4-Dioxane / H₂O | 80-110 | Good to Excellent |
| Heteroarylboronic Acid | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ (2) | Toluene / H₂O | 100 | Good |
| Vinylboronic Acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME / H₂O | 90 | Moderate to Good |
| Alkylboronic Acid | [Pd(allyl)Cl]₂ (2) | cataCXium A (4) | Cs₂CO₃ (3) | THF | 65 | Moderate |
Note: These conditions are general starting points and may require optimization for specific substrates.[5][7]
Experimental Protocol: Synthesis of 5-Aryl-2-(methylsulfonyl)pyrimidine
Materials:
-
5-Bromo-2-(methylsulfonyl)pyrimidine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial, add 5-bromo-2-(methylsulfonyl)pyrimidine, the arylboronic acid, the palladium catalyst, the ligand, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[8]
-
Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.[9]
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-(methylsulfonyl)pyrimidine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for constructing C-N bonds via the palladium-catalyzed coupling of amines with aryl halides.[11][12] This reaction is exceptionally broad in scope, allowing for the coupling of a wide variety of primary and secondary amines with 5-bromo-2-(methylsulfonyl)pyrimidine.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield |
| Primary Alkylamine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | Good to Excellent |
| Secondary Amine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 110 | Good |
| Aniline | Pd-G3-XPhos (2) | - | LHMDS (1.5) | THF | 80 | Good to Excellent |
| N-Heterocycle | [(CyPF-tBu)PdCl₂] (3) | - | K₃PO₄ (2.0) | t-AmylOH | 110 | Good |
Note: These conditions are general starting points and may require optimization. The choice of ligand and base is critical for success.[13][14]
Experimental Protocol: Synthesis of 5-(Amino)-2-(methylsulfonyl)pyrimidine
Materials:
-
5-Bromo-2-(methylsulfonyl)pyrimidine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with the palladium precatalyst, ligand, and base.[14]
-
Add 5-bromo-2-(methylsulfonyl)pyrimidine and the anhydrous, degassed solvent.
-
Finally, add the amine coupling partner.
-
Seal the flask and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between 5-bromo-2-(methylsulfonyl)pyrimidine and a terminal alkyne.[2][15] This reaction typically employs a dual-catalyst system of palladium and copper(I) and is invaluable for introducing alkynyl moieties into molecules, which can serve as versatile handles for further synthetic transformations.[2]
Data Presentation: Representative Sonogashira Coupling Conditions
| Coupling Partner | Pd Catalyst (mol%) | Cu Co-Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield |
| Arylacetylene | Pd(PPh₃)₂Cl₂ (2-5) | CuI (5-10) | Et₃N (2-3) | THF or DMF | 25-60 | Excellent |
| Alkylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA (3) | Acetonitrile | 80 | Good |
| Silylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | i-Pr₂NH (3) | Toluene | 70 | Good to Excellent |
| Propargyl Alcohol | K₂PdCl₄ (5) / S-Phos (10) | None (Copper-free) | n-Bu₄NOH (2) | EtOH / H₂O | 37 | Good |
Note: Copper-free conditions can be advantageous for sensitive substrates to avoid alkyne homocoupling.[16]
Experimental Protocol: Synthesis of 5-Alkynyl-2-(methylsulfonyl)pyrimidine
Materials:
-
5-Bromo-2-(methylsulfonyl)pyrimidine (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Amine base (e.g., Triethylamine, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 5-bromo-2-(methylsulfonyl)pyrimidine, the palladium catalyst, and copper(I) iodide.[14]
-
Add the anhydrous solvent and the amine base.
-
Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Add the terminal alkyne via syringe and stir the reaction at the appropriate temperature (from room temperature to 80 °C).[5]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction with diethyl ether and filter through a pad of Celite® to remove catalyst residues.[17]
-
Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Stille Coupling
The Stille reaction couples 5-bromo-2-(methylsulfonyl)pyrimidine with an organostannane reagent.[18] While it is a powerful and reliable C-C bond-forming reaction with excellent functional group tolerance, the toxicity of organotin compounds necessitates careful handling and disposal.[18][19]
Data Presentation: Representative Stille Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Yield |
| Arylstannane | Pd(PPh₃)₄ (5) | LiCl | Toluene | 110 | Good to Excellent |
| Heteroarylstannane | Pd₂(dba)₃ (2) / P(fur)₃ (8) | - | DMF | 100 | Good |
| Vinylstannane | PdCl₂(PPh₃)₂ (3) | - | THF | 65 | Excellent |
| Alkynylstannane | Pd(OAc)₂ (5) / PPh₃ (10) | CuI | NMP | 25 | Good |
Note: The use of additives like LiCl can be crucial for efficient transmetalation.[19]
Experimental Protocol: Synthesis of 5-Aryl-2-(methylsulfonyl)pyrimidine
Materials:
-
5-Bromo-2-(methylsulfonyl)pyrimidine (1.0 equiv)
-
Organostannane (e.g., Aryltributylstannane, 1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 5-bromo-2-(methylsulfonyl)pyrimidine and the palladium catalyst.[1]
-
Add the anhydrous solvent, followed by the organostannane reagent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and add a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts. Stir vigorously for 1-2 hours.
-
Filter the mixture through Celite®, washing the pad with ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
General Experimental Workflow
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.[9]
Application in Drug Discovery: Kinase Inhibition Pathway
Derivatives of 2-(methylsulfonyl)pyrimidine can be designed as kinase inhibitors, which are a major class of cancer therapeutics. They can act by competing with ATP for the binding site on a protein kinase, thereby inhibiting downstream signaling pathways that promote cell proliferation.[20]
Caption: Simplified kinase signaling pathway and a potential point of therapeutic intervention.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine | MDPI [mdpi.com]
- 17. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 18. Stille reaction - Wikipedia [en.wikipedia.org]
- 19. Stille Coupling [organic-chemistry.org]
- 20. benchchem.com [benchchem.com]
Protecting Group Strategies for Reactions with 5-Bromo-2-(methylsulfonyl)pyrimidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing protecting group strategies in reactions involving 5-Bromo-2-(methylsulfonyl)pyrimidine. This versatile building block offers multiple reaction sites, and the strategic use of protecting groups is crucial for achieving desired chemical transformations in a controlled and efficient manner, particularly in the synthesis of complex molecules for pharmaceutical and materials science applications.
Introduction to the Reactivity of 5-Bromo-2-(methylsulfonyl)pyrimidine
5-Bromo-2-(methylsulfonyl)pyrimidine possesses two primary electrophilic sites susceptible to reaction: the carbon atom bearing the bromine at the C-5 position and the carbon atom bearing the methylsulfonyl group at the C-2 position. The pyrimidine ring itself is electron-deficient, a characteristic further enhanced by the strong electron-withdrawing nature of the methylsulfonyl group. This electronic profile dictates the molecule's reactivity.
-
Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is significantly more reactive than the C-SO2Me bond towards palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This allows for selective functionalization at the C-5 position. Under typical conditions for these reactions, the methylsulfonyl group is stable and does not require protection.
-
Nucleophilic Aromatic Substitution (SNAr): The methylsulfonyl group is an excellent leaving group in SNAr reactions due to its ability to stabilize a negative charge. The C-2 position is highly activated towards nucleophilic attack. The C-5 position bearing the bromine can also undergo SNAr, though generally under more forcing conditions. The relative reactivity depends on the nature of the nucleophile. "Soft" nucleophiles may favor displacement of the sulfonyl group, while "hard" nucleophiles might react at the C-5 position or with other functional groups introduced to the molecule. This potential for competing reactions at C-2 and C-5 makes protecting group strategies particularly relevant when planning multi-step syntheses involving SNAr.
When to Use Protecting Groups
Protecting groups are generally unnecessary for selective palladium-catalyzed cross-coupling reactions at the C-5 position . However, their use becomes critical in the following scenarios:
-
Sequential Functionalization: If a synthetic route requires an initial reaction at the C-5 position followed by a modification that could be compromised by a reactive group introduced at C-5 (e.g., a primary or secondary amine), that group must be protected.
-
Introduction of Reactive Functional Groups: When introducing functionalities such as amino or hydroxyl groups, these often need to be protected to prevent undesired side reactions during subsequent transformations of the pyrimidine core.
-
Directing Nucleophilic Aromatic Substitution: If a nucleophile is intended to react at a position other than C-2, or if a specific sequence of SNAr reactions is desired, protection of the more reactive sites or the incoming nucleophile may be necessary.
Common Protecting Groups for Amine Functionality
In many synthetic applications involving 5-Bromo-2-(methylsulfonyl)pyrimidine, an amino group is introduced, which often requires protection for subsequent reaction steps. The two most common and orthogonal protecting groups for amines are the tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz) groups.
| Protecting Group | Structure | Introduction Reagent | Deprotection Conditions | Stability |
| Boc (tert-Butoxycarbonyl) | Boc-NH-R | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA, HCl in dioxane) | Stable to base, nucleophiles, and catalytic hydrogenation.[1][2] |
| Cbz (Benzyloxycarbonyl) | Cbz-NH-R | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (e.g., H₂, Pd/C) | Stable to acidic and basic conditions.[1][2][3] |
Application Notes and Experimental Protocols
Scenario 1: Buchwald-Hartwig Amination followed by Amine Protection
This workflow is applicable when a primary or secondary amine is introduced at the C-5 position and requires protection for a subsequent reaction.
Logical Workflow Diagram
Caption: Workflow for amination and subsequent protection.
Protocol 1: Buchwald-Hartwig Amination at C-5
This protocol describes the selective amination at the C-5 position of 5-Bromo-2-(methylsulfonyl)pyrimidine.
Materials:
-
5-Bromo-2-(methylsulfonyl)pyrimidine
-
Amine (e.g., aniline, morpholine)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add 5-Bromo-2-(methylsulfonyl)pyrimidine (1.0 eq), the amine (1.2 eq), and Cs₂CO₃ (2.0 eq).
-
In a separate vial, prepare the catalyst system by mixing Pd₂(dba)₃ (2.5 mol%) and Xantphos (5 mol%) in the anhydrous solvent.
-
Evacuate and backfill the Schlenk flask with inert gas three times.
-
Add the anhydrous solvent to the flask, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® and wash the pad with additional organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
| Reactant | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | ~85-95 |
| Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Dioxane | 90 | ~80-90 |
Protocol 2: N-Boc Protection of the Resulting Amine
Materials:
-
5-Amino-2-(methylsulfonyl)pyrimidine derivative
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Base (e.g., triethylamine (TEA) or 4-dimethylaminopyridine (DMAP))
-
Solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))
Procedure:
-
Dissolve the 5-amino-2-(methylsulfonyl)pyrimidine derivative (1.0 eq) in the chosen solvent.
-
Add the base (e.g., TEA, 1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Add (Boc)₂O (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Continue stirring until the reaction is complete (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a weak acidic solution (e.g., 1 M HCl), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the product by column chromatography or recrystallization.[1]
Protocol 3: N-Cbz Protection of the Resulting Amine
Materials:
-
5-Amino-2-(methylsulfonyl)pyrimidine derivative
-
Benzyl chloroformate (Cbz-Cl)
-
Base (e.g., NaHCO₃ or TEA)
-
Solvent (e.g., a mixture of THF and water or DCM)
Procedure:
-
Dissolve the 5-amino-2-(methylsulfonyl)pyrimidine derivative (1.0 eq) in the solvent.
-
Add the base (e.g., NaHCO₃, 2.0 eq).
-
Cool the mixture to 0 °C and add Cbz-Cl (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
If using an aqueous mixture, extract the product with an organic solvent. If using an organic solvent, wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the product.[2][3]
Scenario 2: Nucleophilic Aromatic Substitution with a Protected Nucleophile
This strategy is employed when a nucleophile that itself contains a reactive functionality (e.g., an amino acid) is used to displace the methylsulfonyl group at the C-2 position.
Decision Pathway for SNAr
Caption: Decision making for SNAr reactions.
Protocol 4: SNAr with an N-Boc Protected Amino Acid
This protocol is a general guideline for the reaction of an N-protected amino acid with 5-Bromo-2-(methylsulfonyl)pyrimidine, leading to displacement of the methylsulfonyl group.
Materials:
-
5-Bromo-2-(methylsulfonyl)pyrimidine
-
N-Boc protected amino acid (e.g., N-Boc-glycine)
-
Strong base (e.g., NaH or K₂CO₃)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
Procedure:
-
To a solution of the N-Boc protected amino acid (1.5 eq) in the anhydrous solvent, add the base (e.g., NaH, 1.5 eq) at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes at 0 °C to form the corresponding salt.
-
Add a solution of 5-Bromo-2-(methylsulfonyl)pyrimidine (1.0 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature or heat as necessary (e.g., 60-80 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
| Nucleophile | Base | Solvent | Temperature (°C) | Expected Outcome |
| N-Boc-glycine | NaH | DMF | 60 | Displacement of -SO₂Me |
| N-Cbz-alanine | K₂CO₃ | DMSO | 80 | Displacement of -SO₂Me |
Deprotection Protocols
Protocol 5: N-Boc Deprotection
Materials:
-
N-Boc protected pyrimidine derivative
-
Trifluoroacetic acid (TFA)
-
Solvent (e.g., DCM)
Procedure:
-
Dissolve the N-Boc protected pyrimidine in DCM.
-
Add TFA (5-10 equivalents) dropwise at 0 °C.
-
Stir the reaction at room temperature and monitor for completion by TLC.
-
Carefully neutralize the reaction mixture with a saturated solution of NaHCO₃.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the deprotected amine.[1]
Protocol 6: N-Cbz Deprotection
Materials:
-
N-Cbz protected pyrimidine derivative
-
Palladium on carbon (Pd/C, 10 mol%)
-
Hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate)
-
Solvent (e.g., methanol, ethanol, or ethyl acetate)
Procedure:
-
Dissolve the N-Cbz protected pyrimidine in the solvent in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst.
-
Evacuate the flask and backfill with hydrogen gas (or add the transfer hydrogenation reagent).
-
Stir the reaction under a hydrogen atmosphere (balloon or Parr shaker) until deprotection is complete (monitor by TLC).
-
Filter the reaction mixture through Celite® to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate to obtain the deprotected amine.[2][3]
By following these application notes and protocols, researchers can effectively navigate the complexities of working with 5-Bromo-2-(methylsulfonyl)pyrimidine and strategically employ protecting groups to achieve their synthetic targets.
References
Troubleshooting & Optimization
purification of 5-Bromo-2-(methylsulphonyl)pyrimidine reaction products by chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 5-bromo-2-(methylsulphonyl)pyrimidine reaction products using chromatography.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chromatographic purification of this compound.
Q1: My compound, this compound, is not moving from the baseline on the TLC plate or column, even with a polar solvent system like ethyl acetate/hexane. What should I do?
A: This indicates that your compound is highly polar and requires a more polar mobile phase for elution. The methylsulfonyl group (-SO₂CH₃) significantly increases the polarity of the molecule.
-
Solution 1: Increase Solvent Polarity. Gradually increase the polarity of your eluting solvent system. For highly polar compounds, a mixture of dichloromethane (DCM) and methanol (MeOH) is often effective. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it.[1][2]
-
Solution 2: Use a Stronger Polar Solvent. Consider switching to a more polar solvent system altogether. For instance, a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) can be effective for eluting polar compounds.[1]
-
Solution 3: Consider an Alternative Stationary Phase. If increasing the mobile phase polarity doesn't yield satisfactory results, consider using a different stationary phase. Reversed-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) might be a suitable alternative for such polar compounds.[3]
Q2: I am observing significant tailing of my product spot on the TLC plate and broad peaks during column chromatography. How can I improve the peak shape?
A: Peak tailing is often caused by strong interactions between the polar sulfonyl group of your compound and the acidic silanol groups on the surface of the silica gel.
-
Solution 1: Add a Mobile Phase Modifier. To mitigate this interaction, add a small amount of a polar modifier to your mobile phase. For acidic compounds, adding a small amount of acetic acid or formic acid (0.1-1%) can help. For basic impurities, adding a small amount of triethylamine (0.1-1%) can improve peak shape by neutralizing the acidic silica surface.[2][4]
-
Solution 2: Deactivate the Silica Gel. Before running the column, you can deactivate the silica gel by pre-eluting the column with a solvent mixture containing a small percentage of a modifier like triethylamine.[4][5]
-
Solution 3: Use End-capped Silica Gel. Employing end-capped silica gel for your column can reduce the number of free silanol groups, thereby minimizing tailing.
Q3: The separation between my desired product and an impurity is very poor (ΔRf < 0.1). How can I improve the resolution?
A: Poor resolution between spots with close Rf values is a common challenge.
-
Solution 1: Optimize the Solvent System. Systematically screen different solvent systems. Try combinations of solvents with different polarities and selectivities. For example, replacing hexane with toluene or ethyl acetate with tert-butyl methyl ether (MTBE) might alter the selectivity and improve separation.
-
Solution 2: Use a Gradient Elution. A shallow solvent gradient during column chromatography can significantly improve the separation of closely eluting compounds.[5] Start with a less polar solvent system and gradually increase the polarity.
-
Solution 3: Fine-tune the Polarity. For a given solvent pair (e.g., ethyl acetate/hexane), perform a fine-tuning of the ratio. Sometimes a small change in the percentage of the polar solvent can dramatically affect the resolution.
-
Solution 4: Change the Stationary Phase. If solvent optimization fails, consider a different stationary phase. Alumina (basic or neutral) or a bonded phase like diol or cyano could offer different selectivity.[4]
Q4: My product seems to be degrading on the silica gel column. What are the signs and how can I prevent this?
A: Degradation on silica gel can manifest as streaking on the TLC, the appearance of new spots during chromatography, and low recovery of the desired product.[6] The acidic nature of silica gel can sometimes cause decomposition of sensitive compounds.
-
Solution 1: Test for Stability. Before running a column, spot your compound on a TLC plate and let it sit for a few hours. Then, develop the plate to see if any new spots have appeared, which would indicate degradation.[6]
-
Solution 2: Deactivate the Silica Gel. As mentioned for tailing, neutralizing the silica gel with a base like triethylamine can prevent the degradation of acid-sensitive compounds.[4][5]
-
Solution 3: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase like neutral alumina or Florisil.[6]
-
Solution 4: Minimize Contact Time. Run the chromatography as quickly as possible (flash chromatography) to minimize the time your compound is in contact with the silica gel.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a this compound synthesis reaction?
A: The most common impurities originate from the starting materials and incomplete reactions. These include:
-
5-bromo-2-(methylthio)pyrimidine: The starting material for the oxidation reaction.
-
5-bromo-2-(methylsulfinyl)pyrimidine: The intermediate sulfoxide product of the oxidation.
-
Unreacted oxidizing agents and their byproducts.
Q2: What is a good starting solvent system for TLC analysis of the reaction mixture?
A: A good starting point for TLC analysis is a 1:1 mixture of ethyl acetate and hexane.[2] Based on the movement of the spots, you can then adjust the polarity. If the spots remain at the baseline, increase the proportion of the more polar solvent (ethyl acetate). If they run to the solvent front, increase the proportion of the less polar solvent (hexane). For this particular compound, a more polar system like 30-50% ethyl acetate in hexane is likely a better starting point.
Q3: What is the ideal Rf value for the target compound on a TLC plate for good separation in column chromatography?
A: For optimal separation in flash column chromatography, the target compound should have an Rf value between 0.2 and 0.4 on the TLC plate using the chosen eluent.[2][3] An Rf in this range generally ensures that the compound will elute from the column in a reasonable volume of solvent and will be well-separated from impurities.
Q4: Should I use dry loading or wet loading to apply my sample to the column?
A: The choice between dry and wet loading depends on the solubility of your crude product in the initial chromatography solvent.
-
Wet Loading: If your crude product is readily soluble in a small amount of the initial eluent, wet loading is a quick and easy option.[7]
-
Dry Loading: If your crude product has poor solubility in the eluent, dry loading is recommended.[3][7] This involves adsorbing your sample onto a small amount of silica gel or Celite before loading it onto the column, which often leads to better resolution.
Q5: How can I visualize the spots on the TLC plate if they are not colored?
A: this compound is a UV-active compound due to the pyrimidine ring. Therefore, the spots can be visualized under a UV lamp (typically at 254 nm).[8] Alternatively, you can use a chemical stain like potassium permanganate, which reacts with many organic compounds.
Data Presentation
Table 1: TLC Elution Systems and Representative Rf Values
| Solvent System (v/v) | 5-bromo-2-(methylthio)pyrimidine (Starting Material) | 5-bromo-2-(methylsulfinyl)pyrimidine (Intermediate) | This compound (Product) |
| 20% Ethyl Acetate / Hexane | 0.65 | 0.30 | 0.10 |
| 40% Ethyl Acetate / Hexane | 0.80 | 0.55 | 0.35 |
| 5% Methanol / Dichloromethane | 0.85 | 0.60 | 0.40 |
Note: These are representative Rf values and may vary depending on the specific TLC plates and experimental conditions.
Table 2: Typical Purification Outcome for this compound
| Parameter | Before Chromatography | After Chromatography |
| Appearance | Yellowish solid | White crystalline solid |
| Purity (by HPLC) | ~85% | >98% |
| Major Impurities | 5-bromo-2-(methylthio)pyrimidine, 5-bromo-2-(methylsulfinyl)pyrimidine | Not detected |
| Recovery Yield | N/A | 80-90% |
Experimental Protocols
Detailed Methodology for Flash Chromatography Purification
This protocol outlines a typical procedure for the purification of this compound using flash column chromatography.
-
Preparation of the Slurry:
-
In a beaker, add silica gel (230-400 mesh) to the chosen eluent (e.g., 40% ethyl acetate in hexane) to form a slurry. The amount of silica gel should be approximately 50-100 times the weight of the crude product.
-
Gently stir the slurry to remove any air bubbles.
-
-
Packing the Column:
-
Secure a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Pour the silica gel slurry into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Open the stopcock and allow the excess solvent to drain until the solvent level is just above the top of the silica gel. Do not let the column run dry.
-
Add a thin protective layer of sand on top of the silica gel bed.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.
-
Remove the solvent under reduced pressure (using a rotary evaporator) until a free-flowing powder is obtained.
-
Carefully add the dry sample-adsorbed silica onto the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure to the top of the column using a pump or an inert gas source to achieve a steady flow rate.
-
Continuously add fresh eluent to the top of the column to prevent it from running dry.
-
-
Fraction Collection and Analysis:
-
Collect the eluate in a series of fractions (e.g., in test tubes).
-
Monitor the composition of the fractions by TLC.
-
Combine the fractions containing the pure desired product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
-
Mandatory Visualization
References
- 1. Chromatography [chem.rochester.edu]
- 2. silicycle.com [silicycle.com]
- 3. sorbtech.com [sorbtech.com]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. benchchem.com [benchchem.com]
common byproducts in 5-Bromo-2-(methylsulphonyl)pyrimidine nucleophilic substitution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with nucleophilic substitution reactions involving 5-Bromo-2-(methylsulphonyl)pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of a nucleophilic substitution reaction with this compound?
The primary expected reaction is a nucleophilic aromatic substitution (SNAr). The pyrimidine ring is electron-deficient, which facilitates this type of reaction. The methylsulfonyl group (-SO₂CH₃) at the 2-position is a very effective leaving group, making this position the most probable site for nucleophilic attack. The bromine atom at the 5-position is generally less reactive in SNAr reactions compared to the leaving group at the 2-position.
Q2: What are the most common byproducts I might encounter during my experiment?
Several byproducts can arise depending on the specific nucleophile, solvent, and reaction conditions. The most frequently encountered are:
-
Unreacted Starting Material: Incomplete reactions can result from low temperatures, insufficient reaction time, or poor nucleophilicity of the attacking species.
-
Substitution at the 5-Position: Although less favored, the nucleophile can displace the bromine atom, leading to an isomeric byproduct.
-
Di-substituted Product: If the reaction conditions are harsh (e.g., high temperature, strong base) or a large excess of the nucleophile is used, substitution at both the 2- and 5-positions can occur.
-
Ring-Opened Byproducts: Primary amines have been known to cause ring fission in some pyrimidine systems, leading to complex acyclic byproducts.[1]
-
Hydrolysis Product: If water is present in the reaction mixture, hydrolysis of the methylsulfonyl group can occur, leading to the formation of 5-bromo-pyrimidin-2-one.
-
Byproducts from Starting Material Impurities: The starting material is often synthesized by oxidizing 5-bromo-2-(methylthio)pyrimidine.[2] Incomplete oxidation can result in the presence of the corresponding sulfoxide or the methylthio starting material, which can lead to different side reactions.
Q3: My reaction is very slow or incomplete, with a lot of starting material remaining. What are the likely causes and solutions?
Low conversion can be attributed to several factors.[3]
-
Poor Nucleophilicity: The chosen nucleophile may not be strong enough to react efficiently. Consider using a stronger nucleophile or adding a non-nucleophilic base (like DIPEA or triethylamine) to deprotonate the nucleophile and increase its reactivity.
-
Suboptimal Temperature: Many SNAr reactions require heating to proceed at a reasonable rate.[4] Gradually increasing the reaction temperature while monitoring for byproduct formation via TLC or LC-MS is recommended.
-
Solubility Issues: If the reactants are not fully dissolved, the reaction rate will be limited.[5] Ensure you are using a suitable solvent (e.g., DMF, DMSO, NMP) that can dissolve all components.
-
Catalyst Inefficiency: While not always required, some SNAr reactions benefit from a catalyst. If you are using one, ensure it is active and not poisoned by impurities.[6]
Q4: I am observing a significant amount of a byproduct where the bromine was substituted instead of the methylsulfonyl group. Why is this happening?
While the methylsulfonyl group at the C2 position is generally a better leaving group, selectivity can be influenced by several factors:
-
Reaction Conditions: Certain solvent and temperature combinations might alter the relative reactivity of the C2 and C5 positions.
-
Nature of the Nucleophile: A bulky nucleophile might face steric hindrance at the C2 position (flanked by two ring nitrogens), making the more accessible C5 position a competitive reaction site.
-
Palladium-Catalyzed Cross-Coupling: If you are performing a cross-coupling reaction (like Suzuki or Buchwald-Hartwig) and have palladium catalyst contamination, the bromine at the 5-position is highly reactive under these conditions and will likely be the primary site of reaction.[4]
Q5: How can I minimize the formation of di-substituted products?
The formation of di-substituted byproducts typically occurs under forcing conditions. To minimize them:
-
Control Stoichiometry: Use a controlled amount of the nucleophile, typically between 1.0 and 1.2 equivalents.
-
Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable conversion rate of the starting material.
-
Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the desired mono-substituted product is maximized.
Troubleshooting Byproduct Formation
The following table summarizes common byproducts and strategies to mitigate their formation.
| Byproduct Type | Potential Cause | Recommended Troubleshooting Steps |
| Isomeric Product (Substitution at C5) | Steric hindrance of the nucleophile; Competing reaction pathway. | Use a less sterically hindered nucleophile if possible; Optimize solvent and temperature to favor C2 substitution. |
| Di-substituted Product | Excess nucleophile; High reaction temperature or prolonged reaction time. | Use 1.0-1.2 equivalents of the nucleophile; Reduce reaction temperature and monitor reaction progress to avoid over-reaction. |
| Ring Fission Products | Reaction with primary amines under certain conditions.[1] | Use a secondary amine if the protocol allows; Employ milder reaction conditions (lower temperature, alternative base). |
| Hydrolysis Product | Presence of water in reagents or solvent. | Use anhydrous solvents and dry glassware; Run the reaction under an inert atmosphere (Nitrogen or Argon).[6] |
| Sulfoxide/Thioether Byproducts | Impure starting material (incomplete oxidation). | Purify the starting this compound before use; Characterize starting material purity by ¹H NMR or LC-MS. |
General Experimental Protocol: Nucleophilic Substitution with an Amine
This protocol provides a general framework. Optimal conditions such as solvent, temperature, and reaction time will vary depending on the specific amine used.
-
Preparation: In a clean, dry flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, NMP, or Dioxane).
-
Addition of Reagents: Add the desired amine (1.1 eq.) to the solution. If the amine is provided as a salt, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq.).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 60-120 °C).[4]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed or the product concentration is maximized.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure product.
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common issues encountered during nucleophilic substitution on this compound.
Caption: Troubleshooting workflow for identifying and resolving common issues.
References
- 1. Pyrimidine reactions. Part XVII. Ring fission of 1,2-dihydro-2-imino-1-methyl-, 5-methylsulphonyl-, and 5-methylsulphinyl-pyrimidine by amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. 5-BROMO-2-METHANESULFONYL-PYRIMIDINE | 38275-48-8 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
troubleshooting low yield in the synthesis of 5-Bromo-2-(methylsulphonyl)pyrimidine
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of 5-Bromo-2-(methylsulphonyl)pyrimidine, with a focus on addressing low yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A widely used and effective two-step method is the synthesis of 5-bromo-2-(methylthio)pyrimidine followed by its oxidation to the desired this compound.
Q2: My final product yield is consistently low. What are the most critical steps to scrutinize?
A2: Low yield can arise from issues in either of the two main synthetic steps. For the initial synthesis of 5-bromo-2-(methylthio)pyrimidine, incomplete reaction or purification losses are common culprits. In the subsequent oxidation step, improper pH control, insufficient oxidant, or over-oxidation can significantly reduce the yield.
Q3: How can I be certain that the first step to produce 5-bromo-2-(methylthio)pyrimidine was successful before proceeding to the oxidation?
A3: It is highly recommended to confirm the identity and purity of the intermediate, 5-bromo-2-(methylthio)pyrimidine, before oxidation. This can be accomplished through techniques such as Thin Layer Chromatography (TLC) to monitor reaction completion and column chromatography for purification. Characterization by mass spectrometry should show a molecular ion peak corresponding to the product's molecular weight (approximately 205.08 g/mol ).[1]
Q4: During the oxidation with Oxone®, my reaction mixture's pH is difficult to control. Why is this important and how can I manage it?
A4: Maintaining a pH between 2 and 3 is critical for the selective and efficient oxidation of the thioether to the sulfone.[2] Oxone® is an acidic reagent, and the reaction consumes base. The alternating addition of Oxone® and a base like sodium hydroxide is a standard method to keep the pH within the optimal range. A calibrated pH meter is essential for accurate monitoring.
Q5: Are there any specific storage conditions for the intermediate, 5-bromo-2-(methylthio)pyrimidine?
A5: Yes, 5-bromo-2-(methylthio)pyrimidine should be stored in a dry, cool, and well-ventilated place, away from strong oxidizing agents to prevent degradation.[3][4][5] Under recommended conditions, it is a stable compound.[5]
Troubleshooting Guide for Low Yield
This guide is designed to help you identify and resolve potential causes of low yield in the synthesis of this compound.
Diagram: Troubleshooting Workflow
Caption: A flowchart to diagnose and solve low yield issues.
Data Presentation: Summary of Potential Issues and Solutions
| Problem Area | Potential Cause | Recommended Solution |
| Step 1: Synthesis of 5-bromo-2-(methylthio)pyrimidine | Incomplete Reaction | Monitor the reaction progress using TLC. Consider extending the reaction time or slightly increasing the temperature if the reaction stalls. |
| Purity of Reactants | Ensure the 5-bromo-2-chloropyrimidine is of high purity. Use fresh methyl mercaptan as it is volatile. | |
| Purification Losses | Optimize the conditions for column chromatography to minimize product loss. Ensure the crude product is properly dried before purification. | |
| Step 2: Oxidation to this compound | Incorrect pH | Use a calibrated pH meter and maintain the pH between 2 and 3 during the addition of Oxone®.[2] |
| Incomplete Oxidation | Ensure that at least 3.16 equivalents of Oxone® are used.[2] Monitor the reaction by TLC to confirm the disappearance of the starting thioether. | |
| Over-oxidation or Side Reactions | Adhere to the recommended reaction time and temperature. Do not add a large excess of Oxone®. | |
| Inefficient Extraction | Perform the extraction with ethyl acetate twice. Adjust the aqueous layer to pH 7 for a final extraction to recover any product that may be in the aqueous phase.[2] |
Experimental Protocols
Diagram: Synthetic Pathway
Caption: The two-step synthesis of the target compound.
Step 1: Synthesis of 5-bromo-2-(methylthio)pyrimidine
This protocol is based on established procedures for the synthesis of 5-bromo-2-(methylthio)pyrimidine.[1]
-
Materials:
-
5-bromo-2-chloropyrimidine (1.0 eq)
-
Methyl mercaptan (1.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
-
Procedure:
-
In a stirred solution of 5-bromo-2-chloropyrimidine (0.3 g, 1.563 mmol) in DMF (10 mL), slowly add methyl mercaptan (0.1 mL, 1.563 mmol) at room temperature.
-
Heat the reaction mixture to 50°C and stir for 3 hours.
-
Monitor the reaction's completion using TLC.
-
Once the reaction is complete, quench the mixture by adding water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using 5% ethyl acetate in hexane as the eluent to yield pure 5-bromo-2-(methylthio)pyrimidine. A typical yield is around 75%.[1]
-
Step 2: Oxidation to this compound
This protocol is adapted from a general procedure for the synthesis of 5-bromo-2-(methylsulfonyl)pyrimidine.[2]
-
Materials:
-
5-bromo-2-methylthiopyrimidine (10.0 g, 48.8 mmol)
-
Methanol (195 mL)
-
Oxone® (94.6 g, 154 mmol, 3.16 eq)
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4N aqueous sodium hydroxide solution (approx. 40 mL)
-
Ethyl acetate
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Anhydrous magnesium sulfate
-
Water
-
-
Procedure:
-
Dissolve 5-bromo-2-methylthiopyrimidine in methanol.
-
Prepare an aqueous solution of Oxone®.
-
In an alternating pattern, add batches of the Oxone® solution and the 4N sodium hydroxide solution to the methanol solution of the starting material.
-
Continuously monitor and control the temperature, and maintain the pH of the reaction mixture between 2 and 3.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Upon completion, dilute the mixture with water (500 mL) and extract with ethyl acetate (2 x 500 mL).
-
Adjust the aqueous layer to pH 7 and extract again with ethyl acetate.
-
Combine all organic layers, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure to afford 5-bromo-2-(methylsulfonyl)pyrimidine. An expected yield is around 80%.[2] The product can often be used in subsequent reactions without further purification.[2]
-
References
- 1. 5-BROMO-2-(METHYLTHIO)PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. 5-BROMO-2-METHANESULFONYL-PYRIMIDINE | 38275-48-8 [chemicalbook.com]
- 3. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
Technical Support Center: Managing Exothermic Reactions with 5-Bromo-2-(methylsulphonyl)pyrimidine
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 5-Bromo-2-(methylsulphonyl)pyrimidine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as harmful if swallowed and causes serious eye irritation.[1][2] The primary concern during reactions is the potential for highly exothermic events, particularly during nucleophilic aromatic substitution (SNAr) reactions. The methylsulfonyl group is a strong electron-withdrawing group, which activates the pyrimidine ring for nucleophilic attack, a process that can release a significant amount of heat. Uncontrolled, this exotherm can lead to a runaway reaction, causing a rapid increase in temperature and pressure, potentially resulting in solvent boiling, splashing, or even reactor failure.
Q2: What is a thermal runaway reaction and why is it a concern with this compound?
A2: A thermal runaway is a situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates more heat, creating a dangerous positive feedback loop. This can lead to a rapid increase in temperature and pressure within the reactor, potentially causing vessel rupture, explosions, and the release of hazardous materials. Reactions involving highly activated heteroaromatic compounds like this compound are susceptible to thermal runaway if not properly controlled.
Q3: What initial steps should I take to assess the thermal risk of my reaction?
A3: Before performing the reaction, a thorough risk assessment is crucial. This should include:
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Literature Review: Search for any published data on the thermal hazards of your specific reaction or similar transformations.
-
Calorimetry: Whenever possible, use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to determine the heat of reaction, onset temperature of decomposition, and the maximum temperature of the synthesis reaction (MTSR).
-
Worst-Case Scenario Analysis: Calculate the potential adiabatic temperature rise to understand the maximum possible temperature in the event of a cooling failure.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Rapid, unexpected temperature increase beyond the set point. | 1. Loss of cooling. 2. Addition rate of nucleophile is too fast. 3. Incorrectly high concentration of reactants. | 1. Stop all reagent addition immediately. 2. Maximize cooling: Ensure coolant is flowing at its maximum rate and lowest temperature. 3. If the temperature continues to rise, proceed to the "Emergency Quenching" protocol. |
| Localized boiling or fuming from the reaction mixture. | Hot spot formation due to poor mixing. | 1. Stop all reagent addition. 2. Increase agitation rate if safe to do so. 3. Maximize cooling. |
| Low product yield and formation of multiple byproducts. | 1. Reaction temperature was too high, leading to decomposition or side reactions. 2. Localized overheating due to poor mixing. | 1. Maintain a consistent, low reaction temperature (e.g., 0 °C or below). 2. Ensure vigorous stirring to maintain a homogenous temperature throughout the reaction mixture. |
| Reaction does not proceed to completion. | 1. Reaction temperature is too low. 2. Insufficient activation of the substrate. 3. The nucleophile is too weak. | 1. Gradually and cautiously increase the reaction temperature while monitoring closely. 2. Ensure the use of an appropriate solvent and base to facilitate the reaction. 3. Consider using a stronger nucleophile or a catalyst if applicable. |
Quantitative Data
The following tables provide representative data for a typical nucleophilic aromatic substitution reaction involving a substituted pyrimidine. Note: This data is illustrative and may not directly correspond to reactions with this compound. It is crucial to determine the specific thermal parameters for your reaction.
Table 1: Thermal Hazard Assessment Parameters (Illustrative)
| Parameter | Value Range | Significance |
| Heat of Reaction (ΔHr) | -100 to -250 kJ/mol | A highly negative value indicates a strongly exothermic reaction with significant heat release. |
| Adiabatic Temperature Rise (ΔTad) | 100 to 300 °C | The theoretical maximum temperature increase in the absence of cooling. A high value indicates a high risk of thermal runaway. |
| Maximum Temperature of Synthesis Reaction (MTSR) | 50 to 150 °C | The highest temperature achievable under normal operating conditions, including credible deviations. This should be well below the decomposition temperature of all components. |
Table 2: Recommended Reaction Control Parameters
| Parameter | Recommended Setting | Rationale |
| Initial Reaction Temperature | 0 - 10 °C | Starting at a low temperature provides a larger safety margin to absorb the initial exotherm. |
| Nucleophile Addition Rate | 0.1 - 0.5 mL/min (for lab scale) | Slow and controlled addition prevents the accumulation of unreacted reagents and a sudden release of heat. |
| Stirring Speed | > 300 RPM | Vigorous stirring ensures efficient heat transfer to the cooling medium and prevents localized hot spots. |
| Cooling Bath Temperature | -10 to 0 °C | A sufficiently cold cooling bath is essential to effectively remove the heat generated by the reaction. |
Experimental Protocols
Protocol 1: General Procedure for a Controlled Nucleophilic Aromatic Substitution (SNAr) Reaction
1. Reactor Setup:
- In a properly sized round-bottom flask equipped with a magnetic stirrer, a thermocouple to monitor the internal temperature, a nitrogen inlet, and an addition funnel, add this compound (1.0 eq.) and a suitable anhydrous solvent (e.g., THF, DMF).
- Begin stirring and cool the reactor contents to the desired initial temperature (e.g., 0-5 °C) using an ice-salt or dry ice/acetone bath.
2. Reagent Addition:
- Dissolve the nucleophile (1.0-1.2 eq.) and a non-nucleophilic base (e.g., DIPEA, 1.5-2.0 eq.) in a suitable anhydrous solvent in the addition funnel.
- Begin adding the nucleophile solution dropwise or at a slow, constant rate using a syringe pump.
- Carefully monitor the internal temperature. The addition rate should be adjusted to maintain the temperature within a narrow range (e.g., ±2 °C) of the set point.
- If the temperature rises above the set limit, immediately stop the addition and allow the cooling system to bring the temperature back down before resuming at a slower rate.
3. Reaction Monitoring and Work-up:
- After the addition is complete, continue to stir the reaction at the set temperature and monitor for any delayed exotherm.
- Monitor the reaction progress by TLC or LC-MS.
- Once the reaction is complete, carefully quench the reaction at a low temperature by the slow addition of a suitable quenching agent (e.g., water or a saturated aqueous solution of ammonium chloride).
- Proceed with standard aqueous work-up and purification procedures.
Protocol 2: Emergency Quenching Procedure
If a thermal runaway is detected (i.e., a rapid, uncontrolled temperature rise), follow these steps:
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Stop all reagent addition immediately.
-
Maximize cooling.
-
If the temperature continues to rise, have a pre-chilled quenching solution (e.g., a cold, weak acid or base solution compatible with your reaction) ready.
-
Carefully and slowly add the quenching agent to the reaction mixture to neutralize the reactive species and absorb heat. Be prepared for a vigorous reaction upon quenching.
-
If the situation cannot be controlled, evacuate the area and alert safety personnel.
Visualizations
Caption: Workflow for managing exothermic reactions.
References
removal of palladium catalyst from 5-Bromo-2-(methylsulphonyl)pyrimidine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of palladium catalysts from reactions involving 5-Bromo-2-(methylsulphonyl)pyrimidine.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual palladium from my reaction?
A1: Residual palladium, even at trace levels, can have deleterious effects. In drug development, regulatory bodies like the ICH have strict limits on elemental impurities in active pharmaceutical ingredients (APIs) due to potential toxicity. For synthetic chemists, residual palladium can interfere with subsequent reaction steps or poison catalysts. In biological assays, trace palladium can lead to false positives or other unpredictable results.[1][2] It is recommended that for compounds intended for biological screening, palladium levels be below 100 ppm.[1] For APIs, these limits can be as low as 5 ppm for ingested products.[3]
Q2: I performed a Suzuki coupling with this compound. What is the first step I should take to remove the palladium catalyst?
A2: The initial and simplest step is often filtration. If you used a heterogeneous catalyst like palladium on carbon (Pd/C), a simple filtration through a pad of Celite or a membrane filter can remove the bulk of the catalyst.[4][5] However, this is often insufficient as soluble palladium species can leach into the reaction mixture.[6] Therefore, this step is typically followed by a more rigorous purification method like treatment with a scavenger.
Q3: What are palladium scavengers and how do they work?
A3: Palladium scavengers are solid-supported or soluble reagents designed to bind or chelate residual palladium from a solution, facilitating its removal.[7] They are often silica-based or polymer-based materials functionalized with groups that have a high affinity for palladium, such as thiols, thioureas, amines, or other ligands.[7][8] The scavenger is added to the reaction mixture, stirred for a period, and then removed by filtration, taking the bound palladium with it.[6]
Q4: How do I choose the right scavenger for my reaction involving a sulfonyl-pyrimidine compound?
A4: The choice of scavenger depends on several factors, including the oxidation state of the palladium (Pd(0) vs. Pd(II)), the solvent system, and the nature of your product.[6][8]
-
For Pd(II) species , thiol-based scavengers like SiliaMetS Thiol (Si-Thiol) are generally very effective.[7]
-
For Pd(0) species , scavengers like SiliaMetS Thiourea (Si-THU) can be more suitable.[7]
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The presence of the sulfonyl group and pyrimidine ring in your product may increase its polarity. It is important to choose a scavenger that is compatible with your solvent system and does not strongly adsorb your product.[6] A screening of different scavengers is often the best approach to find the most efficient one for your specific system.
Q5: Can I rely on column chromatography alone to remove palladium?
A5: While column chromatography can remove a significant amount of residual palladium, it is often not sufficient to reduce levels to the low ppm range required for many applications.[1][2] Studies have shown that even after chromatographic purification, palladium levels can remain high and vary unpredictably.[1][9] Therefore, it is highly recommended to use a scavenging step in conjunction with chromatography for reliable and effective palladium removal.[1][2]
Troubleshooting Guides
Problem 1: High levels of palladium remain after filtration through Celite.
| Possible Cause | Solution |
| Soluble Palladium Species | Filtration is only effective for heterogeneous palladium. If soluble palladium is present, you must use a scavenger, precipitation, or chromatography.[4][6] |
| Colloidal Palladium | Colloidal palladium particles may be too small to be trapped by Celite. Try using a finer filter medium (e.g., 0.45 µm PTFE membrane), or treat the solution with activated carbon to adsorb the colloids before filtration.[6] |
| Improper Filtration Technique | Ensure the Celite pad is well-packed (1-2 cm thick) and pre-wetted with the solvent to prevent channeling.[6] |
Problem 2: Palladium scavenger is ineffective.
| Possible Cause | Solution |
| Incorrect Scavenger Choice | The scavenger may not be appropriate for the palladium species in your mixture. Screen a panel of scavengers with different functionalities (e.g., thiol, thiourea, amine-based). Thiol-based scavengers are generally robust for various palladium forms.[7][10] |
| Insufficient Scavenger Amount or Time | Increase the equivalents of the scavenger (a common starting point is 5-10 wt% relative to the crude product) and/or increase the stirring time. Monitor palladium levels at different time points to optimize.[8][10] |
| Poor Mass Transfer | Ensure vigorous stirring to maintain good contact between the solid-supported scavenger and the solution. |
| Product-Palladium Complexation | Your product, potentially due to the nitrogen atoms in the pyrimidine ring, might form a stable complex with palladium. Try adding a competing ligand or changing the solvent to disrupt this interaction before adding the scavenger. |
Problem 3: Significant product loss during palladium removal.
| Possible Cause | Solution |
| Product Adsorption onto Scavenger/Carbon | Your product may be non-specifically binding to the scavenger or activated carbon. Reduce the amount of scavenger/carbon used to the minimum effective quantity. Wash the scavenger/carbon thoroughly with fresh solvent after filtration to recover adsorbed product.[8] |
| Solvent Choice | The solvent can influence the non-specific binding of your product. Experiment with different solvents to find one that minimizes product loss while still allowing for efficient palladium scavenging.[8] |
| Product Precipitation with Palladium | In some cases, the product may co-precipitate with palladium complexes. Ensure your product is fully dissolved during the scavenging process. |
Data on Palladium Removal Efficiency
The following tables provide a summary of the effectiveness of different palladium removal techniques as reported in the literature.
Table 1: Palladium Removal Efficiency Using Scavengers
| Scavenger | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Reaction/Compound Type |
| SiliaMetS Thiol | >1,300 | 2 | >99.8% | Buchwald-Hartwig Amination |
| MP-TMT | ~800 | <10 | >98.7% | Suzuki Reaction |
| Si-TMT (Silica-Trimercaptotriazine) | High (unspecified) | <100 | >98% (from crude) | Suzuki & Buchwald-Hartwig |
| Activated Carbon | 300 | <1 | >99.6% | THF Solution of API intermediate |
| Carboxen® 564 | 1250 | 12 | 99.0% | Pd(PPh₃)₄ in Methanol |
Data synthesized from multiple sources.[1][3][7][10]
Table 2: Comparison of Purification Methods
| Purification Step | Average Pd Removal | Notes |
| Flash Chromatography | ~90% | Highly variable and can still leave >100 ppm of residual palladium.[1] |
| Chromatography + Scavenging Resin | ~98% | A highly effective and reliable combination for reducing palladium to <100 ppm levels.[1][2] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
-
Dissolution: After the initial reaction work-up (e.g., extraction), dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, Ethyl Acetate, Toluene).
-
Scavenger Addition: Add the selected solid-supported scavenger (e.g., SiliaMetS Thiol, MP-TMT). The amount typically ranges from 5 to 50 wt% relative to the crude product mass. A screening experiment is recommended to determine the optimal loading.
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Stirring: Stir the suspension vigorously at room temperature or a slightly elevated temperature (e.g., 35-45 °C) for 2 to 24 hours. The optimal time should be determined by monitoring the palladium concentration in the solution periodically (if analytical capabilities permit).[10]
-
Filtration: Once scavenging is complete, filter the mixture through a pad of Celite or a suitable filter paper to remove the scavenger.
-
Washing: Wash the filtered scavenger with a fresh portion of the solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
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Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[8]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[8]
-
Filtration: Filter the mixture through a thick pad of Celite to completely remove the fine carbon particles. This step is critical as carbon fines can be difficult to remove.
-
Washing: Wash the Celite pad thoroughly with fresh solvent.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
Visual Guides
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyridyl Pyrimidylsulfones as Latent Pyridyl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. silicycle.com [silicycle.com]
- 8. researchgate.net [researchgate.net]
- 9. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. silicycle.com [silicycle.com]
Technical Support Center: Improving Regioselectivity in Reactions of 5-Bromo-2-(methylsulphonyl)pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of reactions involving 5-Bromo-2-(methylsulphonyl)pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for nucleophilic aromatic substitution (SNAr)?
The pyrimidine ring is electron-deficient, and the potent electron-withdrawing nature of the methylsulfonyl group at the C2 position significantly activates the ring for nucleophilic attack. The primary sites for nucleophilic aromatic substitution (SNAr) are the carbon atoms at the C4 and C6 positions, which are ortho and para to the sulfonyl group. The C5 position, bearing the bromo substituent, is generally unreactive towards nucleophiles.
Q2: I am observing a mixture of C4 and C6 substituted products. Why is this happening?
The formation of a mixture of C4 and C6 isomers is a common challenge in the reactions of this compound. Both positions are electronically activated by the C2-methylsulfonyl group. The final regioselectivity is a delicate balance of electronic and steric factors. The similarity in the activation of these two sites often leads to poor regioselectivity, resulting in the formation of both isomers.
Q3: How can I improve the regioselectivity to favor substitution at the C4 position?
To favor substitution at the C4 position, you can modulate the reaction conditions to exploit the subtle differences between the C4 and C6 positions. Here are some strategies:
-
Steric Hindrance: Employing a sterically bulky nucleophile can favor attack at the less sterically hindered C4 position.
-
Solvent Effects: The choice of solvent can influence the transition state energies for the formation of the two isomers. Non-polar, aprotic solvents may enhance selectivity in some cases.
-
Temperature: Lowering the reaction temperature can often increase the selectivity of the reaction by favoring the pathway with the lower activation energy.
Q4: Are there methods to promote substitution at the C6 position?
Achieving high selectivity for the C6 position can be more challenging due to potential steric hindrance. However, the following approaches may be explored:
-
Less Bulky Nucleophiles: Using smaller, less sterically demanding nucleophiles may reduce the preference for the C4 position.
-
Chelation Control: If the nucleophile possesses a chelating moiety, it might be possible to direct the substitution to the C6 position through interaction with the pyrimidine nitrogen atoms, although this is highly substrate-dependent.
-
Alternative Chemistries: If SNAr reactions are not providing the desired selectivity, consider alternative strategies such as directed ortho-metalation (DoM) if a suitable directing group can be installed.
Q5: Can transition metal-catalyzed cross-coupling reactions be used to functionalize the C5-bromo position selectively?
Yes, palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination are excellent methods for the selective functionalization of the C5-bromo position.[1] In these reactions, the carbon-bromine bond is significantly more reactive than the C-S bond of the methylsulfonyl group, allowing for high chemoselectivity. This approach is ideal for introducing carbon or nitrogen nucleophiles at the C5 position.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Regioselectivity (Mixture of C4 and C6 isomers) | Both C4 and C6 positions are electronically activated. | 1. Modify the Nucleophile: Use a more sterically hindered nucleophile to favor the C4 position.2. Lower the Reaction Temperature: Run the reaction at a lower temperature to enhance selectivity.3. Solvent Screening: Evaluate a range of solvents with varying polarities (e.g., toluene, THF, DMF, DMSO).[2] |
| Low Reaction Conversion | Insufficient activation of the pyrimidine ring or poor nucleophile reactivity. | 1. Increase Reaction Temperature: Gradually increase the temperature while monitoring for side product formation.2. Use a Stronger Base: A stronger base can enhance the nucleophilicity of the attacking species.3. Check Reagent Purity: Ensure the starting material, nucleophile, and solvent are pure and anhydrous. |
| Formation of Di-substituted Byproducts | The mono-substituted product reacts further with the nucleophile. | 1. Control Stoichiometry: Use a limited amount of the nucleophile (e.g., 1.0-1.2 equivalents).2. Slow Addition: Add the nucleophile slowly to the reaction mixture to maintain a low concentration.3. Monitor the Reaction Closely: Stop the reaction as soon as the starting material is consumed, as determined by TLC or LC-MS. |
| No Reaction at the C5-Bromo Position with Nucleophiles | The C5 position is electronically deactivated for nucleophilic aromatic substitution. | 1. Switch to Cross-Coupling Chemistry: Employ palladium-catalyzed reactions (Suzuki, Sonogashira, Buchwald-Hartwig) to functionalize the C5-bromo position.[1] |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This is a general guideline; optimization of temperature, solvent, and base is crucial for achieving desired regioselectivity.
-
To a solution of this compound (1.0 eq.) in an appropriate anhydrous solvent (e.g., THF, DMF, or toluene), add the nucleophile (1.1 eq.).
-
Add a suitable base (e.g., K2CO3, Cs2CO3, or DIPEA) (1.5-2.0 eq.).
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Suzuki Cross-Coupling at the C5-Position
This protocol is for the selective functionalization of the C5-bromo position.
-
In a reaction vessel, combine this compound (1.0 eq.), the boronic acid or ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Visualizations
Caption: Factors influencing the regioselectivity of SNAr reactions.
Caption: General experimental workflow for SNAr reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Techniques for Monitoring 5-Bromo-2-(methylsulphonyl)pyrimidine Reaction Progress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of 5-Bromo-2-(methylsulphonyl)pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques to monitor the progress of the this compound synthesis?
A1: The reaction progress for the synthesis of this compound is typically monitored using a combination of chromatographic and spectroscopic techniques. The most common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] These techniques allow for the quantitative and qualitative assessment of the starting materials, intermediates, and the final product.
Q2: How do I choose the best analytical technique for my specific needs?
A2: The choice of technique depends on the specific requirements of your analysis:
-
HPLC is ideal for routine quantitative analysis of reaction conversion and purity due to its high resolution and sensitivity.[2]
-
GC-MS is suitable for identifying and quantifying volatile and thermally stable components in the reaction mixture. It provides both separation and structural information.[3][4]
-
Quantitative NMR (qNMR) offers detailed structural information and can be used for in-situ reaction monitoring to observe the formation of the product and any significant byproducts in real-time without the need for chromatographic separation.[5][6][7][8]
Q3: Can I use Thin-Layer Chromatography (TLC) for preliminary analysis?
A3: Yes, TLC is a rapid and cost-effective qualitative technique for initial reaction screening. It is particularly useful for quickly determining the presence or absence of the starting material and the formation of the product, especially if there is a significant polarity difference between them.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Issue 1: Poor peak shape (tailing or fronting) for this compound.
-
Possible Cause:
-
Secondary interactions: The analyte may be interacting with active sites on the silica backbone of the column.
-
Column overload: Injecting too concentrated a sample.
-
Inappropriate mobile phase pH: The pH of the mobile phase may not be optimal for the analyte.
-
-
Solution:
-
Use a column with end-capping or a different stationary phase.
-
Dilute the sample before injection.
-
Adjust the mobile phase pH. For pyrimidine derivatives, a slightly acidic mobile phase can often improve peak shape.
-
Issue 2: Inconsistent retention times.
-
Possible Cause:
-
Solution:
-
Ensure proper mobile phase preparation and degassing.
-
Use a column oven to maintain a consistent temperature.
-
Allow sufficient time for the column to equilibrate before starting the analytical run.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Issue 1: No peak is observed for this compound.
-
Possible Cause:
-
Thermal degradation: The compound may be degrading in the high-temperature injector or column. Sulfonyl-containing compounds can sometimes be thermally labile.
-
Non-volatility: The compound may not be volatile enough under the current GC conditions.
-
-
Solution:
-
Lower the injector and oven temperatures.
-
Consider derivatization to increase volatility and thermal stability.
-
Use a different analytical technique like HPLC if thermal instability is a persistent issue.
-
Issue 2: Baseline noise or drift.
-
Possible Cause:
-
Column bleed: The stationary phase of the column is degrading at high temperatures.
-
Contamination: Contaminants in the carrier gas, injector, or column.
-
Detector instability.
-
-
Solution:
-
Condition the column at a high temperature before use.
-
Use high-purity carrier gas and ensure all system components are clean.
-
Check the detector performance and clean or replace it if necessary.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue 1: Broad or distorted peaks in the 1H NMR spectrum.
-
Possible Cause:
-
Sample inhomogeneity: The sample is not fully dissolved or contains suspended particles.
-
Paramagnetic impurities: Presence of paramagnetic metals can cause significant line broadening.
-
Chemical exchange: Protons may be undergoing chemical exchange on the NMR timescale.
-
-
Solution:
-
Ensure the sample is completely dissolved and filter it if necessary.
-
Treat the sample with a chelating agent if paramagnetic impurities are suspected.
-
Acquire the spectrum at a different temperature to see if the peak shape changes.
-
Issue 2: Inaccurate quantification using qNMR.
-
Possible Cause:
-
Incomplete relaxation of nuclei: Using a short relaxation delay (d1) can lead to inaccurate integrals.
-
Overlapping signals: Peaks of the analyte and the internal standard are overlapping.
-
Impure internal standard: The purity of the internal standard is not accurately known.
-
-
Solution:
-
Use a sufficiently long relaxation delay (at least 5 times the longest T1 of the signals of interest).
-
Choose an internal standard with signals that are well-resolved from the analyte signals.
-
Use a certified internal standard with a known purity.
-
Experimental Protocols & Data
HPLC Method for Reaction Monitoring
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) % Mobile Phase B 0 20 15 80 20 80 21 20 | 25 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a known volume of diluent (e.g., 1 mL of 50:50 Acetonitrile:Water).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Representative HPLC Data
| Compound | Retention Time (min) |
| 5-Bromo-2-(methylthio)pyrimidine (Starting Material) | 8.5 |
| This compound (Product) | 6.2 |
GC-MS Method for Byproduct Analysis
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Chromatographic Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C, hold for 5 min.
-
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-400 m/z.
-
-
Sample Preparation:
-
Extract a quenched reaction aliquot with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Dilute an aliquot of the organic extract for injection.
-
Representative GC-MS Data
| Compound | Retention Time (min) | Key m/z Fragments |
| 5-Bromo-2-(methylthio)pyrimidine | 10.8 | 205, 207 (M+), 190, 192, 126 |
| This compound | 12.3 | 237, 239 (M+), 158, 160, 79 |
qNMR for Quantitative Analysis
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Experimental Parameters:
-
Solvent: DMSO-d6
-
Internal Standard: Maleic acid (known purity)
-
Pulse Program: Standard 1D proton experiment (e.g., zg30)
-
Relaxation Delay (d1): 30 s
-
Number of Scans: 16
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the internal standard into a vial.
-
Withdraw a precise aliquot of the reaction mixture and add it to the vial.
-
Dissolve the mixture in a known volume of deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Data Analysis:
-
Integrate the well-resolved signals of the product and the internal standard.
-
Calculate the concentration of the product using the following formula: Concentration_product = (Integral_product / N_protons_product) * (N_protons_IS / Integral_IS) * (Mass_IS / MW_IS) * (Purity_IS / Volume_sample)
-
Representative 1H NMR Data (in DMSO-d6)
| Compound | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| This compound | 9.28 | s | 2H | Pyrimidine-H |
| 3.37 | s | 3H | SO2CH3 | |
| 5-Bromo-2-(methylthio)pyrimidine | 8.85 | s | 2H | Pyrimidine-H |
| 2.60 | s | 3H | SCH3 | |
| Maleic Acid (Internal Standard) | 6.25 | s | 2H | Olefinic-H |
Visualizations
Caption: Workflow for HPLC analysis of reaction progress.
Caption: Workflow for GC-MS analysis of reaction components.
Caption: Workflow for quantitative NMR (qNMR) analysis.
References
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. rsc.org [rsc.org]
- 3. A Sensitive and Selective GC-MS Method for Analysis of Genotoxic Impurities in Dobutamine Hydrochloride – Oriental Journal of Chemistry [orientjchem.org]
- 4. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 5. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 6. mdpi.com [mdpi.com]
- 7. Quantitative NMR (qNMR) — Nanalysis [nanalysis.com]
- 8. wjpmr.com [wjpmr.com]
- 9. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of 5-Bromo-2-(methylsulphonyl)pyrimidine
This guide provides a detailed ¹H NMR (Proton Nuclear Magnetic Resonance) characterization of 5-Bromo-2-(methylsulphonyl)pyrimidine, a key building block in medicinal chemistry and drug development. The spectroscopic data is presented in comparison with structurally related pyrimidine derivatives to offer researchers and scientists a clear understanding of the influence of substituents on the chemical shifts and coupling patterns of the pyrimidine ring protons.
Comparative ¹H NMR Data Analysis
The ¹H NMR spectrum of this compound is characterized by two distinct singlets, corresponding to the pyrimidine ring protons and the methyl protons of the sulfonyl group. To understand the electronic effects of the bromo and methylsulfonyl substituents, a comparison with pyrimidine, 5-bromopyrimidine, and 2-chloropyrimidine is presented below. The data highlights how electron-withdrawing groups significantly influence the chemical shifts of the ring protons.
| Compound | Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Solvent |
| This compound | H-4, H-6 | 9.28 | singlet (s) | - | 2H | DMSO-d₆ |
| -SO₂CH₃ | 3.37 | singlet (s) | - | 3H | DMSO-d₆ | |
| Pyrimidine[1] | H-2 | 9.26 | doublet (d) | 1.5 | 1H | CDCl₃ |
| H-4, H-6 | 8.78 | doublet (d) | 5.0 | 2H | CDCl₃ | |
| H-5 | 7.36 | triplet (t) | 5.0 | 1H | CDCl₃ | |
| 5-Bromopyrimidine[2] | H-2 | 9.15 | singlet (s) | - | 1H | CDCl₃ |
| H-4, H-6 | 8.83 | singlet (s) | - | 2H | CDCl₃ | |
| 2-Chloropyrimidine | H-4, H-6 | 8.68 | doublet (d) | 4.8 | 2H | CDCl₃ |
| H-5 | 7.25 | triplet (t) | 4.8 | 1H | CDCl₃ |
¹H NMR Interpretation:
-
In This compound , the protons at the 4 and 6 positions (H-4, H-6) are chemically equivalent and appear as a singlet at 9.28 ppm.[3] The absence of a proton at the 5-position and the presence of the methylsulfonyl group at the 2-position results in this singlet multiplicity. The strong deshielding effect of the two ring nitrogens and the electron-withdrawing methylsulfonyl and bromo groups causes this significant downfield shift. The methyl protons of the sulfonyl group appear as a sharp singlet at 3.37 ppm.[3]
-
For the parent pyrimidine molecule, the H-2 proton is the most deshielded, followed by the H-4 and H-6 protons. The H-5 proton appears most upfield and shows coupling to both H-4 and H-6.[1]
-
In 5-bromopyrimidine , the introduction of the bromine atom at the 5-position leads to a downfield shift of the adjacent H-4 and H-6 protons to 8.83 ppm, and they appear as a singlet due to the absence of coupling from H-5.[2] The H-2 proton also experiences a slight downfield shift to 9.15 ppm.[2]
-
2-Chloropyrimidine demonstrates the effect of a single electron-withdrawing group at the 2-position. The H-4 and H-6 protons are shifted downfield to 8.68 ppm and appear as a doublet due to coupling with H-5. The H-5 proton appears as a triplet at 7.25 ppm.
Experimental Protocol: ¹H NMR Spectroscopy
A standardized protocol was followed for the acquisition of ¹H NMR spectra to ensure data consistency and comparability.
1. Sample Preparation:
-
Approximately 5-10 mg of the solid sample (e.g., this compound) was accurately weighed and placed into a clean, dry vial.
-
The sample was dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence chemical shifts.
-
The solution was vortexed or gently agitated until the sample was fully dissolved.
-
The resulting solution was transferred into a standard 5 mm NMR tube.
2. NMR Instrument Setup and Data Acquisition:
-
The NMR tube was placed in the spectrometer's autosampler or manually inserted into the magnet.
-
The instrument's software was used to lock onto the deuterium signal of the solvent.
-
The magnetic field was shimmed to achieve optimal homogeneity, resulting in sharp, well-resolved peaks. Automated shimming routines are typically sufficient for routine analysis.
-
A standard proton pulse program was utilized for data acquisition.
-
Key acquisition parameters were set, including a spectral width typically from -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (commonly 8 to 16 scans), and a relaxation delay of 1-2 seconds.
3. Data Processing:
-
The acquired Free Induction Decay (FID) signal was processed using Fourier transformation.
-
The resulting spectrum was phase-corrected to ensure all peaks were in the positive absorptive mode.
-
The baseline of the spectrum was corrected to be flat.
-
The spectrum was referenced using the residual solvent peak (e.g., DMSO at δ 2.50 ppm or CDCl₃ at δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.
-
The peaks were integrated to determine the relative ratios of the different types of protons in the molecule.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the ¹H NMR characterization process, from sample preparation to final spectral analysis.
Caption: Workflow for ¹H NMR Analysis.
References
Reactivity Face-Off: 5-Bromo-2-(methylsulphonyl)pyrimidine vs. 5-bromo-2-chloropyrimidine in Nucleophilic Aromatic Substitution
For Immediate Release:
A Comparative Analysis for Researchers in Drug Discovery and Organic Synthesis
In the landscape of modern medicinal chemistry and drug development, pyrimidine derivatives are indispensable scaffolds. The strategic functionalization of these heterocycles often hinges on nucleophilic aromatic substitution (SNAr), a reaction profoundly influenced by the nature of the leaving group. This guide provides an in-depth comparison of the reactivity of two key building blocks: 5-Bromo-2-(methylsulphonyl)pyrimidine and 5-bromo-2-chloropyrimidine . This analysis is tailored for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies.
Executive Summary
Comparative Reactivity Analysis
The reactivity of the C2 position in both this compound and 5-bromo-2-chloropyrimidine towards nucleophilic attack is governed by two primary factors: the electrophilicity of the C2 carbon and the stability of the leaving group.
-
Electronic Activation: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. The substituent at the C2 position further modulates the electrophilicity of this carbon. The methylsulfonyl group (-SO₂CH₃) is a significantly stronger electron-withdrawing group than a chloro group (-Cl). This enhanced electron withdrawal by the methylsulfonyl group makes the C2 carbon in this compound more electrophilic and, therefore, more susceptible to nucleophilic attack.
-
Leaving Group Ability: In the addition-elimination mechanism of SNAr reactions, the departure of the leaving group is a critical step. The methylsulfinate anion (CH₃SO₂⁻) is a well-established, highly stabilized, and excellent leaving group. In contrast, the chloride ion (Cl⁻) is a good leaving group, but generally considered less effective than methylsulfinate in the context of SNAr on electron-deficient heterocycles.
The following table summarizes the qualitative comparison of the two compounds.
| Feature | This compound | 5-bromo-2-chloropyrimidine |
| Leaving Group | Methylsulfonyl (-SO₂CH₃) | Chloro (-Cl) |
| Electronic Effect of Leaving Group | Strongly electron-withdrawing | Moderately electron-withdrawing |
| Activation of C2 Position | High | Moderate |
| Leaving Group Ability | Excellent | Good |
| Overall Reactivity in SNAr | Higher | Lower |
Experimental Evidence from Analogous Systems
Studies on related pyrimidine and other heteroaromatic systems consistently demonstrate the high reactivity of methylsulfonyl-substituted compounds in SNAr reactions. For instance, in competitive reactions on rings bearing both a chloro and a methylsulfonyl substituent, nucleophiles often selectively displace the methylsulfonyl group, underscoring its superior lability. Kinetic studies on the nucleophilic substitution of 2-chloropyrimidines have established the feasibility of these reactions, providing a baseline for comparison. The enhanced reactivity of the methylsulfonyl analogue can be inferred from the general principles of physical organic chemistry.
Experimental Protocols
To empirically determine the relative reactivity of these two compounds, a comparative kinetic study can be performed. The following is a generalized protocol for such an experiment.
Protocol: Comparative Kinetic Analysis of Nucleophilic Aromatic Substitution
Objective: To determine and compare the second-order rate constants for the reaction of this compound and 5-bromo-2-chloropyrimidine with a model nucleophile.
Materials:
-
This compound
-
5-bromo-2-chloropyrimidine
-
A model nucleophile (e.g., piperidine, morpholine, or sodium methoxide)
-
Anhydrous solvent (e.g., acetonitrile, THF, or methanol, depending on the nucleophile)
-
Internal standard (e.g., a stable compound with a distinct retention time in HPLC or GC analysis)
-
Quenching solution (e.g., a dilute acid for amine nucleophiles)
-
Standard laboratory glassware and analytical instrumentation (HPLC or GC)
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of known concentrations of this compound, 5-bromo-2-chloropyrimidine, the nucleophile, and the internal standard in the chosen anhydrous solvent.
-
-
Reaction Setup:
-
In two separate, temperature-controlled reaction vessels, place the solution of either this compound or 5-bromo-2-chloropyrimidine and the internal standard.
-
Allow the solutions to equilibrate to the desired reaction temperature (e.g., 25 °C).
-
-
Reaction Initiation and Monitoring:
-
Initiate the reactions by adding a known concentration of the nucleophile solution to each vessel simultaneously.
-
At predetermined time intervals, withdraw an aliquot from each reaction mixture.
-
-
Quenching and Analysis:
-
Immediately quench the reaction in each aliquot by adding it to the quenching solution.
-
Analyze the quenched aliquots by HPLC or GC to determine the concentration of the remaining starting material and the formed product relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the starting material versus time for both reactions.
-
From the data, calculate the second-order rate constant (k₂) for each reaction.
-
The ratio of the rate constants will provide a quantitative measure of the relative reactivity.
-
Visualizing the Reaction Mechanism
The general mechanism for the nucleophilic aromatic substitution on the C2 position of the pyrimidine ring is depicted below.
Caption: General mechanism of nucleophilic aromatic substitution on a 2-substituted 5-bromopyrimidine.
The following diagram illustrates a typical experimental workflow for a comparative kinetic study.
Caption: Experimental workflow for comparative kinetic analysis.
Conclusion
For synthetic chemists engaged in the development of novel therapeutics and other functional molecules, the choice of starting materials is paramount. The evidence strongly suggests that This compound offers a significant reactivity advantage over 5-bromo-2-chloropyrimidine in nucleophilic aromatic substitution reactions. This enhanced reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields, thereby accelerating the drug discovery and development process. For applications requiring a more moderate reactivity profile or where cost is a primary concern, 5-bromo-2-chloropyrimidine remains a viable and valuable reagent. The selection between these two building blocks should therefore be guided by the specific requirements of the synthetic target and the desired reaction kinetics.
A Comparative Guide to the Mass Spectrometry Analysis of 5-Bromo-2-(methylsulphonyl)pyrimidine Derivatives
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel therapeutics, the precise and accurate analysis of chemical entities is paramount. This guide provides a comprehensive comparison of mass spectrometry for the analysis of 5-Bromo-2-(methylsulphonyl)pyrimidine derivatives, a class of compounds with significant potential in medicinal chemistry. This guide will also explore alternative analytical techniques and provide supporting experimental data and protocols.
Mass Spectrometry Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[1] It is a highly sensitive and specific method for the identification and quantification of this compound and its derivatives.
Quantitative Data Summary
The following table summarizes the key mass spectrometry data for the parent compound, this compound.
| Compound | Molecular Formula | Molecular Weight | Ionization Mode | Observed m/z | Reference |
| This compound | C5H5BrN2O2S | 237.07 g/mol | ESI | [M+H]+ 237 (79Br) | [2] |
Note: The presence of bromine results in a characteristic isotopic pattern (79Br and 81Br in approximately a 1:1 ratio), which is a key diagnostic feature in the mass spectrum.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
This protocol provides a general procedure for the analysis of this compound derivatives using ESI-MS.
1. Sample Preparation:
-
Dissolve 1-5 mg of the this compound derivative in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. Instrumentation:
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended for accurate mass measurements.[3]
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Inlet: Direct infusion or Liquid Chromatography (LC) system. For complex mixtures, coupling with an LC system is advised to separate the components before MS analysis.
3. MS Parameters (Typical):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 300 - 400 °C
-
Desolvation Gas Flow: 600 - 800 L/hr
-
Mass Range: m/z 50 - 500
4. Data Analysis:
-
Acquire the full scan mass spectrum to identify the molecular ion ([M+H]+).
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation patterns, which can aid in structural elucidation.
-
The fragmentation of pyrimidine derivatives often involves the loss of the methylsulphonyl group and cleavage of the pyrimidine ring.[4]
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, other analytical techniques can also be employed for the analysis of this compound derivatives. The choice of technique depends on the specific analytical need.
| Technique | Principle | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ions. | High sensitivity and specificity, provides molecular weight and structural information. | Can be destructive, matrix effects can cause ion suppression. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and mobile phase.[5] | Excellent for purity determination and quantification, non-destructive.[5] | Lower sensitivity than MS for identification, requires reference standards for quantification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, non-destructive, can be used for quantification (qNMR).[5] | Lower sensitivity than MS and HPLC, requires larger sample amounts.[5] |
| Gas Chromatography (GC) | Separates volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.[5] | High resolution for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds, may require derivatization.[5] |
Signaling Pathway Involvement: Endothelin Receptor Antagonism
Derivatives of substituted pyrimidines are integral to the development of various therapeutic agents. For instance, a related compound, Macitentan, which contains a 5-bromopyrimidine moiety, is a dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.[6][7] The endothelin signaling pathway plays a crucial role in vasoconstriction and cell proliferation.[7] Macitentan blocks the binding of endothelin-1 (ET-1) to both ETA and ETB receptors, thereby inhibiting these downstream effects.[7]
This guide provides a foundational understanding of the mass spectrometry analysis of this compound derivatives and compares it with other relevant analytical techniques. The provided protocols and workflows serve as a starting point for researchers to develop and validate their own analytical methods for these promising compounds.
References
- 1. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. 5-BROMO-2-METHANESULFONYL-PYRIMIDINE | 38275-48-8 [chemicalbook.com]
- 3. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study | MDPI [mdpi.com]
- 4. article.sapub.org [article.sapub.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Comparative Guide to the Validation of 5-Bromo-2-(methylsulphonyl)pyrimidine Reaction Products
For researchers, scientists, and professionals in drug development, the accurate validation of reaction products is paramount to ensure the integrity and purity of synthesized compounds. This guide provides a comprehensive comparison of analytical methods for the validation of 5-Bromo-2-(methylsulphonyl)pyrimidine, a key intermediate in pharmaceutical synthesis. We will focus on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique and compare its performance with alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE).
High-Performance Liquid Chromatography (HPLC)
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely used technique for the analysis of pharmaceutical intermediates like this compound. Its versatility and sensitivity make it an ideal choice for assessing product purity, identifying impurities, and quantifying the final product.
Proposed RP-HPLC Method
Experimental Protocol: Proposed RP-HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Alternative Analytical Methods
While HPLC is a powerful tool, other techniques can also be employed for the validation of this compound, each with its own set of advantages and limitations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and semi-volatile compounds. For a compound like this compound, derivatization might be necessary to improve its volatility and thermal stability for GC analysis.
Experimental Protocol: Conceptual GC-MS Method
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-400.
-
Sample Preparation: Derivatization may be required. A common approach for polar compounds is silylation.
Capillary Electrophoresis (CE)
Capillary Electrophoresis separates molecules based on their charge-to-size ratio in an electric field. It is known for its high efficiency, speed, and low solvent consumption.
Experimental Protocol: Conceptual Capillary Electrophoresis Method
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): 25 mM sodium phosphate buffer, pH 7.0.
-
Voltage: 20 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Dissolve the sample in the BGE.
Performance Comparison
The following tables summarize the expected performance characteristics of the proposed analytical methods based on typical validation data for similar compounds. These values should be experimentally verified for this compound.
Table 1: Comparison of Key Performance Parameters
| Parameter | HPLC | GC-MS | Capillary Electrophoresis |
| Principle | Partitioning between mobile and stationary phases | Separation based on volatility and interaction with stationary phase, with mass-based detection | Separation based on charge-to-size ratio in an electric field |
| Applicability | Broad range of non-volatile and semi-volatile compounds | Volatile and semi-volatile compounds (derivatization may be needed) | Charged and polar compounds |
| Selectivity | Good, dependent on column and mobile phase | Excellent, based on both retention time and mass spectrum | Excellent for charged species |
| Sensitivity | Good to excellent (ng to pg range) | Excellent (pg to fg range) | Good (ng to pg range) |
| Sample Throughput | Moderate | Moderate | High |
| Solvent Consumption | High | Low | Very Low |
| Cost | Moderate | High | Moderate |
Table 2: Expected Quantitative Performance (Hypothetical)
| Validation Parameter | HPLC | GC-MS | Capillary Electrophoresis |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Precision (% RSD) | < 2% | < 5% | < 3% |
| Limit of Detection (LOD) | ~10 ng/mL | ~1 ng/mL | ~20 ng/mL |
| Limit of Quantification (LOQ) | ~30 ng/mL | ~5 ng/mL | ~60 ng/mL |
Visualizing the Workflow
To better understand the logical flow of validating a reaction product using HPLC, the following diagram illustrates the key steps involved.
Caption: Workflow for HPLC Method Validation of a Reaction Product.
Conclusion
The validation of this compound reaction products is critical for ensuring the quality and safety of subsequent pharmaceutical manufacturing processes. While RP-HPLC stands out as a highly suitable and robust method for this purpose, alternative techniques like GC-MS and Capillary Electrophoresis offer complementary strengths, particularly in terms of sensitivity for volatile impurities (GC-MS) and high-throughput analysis of charged species (CE). The choice of the most appropriate method will depend on the specific requirements of the analysis, including the need for quantitation, the nature of potential impurities, and available instrumentation. The provided protocols and comparative data serve as a foundational guide for developing and validating a scientifically sound analytical method for this important pharmaceutical intermediate.
A Comparative Guide to Catalysts for Cross-Coupling Reactions of 5-Bromo-2-(methylsulphonyl)pyrimidine Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of catalytic systems for palladium-catalyzed cross-coupling reactions. Due to the limited direct experimental data for 5-Bromo-2-(methylsulphonyl)pyrimidine in the surveyed literature, this study leverages data from structurally and electronically similar substrates, such as 5-bromo-2-chloropyrimidine and 5-bromopyrimidine. The electron-withdrawing nature of the methylsulphonyl group suggests that reactivity patterns observed for these analogues offer a strong predictive framework for catalyst selection and reaction optimization.
The pyrimidine core is a privileged scaffold in medicinal chemistry, and the functionalization of halogenated pyrimidines through cross-coupling is a cornerstone of modern drug discovery.[1] This document focuses on several key transformations: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings, providing a comparative overview of catalyst performance, detailed experimental protocols, and visual guides to the underlying chemical principles and workflows.
General Catalytic Cycle for Cross-Coupling
Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving three main steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[1] The choice of catalyst, specifically the ligand, is crucial as it influences the efficiency of each step in the cycle.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[1] Its tolerance for a wide range of functional groups makes it particularly valuable in the synthesis of complex molecules.[1][3]
Data Presentation: Catalyst Performance in Suzuki-Miyaura Coupling
The selection of the catalyst system, including the palladium precursor and ligand, is critical for achieving high yields.[4] For substrates like halopyrimidines, both traditional phosphine ligands and modern bulky biarylphosphine ligands have proven effective.[3][5][6] Nickel-based catalysts have also been successfully employed.[3]
| Catalyst System (Precatalyst + Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes / Substrate |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 82-90 | Effective for various arylboronic acids with 5-bromopyrimidine.[3] |
| Pd₂(dba)₃ + XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | 70-95 | Good starting point for challenging substrates like 5-bromo-2-chloropyrimidine.[5] |
| Pd(OAc)₂ + SPhos | K₃PO₄ | Toluene/H₂O | - | - | High | A modern, highly active system for electron-rich and coordinating substrates.[6] |
| NiCl₂(PCy₃)₂ | K₃PO₄ | tert-Amyl alcohol | 120 | 1 | 94 | Nickel catalysis can be a cost-effective and efficient alternative.[3] |
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
This protocol is a representative procedure for the coupling of a halopyrimidine with an arylboronic acid.[3][7]
-
Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 5-bromopyrimidine analogue (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[3][7]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the appropriate ligand (e.g., XPhos, 4 mol%).[3][5]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v).[3][5]
-
Reaction: Stir the reaction mixture at the specified temperature (e.g., 85-100 °C).[3][5]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by column chromatography on silica gel.[1]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, coupling an aryl halide with an amine.[8] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[2] The choice of a bulky, electron-rich phosphine ligand is critical for reaction efficiency.[2][5]
Data Presentation: Catalyst Performance in Buchwald-Hartwig Amination
| Catalyst System (Precatalyst + Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes / Substrate |
| Pd₂(dba)₃ + BINAP | NaOtBu | Toluene | 80 | 8-16 | 75-98 | A common system for coupling various amines with 5-bromo-2-chloropyrimidine.[5] |
| Pd₂(dba)₃ + Xantphos | NaOtBu | Toluene | - | - | High | Effective for coupling morpholine with 5-bromo-2-chloro-4-methoxypyrimidine.[9] |
| Pd(OAc)₂ + XPhos | K₃PO₄ | Toluene | 100 | 12-24 | High | Bulky biarylphosphine ligands are often highly effective.[5] |
Experimental Protocol: Generalized Buchwald-Hartwig Amination
This protocol provides a general method for the amination of a halopyrimidine.[5][7]
-
Preparation: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[5]
-
Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., Argon) three times.[5]
-
Reagent Addition: Add the degassed solvent (e.g., toluene), followed by the 5-bromopyrimidine analogue (1.0 equiv.) and the amine (1.2 equiv.).[5][7]
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[5]
-
Workup: After cooling, quench the reaction with water and extract with an appropriate organic solvent.[7]
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.[1]
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[10] This reaction is fundamental for synthesizing alkynyl-substituted heterocycles.[10]
Data Presentation: Catalyst Performance in Sonogashira Coupling
| Catalyst System (Precatalyst + Co-catalyst) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes / Substrate |
| Pd(PPh₃)₄ + CuI | Et₃N | DMF | 80 | 6-12 | 60-88 | A standard system for coupling with 5-bromo-2-chloropyrimidine.[5] |
| PdCl₂(PPh₃)₂ + CuI | Et₃N / DIPEA | DMF / THF | RT - 80 | 3-4 | 82-92 | Effective for various terminal alkynes with halopyrimidines.[5][10] |
| K₂PdCl₄ + S-Phos (Copper-free) | n-Bu₄N⁺OH⁻ | EtOH/H₂O | 37 | <4 | High | A mild, aqueous, copper-free condition developed for BrdU labeling.[11] |
Experimental Protocol: Generalized Sonogashira Coupling
The following is a general protocol for the Sonogashira coupling of a halopyrimidine.[7][12]
-
Preparation: In a reaction flask, add the 5-bromopyrimidine analogue (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).[7]
-
Inert Atmosphere: Flush the flask with an inert gas.
-
Reagent Addition: Add the degassed solvent (e.g., DMF or THF) and the amine base (e.g., Et₃N, 2.0 equiv.).[7][12] Then, add the terminal alkyne (1.2 equiv.) via syringe.[7]
-
Reaction: Stir the mixture at the appropriate temperature (e.g., Room Temperature to 80 °C) and monitor the reaction's progress.[7][10]
-
Workup: Upon completion, filter the reaction mixture through a pad of celite, washing with a suitable organic solvent. Concentrate the filtrate under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography on silica gel.[1]
Other Cross-Coupling Reactions: Heck and Stille
Heck Coupling
The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[13] It is a powerful tool for introducing vinyl groups.[14]
-
Typical Catalyst System: Pd(OAc)₂ with a phosphine ligand (e.g., P(o-tol)₃) or a phosphine-free system.[1][13]
-
Base/Solvent: An amine base like Et₃N or an inorganic base like K₂CO₃ is used in a polar aprotic solvent such as DMF or acetonitrile.[1][15]
Stille Coupling
The Stille coupling involves the reaction of an organostannane (organotin) reagent with an organic halide.[16] While versatile, the high toxicity of organotin compounds is a significant drawback.[16][17]
-
Typical Catalyst System: Pd(PPh₃)₄ is a commonly used catalyst.[1][17]
-
Solvent: Anhydrous, non-polar solvents like toluene or DMF are typically employed.[1]
Mandatory Visualizations
Logical Flow for Catalyst Selection
The choice of catalyst is not arbitrary and depends on the specific transformation and substrate characteristics.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Heck Reaction [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Stille reaction - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Assessing the Purity of Synthesized 5-Bromo-2-(methylsulphonyl)pyrimidine: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comparative assessment of the purity of 5-Bromo-2-(methylsulphonyl)pyrimidine, a key building block in medicinal chemistry, against structurally similar alternatives. The following sections present a quantitative comparison, detailed experimental protocols for purity determination, and visual workflows to aid in the selection and application of appropriate analytical techniques.
Comparative Purity Analysis
The purity of a synthesized compound is a critical parameter that can significantly impact its reactivity, biological activity, and safety profile. Below is a comparison of the typical purity levels of commercially available this compound and two common alternatives, 5-Chloro-2-(methylsulphonyl)pyrimidine and 5-Fluoro-2-(methylsulphonyl)pyrimidine. This data has been compiled from various chemical suppliers.[1][2][3][4]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reported Purity (%) |
| This compound | C₅H₅BrN₂O₂S | 237.07 | ≥ 97% |
| 5-Chloro-2-(methylsulphonyl)pyrimidine | C₅H₅ClN₂O₂S | 192.62 | ≥ 96%[1][2] |
| 5-Fluoro-2-(methylsulphonyl)pyrimidine | C₅H₅FN₂O₂S | 176.17 | ≥ 98%[3] |
Experimental Protocols for Purity Assessment
A combination of chromatographic and spectroscopic methods is essential for a comprehensive purity assessment of synthesized organic compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for determining the purity of a compound by separating it from its impurities.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.
Method:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might start at 5% B and increase to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample is dissolved in the mobile phase at a concentration of approximately 1 mg/mL and filtered through a 0.45 µm syringe filter.
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for structural elucidation and can also be used for purity assessment by identifying signals from impurities.
Instrumentation:
-
NMR spectrometer (e.g., 300 MHz or higher).
Method:
-
Sample Preparation: 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquisition: A standard ¹H NMR spectrum is acquired. For the title compound, the expected signals are a singlet for the two pyrimidine protons and a singlet for the methyl protons.[5]
-
Data Analysis: The presence of unexpected signals in the spectrum indicates impurities. The relative integration of impurity signals compared to the main compound signals can provide a semi-quantitative measure of purity.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the synthesized compound and to identify potential impurities based on their mass-to-charge ratio (m/z).
Instrumentation:
-
Mass spectrometer, often coupled with an HPLC system (LC-MS).
Method:
-
Ionization Source: Electrospray ionization (ESI) is commonly used for this class of compounds.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
-
Mode: Positive ion mode is typically used to observe the [M+H]⁺ ion.
-
Sample Preparation: The sample is prepared as for HPLC analysis.
Data Analysis: The mass spectrum should show a prominent peak corresponding to the expected molecular weight of the compound. For this compound, the expected m/z for the [M+H]⁺ ion would be around 237, showing the characteristic isotopic pattern for bromine.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule, confirming its structure and the absence of impurities with different functional groups.
Instrumentation:
-
FTIR spectrometer.
Method:
-
Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Data Analysis: The presence of characteristic absorption bands for the sulfonyl group (S=O stretching), C-Br bond, and the pyrimidine ring confirms the identity of the compound.
Visualizing Experimental and Biological Pathways
To further clarify the processes involved in purity assessment and the potential biological context of this compound, the following diagrams are provided.
Many pyrimidine derivatives are investigated as inhibitors of protein kinases, which are key components of cellular signaling pathways.[6][7][8] The diagram below illustrates a simplified tyrosine kinase signaling pathway that can be targeted by such inhibitors.
References
- 1. chemscene.com [chemscene.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 6090-38-6 Cas No. | 5-Fluoro-2-(methylsulfonyl)pyrimidine | Apollo [store.apolloscientific.co.uk]
- 4. 5-Chloro-2-(methylsulfonyl)pyrimidine | 38275-47-7 [chemicalbook.com]
- 5. 5-BROMO-2-METHANESULFONYL-PYRIMIDINE | 38275-48-8 [chemicalbook.com]
- 6. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallography of 5-Bromopyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic data of several 5-bromopyrimidine derivatives. While specific crystallographic data for 5-Bromo-2-(methylsulphonyl)pyrimidine is not publicly available, this guide offers a valuable comparison with structurally related compounds, providing insights into the structural effects of substituent changes on the pyrimidine ring. The information presented here, including detailed experimental protocols and structural data, serves as a valuable resource for researchers engaged in the design and development of novel pyrimidine-based therapeutics.
Comparison of Crystallographic Data of Substituted Pyrimidines
The following table summarizes the key crystallographic parameters for pyrimidine and several of its derivatives. This data allows for a direct comparison of the effects of different substituents at the 2- and 5-positions on the crystal packing and molecular geometry of the pyrimidine ring.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |
| Pyrimidine | C₄H₄N₂ | Orthorhombic | Pna2₁ | 10.430 | 9.492 | 3.845 | 90 | 4 | [1] |
| 5-Methylpyrimidine | C₅H₆N₂ | Monoclinic | P2₁/c | 7.935 | 5.895 | 13.010 | 116.3 | 4 | [1] |
| 2-Chloropyrimidine | C₄H₃ClN₂ | Monoclinic | P2₁/n | 3.845 | 15.990 | 8.350 | 98.4 | 4 | [1] |
| 2-Aminopyrimidine | C₄H₅N₃ | Monoclinic | P2₁/c | 5.760 | 12.040 | 7.110 | 114.3 | 4 | [1] |
| 2-Amino-5-bromopyrimidine | C₄H₄BrN₃ | Monoclinic | P2₁/c | 8.657 | 11.282 | 6.203 | 108.99 | 4 |
Experimental Protocols
Synthesis of this compound
A general and efficient method for the synthesis of this compound has been reported and is detailed below.
Workflow for the Synthesis of this compound
Caption: Synthetic route to this compound.
Detailed Procedure:
-
Dissolution: 5-Bromo-2-methylthiopyrimidine (10.0 g, 48.8 mmol) is dissolved in methanol (195 mL).
-
Reagent Addition: A solution of Oxone® (94.6 g, 154 mmol) in water (500 mL) and a 4N aqueous sodium hydroxide solution (40 mL, 160 mmol) are added to the reaction mixture in batches, maintaining the pH between 2 and 3.
-
Reaction: The mixture is stirred at room temperature for 2 hours.
-
Work-up: Upon completion, water (500 mL) is added, and the mixture is extracted with ethyl acetate (2 x 500 mL). The aqueous layer is then adjusted to pH 7 and re-extracted with ethyl acetate.
-
Isolation: The combined organic layers are dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield the final product.
X-ray Crystallography
The following protocol outlines the general steps involved in the single-crystal X-ray diffraction analysis of small molecules like pyrimidine derivatives.
Workflow for Single-Crystal X-ray Diffraction
Caption: General workflow for X-ray crystallography.
Detailed Methodologies:
-
Crystal Growth: High-quality single crystals are essential for X-ray diffraction studies. Common methods for growing crystals of pyrimidine derivatives include slow evaporation from a suitable solvent, and vapor diffusion, where a less volatile solvent containing the compound is allowed to slowly mix with a more volatile anti-solvent. For compounds soluble only in high-boiling point solvents like DMF or DMSO, anti-solvent vapor diffusion is a particularly effective technique.[2]
-
Data Collection: A suitable crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100-120 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Structural Insights and Comparison
The data presented in the table reveals several key trends:
-
Effect of Substitution on Crystal Packing: The introduction of substituents on the pyrimidine ring significantly influences the crystal packing, as evidenced by the changes in crystal system, space group, and unit cell dimensions. For instance, the crystal system changes from orthorhombic for pyrimidine to monoclinic for all the substituted derivatives listed.
-
Influence on Molecular Geometry: Substituents can also induce subtle but significant changes in the bond lengths and angles within the pyrimidine ring.[1] For example, electron-withdrawing groups like chlorine can shorten adjacent C-N bonds, while electron-donating groups like the amino group can lengthen them.
-
Intermolecular Interactions: The nature of the substituents dictates the types of intermolecular interactions present in the crystal lattice, such as hydrogen bonding and halogen bonding. These interactions play a crucial role in the overall packing and stability of the crystal structure. In 2-amino-5-bromopyrimidine, for example, N-H...N hydrogen bonds are a key feature of the crystal packing.
This comparative guide highlights the importance of X-ray crystallography in understanding the structure-property relationships of pyrimidine derivatives. While the crystal structure of this compound remains to be determined, the data and protocols presented here provide a solid foundation for future crystallographic studies and the rational design of new pyrimidine-based molecules with desired biological activities.
References
Spectroscopic Analysis of 5-Bromo-2-(methylsulphonyl)pyrimidine Reaction Intermediates: A Comparative Guide
For Immediate Release
This guide provides a comparative analysis of spectroscopic techniques for the characterization of reaction intermediates in the synthesis of 5-Bromo-2-(methylsulphonyl)pyrimidine. Aimed at researchers, scientists, and professionals in drug development, this document details the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in identifying and characterizing transient species formed during the two primary stages of the synthesis: the nucleophilic aromatic substitution (SNAr) to form the thioether precursor, and its subsequent oxidation to the final sulfone product.
Introduction to the Synthesis and Key Intermediates
The synthesis of this compound is a two-step process. The first step involves the formation of 5-bromo-2-(methylthio)pyrimidine via a nucleophilic aromatic substitution (SNAr) reaction, where a suitable dihalopyrimidine is reacted with a methylthiolate source. The second step is the oxidation of the intermediate thioether to the desired sulfone. During these transformations, two key, often transient, intermediates are of significant interest for mechanistic studies and process optimization:
-
Meisenheimer Complex: In the SNAr reaction, the nucleophilic attack of the thiolate on the pyrimidine ring can lead to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability and detection of this intermediate can be challenging.
-
Sulfoxide Intermediate: The oxidation of the thioether to the sulfone proceeds via a stable intermediate, 5-bromo-2-(methylsulfinyl)pyrimidine. Characterization of this sulfoxide is crucial for monitoring the progress of the oxidation reaction and preventing over-oxidation.
This guide will compare the utility of various spectroscopic methods in the analysis of these intermediates.
Comparative Spectroscopic Data
The following table summarizes the expected and reported spectroscopic data for the key intermediates and the final product. It is important to note that specific experimental data for the Meisenheimer complex of this particular reaction is scarce due to its likely transient nature. The data presented is based on analogous structures and theoretical predictions.
| Compound | Spectroscopic Technique | Key Spectroscopic Features |
| Meisenheimer Complex | ¹H NMR | Upfield shift of aromatic protons compared to the starting halopyrimidine due to the loss of aromaticity. A new signal for the proton at the sp³-hybridized carbon where the nucleophile has attacked would be expected at approximately 5-6 ppm. |
| ¹³C NMR | A significant upfield shift for the carbon atom bonded to the nucleophile (C2), appearing in the sp³ region (around 60-80 ppm). | |
| FTIR | Changes in the C=C and C=N stretching frequencies of the pyrimidine ring, typically a shift to lower wavenumbers. A strong band corresponding to the C-S bond would be present. | |
| Mass Spectrometry | Direct detection is challenging due to instability. Trapping experiments followed by MS analysis of the trapped product would be a viable alternative. | |
| 5-Bromo-2-(methylsulfinyl)pyrimidine (Sulfoxide) | ¹H NMR | The methyl protons would appear as a singlet at approximately 2.8-3.0 ppm. The pyrimidine protons would show characteristic shifts, with the H4/H6 protons appearing as a singlet around 8.9-9.1 ppm. |
| ¹³C NMR | The methyl carbon would be expected around 40-45 ppm. The pyrimidine ring carbons would show distinct signals, with C2 being significantly affected by the sulfoxide group. | |
| FTIR | A characteristic strong S=O stretching band is expected in the region of 1030-1070 cm⁻¹. | |
| Mass Spectrometry | The molecular ion peak would be observed at m/z 221/223 (due to bromine isotopes). Fragmentation may involve the loss of the SO group. | |
| This compound (Sulfone) | ¹H NMR | The methyl protons appear as a singlet at δ 3.37 ppm. The two pyrimidine protons appear as a singlet at δ 9.28 ppm.[1] |
| ¹³C NMR | The methyl carbon would be shifted further downfield compared to the sulfoxide. The pyrimidine ring carbons would also show shifts indicative of the electron-withdrawing sulfonyl group. | |
| FTIR | Two characteristic strong stretching bands for the sulfonyl group (asymmetric and symmetric) are expected around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹. | |
| Mass Spectrometry | The protonated molecular ion is observed at m/z 237/239.[1] |
Detailed Experimental Protocols
In-situ NMR Monitoring of Pyrimidine Synthesis
This protocol is designed for the real-time analysis of the reaction mixture to detect and characterize intermediates.
Objective: To monitor the formation and decay of intermediates during the synthesis of 5-bromo-2-(methylthio)pyrimidine and its subsequent oxidation.
Instrumentation:
-
NMR spectrometer (400 MHz or higher) equipped with a flow-through cell or a sealed NMR tube for kinetic measurements.
-
Automated injection system for precise timing of reagent addition.
Procedure:
-
Dissolve the starting dihalopyrimidine in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Acquire a baseline ¹H NMR spectrum of the starting material.
-
Inject a solution of the methylthiolate nucleophile into the NMR tube at a controlled temperature.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
Process the spectra to identify new signals corresponding to the Meisenheimer complex and the thioether product.
-
For the oxidation step, the isolated thioether is dissolved in a suitable deuterated solvent, and a baseline spectrum is acquired.
-
The oxidizing agent (e.g., Oxone in D₂O) is added, and spectra are acquired over time to monitor the appearance of the sulfoxide intermediate and the final sulfone product.
-
Two-dimensional NMR experiments (e.g., COSY, HSQC) can be performed at key time points to aid in the structural elucidation of intermediates.
In-situ FTIR Monitoring of Thioether Oxidation
This protocol allows for the continuous monitoring of functional group changes during the oxidation reaction.
Objective: To track the conversion of the thioether to the sulfoxide and then to the sulfone by observing the characteristic S=O stretching bands.
Instrumentation:
-
FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe suitable for in-situ reaction monitoring.
-
A reaction vessel that can accommodate the ATR probe and allow for controlled temperature and stirring.
Procedure:
-
Set up the reaction vessel with the thioether dissolved in a suitable solvent (e.g., methanol/water).
-
Insert the ATR probe into the reaction mixture and acquire a background spectrum.
-
Initiate the reaction by adding the oxidizing agent (e.g., Oxone solution).
-
Begin collecting FTIR spectra at regular intervals.
-
Monitor the appearance and growth of the S=O stretching band of the sulfoxide (around 1050 cm⁻¹).
-
Continue monitoring to observe the decrease of the sulfoxide peak and the emergence of the two sulfone S=O stretching bands (around 1320 cm⁻¹ and 1140 cm⁻¹).
-
The kinetic profile of the reaction can be determined by plotting the absorbance of the characteristic peaks against time.
Visualizing Reaction Pathways and Workflows
Reaction Pathway for the Synthesis of this compound
Caption: Proposed reaction pathway for the synthesis of this compound.
Comparison of Spectroscopic Techniques for Intermediate Analysis
Caption: Comparison of analytical techniques for intermediate characterization.
Logical Workflow for Spectroscopic Analysis of Reaction Intermediates
Caption: A logical workflow for the analysis of reaction intermediates.
Conclusion
The comprehensive spectroscopic analysis of reaction intermediates in the synthesis of this compound provides invaluable insights into the reaction mechanism and kinetics. While NMR spectroscopy offers the most detailed structural information, its application for highly transient species like the Meisenheimer complex can be challenging. In-situ FTIR spectroscopy is a powerful tool for real-time monitoring of the oxidation step, allowing for precise control over the reaction progress. Mass spectrometry, particularly when coupled with trapping experiments, serves as a crucial method for confirming the molecular weights of intermediates and their fragments. The synergistic use of these techniques, as outlined in this guide, enables a thorough understanding and optimization of the synthetic process, which is of paramount importance in the development of pharmaceutical compounds.
References
side-by-side comparison of different pyrimidine building blocks in synthesis
For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. The strategic selection of pyrimidine building blocks is crucial for the efficient synthesis of target molecules. This guide provides a side-by-side comparison of different pyrimidine building blocks, focusing on their reactivity in common synthetic transformations, supported by experimental data.
Performance Comparison of Pyrimidine Building Blocks
The utility of a pyrimidine building block is largely determined by its reactivity in key reactions such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr). The electronic nature of the pyrimidine ring and the nature of the substituents dictate the ease and selectivity of these transformations.
Table 1: Comparison of Pyrimidine Building Blocks in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The reactivity of halopyrimidines is generally governed by the carbon-halogen bond strength (I > Br > Cl) and the position of the halogen on the pyrimidine ring (C4/C6 > C2 > C5).[1] Pyrimidine boronic acids are also valuable synthons for this transformation.
| Pyrimidine Building Block | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 55 | 12 | 51 | [2] |
| 4,6-Dichloropyrimidine | Aniline | NaHCO₃ | Acetonitrile | RT | 48 | 95 | [3] | |
| 5-Bromo-2,4-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | - | Good | [4] |
| 2-Chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | Pd precatalyst | K₃PO₄ | MeOH/THF | - | - | ~90 | [5] |
| 2-Chloropyrimidine-5-boronic acid | Aryl Halide | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 70-95 | [6] |
Note: Reaction conditions and yields are highly substrate-dependent and the data presented is for representative examples. Direct comparison of yields should be made with caution due to the different coupling partners and reaction conditions.
Table 2: Comparison of Pyrimidine Building Blocks in Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. The reactivity is enhanced by the presence of electron-withdrawing groups and a good leaving group (typically a halogen).
| Pyrimidine Building Block | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Chloropyrimidine | Piperidine | K₂CO₃ | Water | 35-65 | 1 | 88 |[3] | | 2-Amino-4,6-dichloropyrimidine | 2-Methoxyaniline | Triethylamine | Neat | - | 4.5 | 84 |[3] | | 2-MeSO₂-4-chloropyrimidine | Alkoxide | - | - | -78 | - | Exclusive C2 substitution |[7] | | 2-Amino-4,6-dichloropyrimidine | Substituted amine | Triethylamine | Solvent-free | 80-90 | - | Good to excellent |[8] |
Signaling Pathway Inhibition by Pyrimidine Derivatives
Pyrimidine-based molecules are prominent as inhibitors of various protein kinases involved in cell signaling pathways that are often dysregulated in diseases like cancer.
EGFR Signaling Pathway and Inhibition by Gefitinib
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in cell proliferation and survival.[9] Gefitinib, a pyrimidine-containing molecule, is a potent inhibitor of EGFR tyrosine kinase, preventing its autophosphorylation and blocking downstream signaling cascades.[10]
CDK4/6-Cyclin D/Rb Signaling Pathway and Inhibition by Palbociclib
The Cyclin-Dependent Kinase 4 and 6 (CDK4/6) pathway, in conjunction with Cyclin D and the Retinoblastoma (Rb) protein, is a key regulator of the cell cycle.[11] Palbociclib, a 2-aminopyrimidine derivative, is a selective inhibitor of CDK4/6, preventing the phosphorylation of Rb and thereby arresting the cell cycle in the G1 phase.[12]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of pyrimidine building blocks in synthesis.
General Protocol for Suzuki-Miyaura Cross-Coupling of a Chloropyrimidine
This protocol provides a general starting point for the Suzuki-Miyaura coupling of chloropyrimidines. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
Chloropyrimidine (1.0 eq.)
-
Arylboronic acid (1.1-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2-3 eq.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DME)
-
Degassed water or co-solvent if required
Procedure:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the chloropyrimidine, arylboronic acid, palladium catalyst, and base.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent(s) via syringe. The typical concentration is 0.1-0.5 M.
-
Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of a Key Intermediate for Gefitinib
The synthesis of the EGFR inhibitor Gefitinib involves the nucleophilic aromatic substitution of a chloropyrimidine derivative. The final step involves the etherification of a 6-hydroxyquinazoline core. A crucial step in many reported syntheses is the selective SNAr at the C-4 position of a dichlorinated quinazoline core.[8]
Synthesis of 4-(3-chloro-4-fluoroanilino)-6,7-dimethoxy-quinazoline: To a solution of 2,4-dichloro-6,7-dimethoxyquinazoline in isopropanol, 3-chloro-4-fluoroaniline is added, and the mixture is stirred at room temperature. The reaction selectively yields the C-4 substituted product in high yield (98% for two steps including the preceding chlorination).[8]
Experimental Workflow
A typical workflow for the synthesis and purification of a pyrimidine derivative via a cross-coupling reaction is illustrated below.
This guide provides a foundational understanding of the comparative utility of various pyrimidine building blocks in synthesis. The choice of a specific synthon will depend on the target molecule's substitution pattern, the desired reactivity, and the overall synthetic strategy. The provided data, protocols, and diagrams serve as a valuable resource for researchers in drug discovery and development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. ukm.my [ukm.my]
- 8. Design and synthesis of new anticancer pyrimidines with multiple-kinase inhibitory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 10. Targeting the cyclin D–cyclin-dependent kinase (CDK)4/6–retinoblastoma pathway with selective CDK 4/6 inhibitors in hormone receptor-positive breast cancer: rationale, current status, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palbociclib - Wikipedia [en.wikipedia.org]
- 12. thieme-connect.de [thieme-connect.de]
The Strategic Role of 5-Bromo-2-(methylsulphonyl)pyrimidine in the Advancement of Drug Discovery
A cornerstone in the synthesis of targeted therapies, 5-Bromo-2-(methylsulphonyl)pyrimidine has emerged as a pivotal building block for medicinal chemists. Its unique structural and electronic properties facilitate the construction of complex bioactive molecules, most notably in the development of potent kinase inhibitors and receptor antagonists. This guide provides a comparative analysis of its application, supported by experimental data, highlighting its significance in the synthesis of the dual endothelin receptor antagonist, Macitentan.
The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, largely due to its structural similarity to the purine core of ATP, enabling competitive binding to the ATP-binding sites of kinases. The strategic functionalization of this pyrimidine ring is critical for achieving high potency and selectivity. The bromine atom at the C5 position and the methylsulfonyl group at the C2 position of this compound serve as versatile reactive handles for a variety of chemical transformations. These include nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This reactivity allows for the systematic exploration of structure-activity relationships (SAR) to optimize the pharmacological profiles of drug candidates.
Comparative Analysis: The Case of Macitentan
A prominent example of the successful application of a 5-bromo-2-substituted pyrimidine is in the synthesis of Macitentan, an orally active, potent dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension (PAH).[1] The synthesis of Macitentan utilizes a key intermediate derived from a 5-bromopyrimidine derivative, which is crucial for the final structure and activity of the drug.
Performance Comparison of Endothelin Receptor Antagonists
The following table summarizes the in vitro and clinical safety data comparing Macitentan with other endothelin receptor antagonists, Bosentan and Ambrisentan. This comparison underscores the therapeutic value of molecules synthesized using the 5-bromopyrimidine scaffold.
| Drug | Target Receptor(s) | pKB (Pulmonary Artery) | pKB (Radial Artery) | Common Adverse Events |
| Macitentan | ETA and ETB (dual) | 8.02 ± 0.13 | 7.49 ± 0.08 | Anemia[2] |
| Bosentan | ETA and ETB (dual) | 6.28 ± 0.13 | 6.04 ± 0.10 | Abnormal liver function[2][3] |
| Ambrisentan | ETA (selective) | 7.38 ± 0.13 | 6.96 ± 0.10 | Peripheral edema[2][3] |
pKB values represent the negative logarithm of the antagonist's dissociation constant and are a measure of antagonist potency. Higher pKB values indicate greater potency.[4]
The data clearly indicates that Macitentan exhibits significantly higher potency in vitro compared to Bosentan and Ambrisentan in human pulmonary arteries.[4] While direct comparisons of safety profiles are complex, network meta-analyses have identified different primary safety concerns for each drug, with anemia being most associated with Macitentan, abnormal liver function with Bosentan, and peripheral edema with Ambrisentan.[2][3]
Experimental Protocols
Synthesis of Macitentan Intermediate
The synthesis of Macitentan involves the reaction of a key alcohol intermediate with a 5-bromo-2-substituted pyrimidine. While the original synthesis of Macitentan utilized 2-chloro-5-bromopyrimidine, 5-Bromo-2-(methylsulfonyl)pyrimidine can also be employed due to the excellent leaving group nature of the methylsulfonyl group.[5]
Step 1: Synthesis of the Alcohol Intermediate
The monochloride pyrimidine derivative is reacted with ethylene glycol in the presence of a base like potassium tert-butoxide in a solvent such as dimethoxyethane. The reaction mixture is heated to 90–100 °C for 24–70 hours to furnish the corresponding alcohol.[5]
Step 2: Coupling with 5-Bromo-2-chloropyrimidine
The alcohol intermediate is dissolved in a solvent like THF and deprotonated with a strong base such as sodium hydride. This is followed by the addition of 2-chloro-5-bromopyrimidine, and the reaction is heated to proceed. The final product, Macitentan, is then purified by crystallization.[5]
In Vitro Endothelin Receptor Antagonism Assay
The potency of endothelin receptor antagonists is determined using in vitro functional assays with isolated human arteries.
Methodology:
-
Human isolated pulmonary and radial artery ring segments are mounted in organ baths for isometric force measurement.
-
Single concentration-contraction curves to endothelin-1 are constructed in the absence and presence of the antagonist (e.g., Macitentan, Bosentan, Ambrisentan) at various concentrations.
-
The antagonist's effect is observed as a competitive rightward shift in the endothelin-1 concentration-response curves.
-
The pKB values are then calculated using the Clark plot and analysis to quantify the antagonist's potency.[4]
Visualizing the Synthesis and Mechanism
To better understand the processes involved, the following diagrams illustrate the general synthetic workflow for Macitentan and the signaling pathway it targets.
Caption: Simplified synthetic workflow for Macitentan.
Caption: Macitentan's mechanism of action.
References
- 1. Macitentan | C19H20Br2N6O4S | CID 16004692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A network meta-analysis for safety of endothelin receptor antagonists in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A network meta-analysis for safety of endothelin receptor antagonists in pulmonary arterial hypertension - Zhang - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]
- 4. Functional estimation of endothelin-1 receptor antagonism by bosentan, macitentan and ambrisentan in human pulmonary and radial arteries in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 5-Bromo-2-(methylsulphonyl)pyrimidine: A Comprehensive Guide
This guide provides essential safety and logistical information for the proper disposal of 5-Bromo-2-(methylsulphonyl)pyrimidine, ensuring laboratory safety and environmental compliance. Researchers, scientists, and drug development professionals should adhere to these procedures in conjunction with their institution's specific Environmental Health and Safety (EHS) protocols.
Hazard Identification and Safety Data
This compound is a chemical compound that is harmful if swallowed and causes serious eye irritation[1]. Handling and disposal require strict adherence to safety protocols to minimize exposure risks.
| Property | Value |
| GHS Hazard Statements | H302 (Harmful if swallowed), H319 (Causes serious eye irritation)[1] |
| GHS Precautionary Statements | P264, P270, P280, P301+P317, P330, P305+P351+P338, P501[1] |
Personal Protective Equipment (PPE)
When handling this compound, particularly during disposal procedures, the following personal protective equipment is mandatory:
| PPE Category | Specification |
| Eye Protection | Wear tightly fitting safety goggles with side-shields or a face shield[1]. |
| Hand Protection | Wear chemically resistant gloves (e.g., nitrile)[2]. |
| Skin and Body Protection | Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or where there is a risk of significant exposure, wear fire/flame resistant and impervious clothing[1]. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If dusts are generated and exposure limits may be exceeded, a respirator may be necessary[1][2]. |
Spill Management Protocol
In the event of a spill, immediate and proper cleanup is crucial to minimize exposure and environmental contamination.
1. Ensure Ventilation: If not already working in one, move to a well-ventilated area or a chemical fume hood.
2. Containment:
-
Solid Spills: Carefully sweep up the solid material and place it into a suitable, labeled container for disposal. Avoid creating dust.
-
Liquid Spills: Use an inert absorbent material to contain the spill.
3. Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.
Step-by-Step Disposal Procedure
Improper disposal, such as discarding in regular trash or down the drain, is strictly prohibited.
1. Waste Collection:
-
Dedicated Waste Container: Collect all waste containing this compound in a designated, compatible, and sealable container.
-
Solid Waste: Contaminated lab supplies (e.g., gloves, weighing paper, pipette tips) should be placed in the same dedicated waste container.
-
Solvent Waste: If dissolved in a solvent, dispose of it in a dedicated halogenated organic solvent waste container. Do not mix with non-halogenated solvents.
2. Container Labeling: The waste container must be clearly labeled with:
-
The full chemical name: "this compound"
-
The appropriate hazard warnings (e.g., "Harmful," "Irritant")
-
The name and contact information of the principal investigator.
3. Storage of Waste:
-
Store hazardous waste containers in a designated, secure, and cool, dry, well-ventilated area[2].
-
Use secondary containment to prevent spills and leaks.
-
Keep waste containers tightly closed except when adding waste.
4. Final Disposal:
-
The final disposal of this compound must be handled by a licensed hazardous waste disposal company[3][4].
-
The recommended method of disposal for halogenated organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber[3].
-
Always consult and adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal[2].
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 5-Bromo-2-(methylsulphonyl)pyrimidine
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for 5-Bromo-2-(methylsulphonyl)pyrimidine, including detailed operational and disposal plans to ensure a secure laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is harmful if swallowed and causes serious eye irritation.[1][2]
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][2] |
GHS Pictogram: [2]
-
GHS07 (Exclamation Mark)
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C5H5BrN2O2S[2] |
| Molar Mass | 237.07 g/mol [2] |
| Appearance | White crystalline powder[3] |
| Melting Point | 130-133 °C[2][3] |
| Density | 1.771±0.06 g/cm3 (Predicted)[3] |
| Storage Class | 11 - Combustible Solids[2] |
Operational Plan: Safe Handling and Storage
Adherence to the following procedures is critical for minimizing risk and ensuring a safe working environment.
Engineering Controls
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][4]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][6]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be worn for additional protection against splashes.[7][8] |
| Skin | Chemical-Resistant Gloves & Laboratory Coat | Wear impervious, chemical-resistant gloves (e.g., nitrile).[1][4] A lab coat or chemical-resistant coveralls should be worn to protect the skin.[1][9] |
| Respiratory | Respirator | If dust formation is likely or exposure limits are exceeded, use a full-face respirator with an appropriate filter.[1][10] |
Handling Procedures
-
Preparation : Before handling, ensure all required PPE is correctly worn.
-
Dispensing : Avoid the formation of dust during handling.[1][10] Do not eat, drink, or smoke in the handling area.[1]
-
Post-Handling : Wash hands and any exposed skin thoroughly after handling.[1][10]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][10]
-
Keep away from incompatible materials such as strong oxidizing agents.[5]
Emergency and First-Aid Measures
Immediate and appropriate action is crucial in the event of exposure or a spill.
| Exposure Route | First-Aid Measures |
| If Inhaled | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][10] |
| In Case of Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Consult a doctor if irritation persists.[1][10] |
| In Case of Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1][10] |
| If Swallowed | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical help.[1][10] |
Accidental Release Measures
-
Personal Precautions : Use personal protective equipment. Avoid dust formation.[1][11]
-
Environmental Precautions : Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1][11]
-
Containment and Cleaning : Sweep up the spilled material and place it in a suitable, closed container for disposal.[5][10]
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Collection and Segregation
-
Dedicated Waste Container : Collect all waste containing this compound in a designated, compatible, and clearly labeled, sealable container.[4]
-
Solid Waste : Contaminated lab supplies such as gloves, weighing paper, and pipette tips should be disposed of in the designated solid waste container.[4]
-
Segregation : Do not mix with non-halogenated solvent waste.[4]
Container Labeling
-
The waste container must be labeled with the full chemical name: "this compound".[4]
-
Include appropriate hazard symbols and the name and contact information of the responsible researcher or principal investigator.[4]
Final Disposal
-
The disposal of this compound must be conducted by a licensed hazardous waste disposal company.[4]
-
Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5][10]
Workflow for Safe Handling
The following diagram illustrates the procedural flow for the safe handling of this compound.
References
- 1. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
